2,7-Dimethyl-7H-purine
Description
Structure
3D Structure
Properties
CAS No. |
165062-65-7 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,7-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h3-4H,1-2H3 |
InChI Key |
WPSLCNRZGGSWFO-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CN2C |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN2C |
Synonyms |
7H-Purine, 2,7-dimethyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,7-Dimethyl-7H-purine, a heterocyclic aromatic organic compound. As a member of the purine family, which forms the building blocks of nucleic acids, this molecule holds significant interest for researchers in medicinal chemistry and drug development.[1][2][3][] This document delineates its molecular structure, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it explores potential synthetic routes and discusses its relevance in the context of therapeutic applications, drawing insights from the broader class of substituted purines.
Introduction to the Purine Scaffold
The purine system is a fundamental motif in nature, consisting of a pyrimidine ring fused to an imidazole ring.[1][2][3][][5] This core structure is central to the nucleobases adenine and guanine, which are essential components of DNA and RNA.[1][2] Beyond their role in genetics, purine derivatives are integral to cellular metabolism, energy transfer (e.g., ATP), and cell signaling.[1][6] The strategic placement of substituents, such as methyl groups, on the purine ring can significantly alter its electronic properties, solubility, and ability to interact with biological targets. This has made substituted purines a fertile ground for the development of novel therapeutics, including kinase inhibitors and antiviral agents.[7] 2,7-Dimethyl-7H-purine represents a specific, yet under-explored, variation of this critical scaffold.
Molecular Structure and Isomerism
The structure of 2,7-Dimethyl-7H-purine is defined by a purine core with methyl groups at the C2 position of the pyrimidine ring and the N7 position of the imidazole ring.
Caption: Structure of 2,7-Dimethyl-7H-purine with IUPAC numbering.
A critical aspect of purine chemistry is tautomerism. The unsubstituted purine molecule preferentially exists as the 7H or 9H tautomer, with the 9H form being generally more stable.[8][9] Alkylation at a specific nitrogen, as in 2,7-Dimethyl-7H-purine, "locks" the molecule into one tautomeric form. The methylation at N7 distinguishes it from its N9-methylated regioisomer, 2,9-Dimethyl-9H-purine. This seemingly minor structural change can have profound effects on the molecule's hydrogen bonding capabilities and its fit within enzyme active sites.[7]
Physicochemical Properties
The physicochemical properties of 2,7-Dimethyl-7H-purine are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [10][11] |
| Molecular Weight | 148.17 g/mol | [10][11] |
| CAS Number | 165062-65-7 | [11] |
| Appearance | Solid (predicted) | |
| Melting Point | 85°C | [10] |
| Calculated LogP | 0.67 | [11] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [11] |
| Hydrogen Bond Donors | 0 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
The calculated LogP value suggests moderate lipophilicity, indicating potential for good membrane permeability. The absence of hydrogen bond donors and the presence of four acceptors will govern its interaction with biological macromolecules and its solubility in protic solvents.
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and characterization of 2,7-Dimethyl-7H-purine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on published data for 2,7-Dimethyl-7H-purine, the following characteristic shifts are observed[10]:
-
¹H NMR (in CDCl₃):
-
δ ≈ 8.85 ppm (singlet, 1H, H-6)
-
δ ≈ 8.13 ppm (singlet, 1H, H-8)
-
δ ≈ 3.95 ppm (singlet, 3H, N⁷-CH₃)
-
δ ≈ 2.84 ppm (singlet, 3H, C²-CH₃)
-
-
¹³C NMR (in CDCl₃):
-
δ ≈ 162.8 ppm (C-2)
-
δ ≈ 157.3 ppm (C-4)
-
δ ≈ 148.3 ppm (C-8)
-
δ ≈ 139.4 ppm (C-6)
-
δ ≈ 125.1 ppm (C-5)
-
δ ≈ 32.0 ppm (N⁷-CH₃)
-
δ ≈ 25.9 ppm (C²-CH₃)
-
The distinct singlet peaks in the ¹H NMR for the two aromatic protons (H-6 and H-8) and the two methyl groups provide a clear diagnostic fingerprint for this specific isomer.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈N₄. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺·) at m/z 148, which is often the base peak, indicating a stable aromatic system.[10]
Synthesis and Reactivity
Synthesis: The synthesis of N7-alkylated purines can be challenging, as direct alkylation of purine precursors often yields a mixture of N7 and the thermodynamically more stable N9 isomers.[12][13] However, regioselective methods have been developed. A plausible synthetic approach for 2,7-Dimethyl-7H-purine involves the cyclization of a substituted imidazole precursor. For example, a 4-aminoimidazole derivative can be cyclized to form the purine ring system.[10]
Caption: A conceptual synthetic workflow for N7-substituted purines.
Reactivity: The purine ring system has a complex electronic nature. The pyrimidine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the C6 position if a good leaving group is present.[14] Conversely, the imidazole ring is more electron-rich and can undergo electrophilic substitution, often at the C8 position.[8][14]
-
Electrophilic Substitution: While the imidazole ring is activated towards electrophiles, the presence of the N7-methyl group may sterically hinder and electronically deactivate the C8 position compared to an N9-substituted isomer. Bromination, a common electrophilic substitution, typically occurs at C8 on the purine core.[8]
-
Nucleophilic Substitution: The reactivity towards nucleophiles would largely depend on other substituents. If a halogen were present at the C6 position, it could be displaced by various nucleophiles (O, S, N, C-based), a common strategy in purine library synthesis.[7][12]
-
N-Oxidation: The nitrogen atoms of the purine ring can be oxidized to form N-oxides, which can alter the electronic properties and biological activity of the molecule. The N1 position is a potential site for such a reaction.[10]
Potential Applications and Biological Relevance
While specific biological activity for 2,7-Dimethyl-7H-purine is not extensively documented, the broader class of 2,6,7-trisubstituted purines has shown significant therapeutic potential.
-
Kinase Inhibition: The purine scaffold mimics the adenine portion of ATP, making it a privileged structure for targeting the ATP-binding site of protein kinases.[7] Many kinase inhibitors used in oncology are purine derivatives. The specific substitution pattern on 2,7-Dimethyl-7H-purine could be explored for inhibitory activity against various kinases.
-
Antitubercular Agents: Recent studies have identified 2,6-disubstituted 7-arylmethyl-7H-purines as potent agents against Mycobacterium tuberculosis, inhibiting the essential enzyme DprE1.[15] This highlights the potential of the 7H-purine scaffold in developing new anti-infective drugs.
-
CNS Activity: Methylated purines, such as caffeine and theophylline, are well-known for their effects on the central nervous system, primarily through antagonism of adenosine receptors.[16] The neuroprotective and modulatory effects of novel purine derivatives are an active area of research.
The specific substitution pattern of 2,7-Dimethyl-7H-purine makes it a valuable scaffold for chemical library synthesis. By introducing diversity at the C6 and C8 positions, researchers can rapidly generate novel compounds for screening against a wide range of biological targets.
Exemplary Experimental Protocol: C8-Bromination
This protocol describes a general method for the electrophilic bromination at the C8 position of a purine core, adapted from established procedures.
Objective: To synthesize 8-Bromo-2,7-dimethyl-7H-purine.
Materials:
-
2,7-Dimethyl-7H-purine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,7-Dimethyl-7H-purine (1.0 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are crucial to prevent side reactions of the electrophilic bromine source. DMF is a suitable polar aprotic solvent for this reaction.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.
-
Causality: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. A slight excess ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 90°C) for a designated time (e.g., 8 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Heating accelerates the rate of electrophilic aromatic substitution. TLC allows for real-time tracking of the reaction's completion.
-
-
Workup: Cool the reaction mixture to room temperature and dilute with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to quench any remaining acidic species), water, and brine.
-
Causality: The aqueous workup removes the DMF solvent and inorganic byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography separates the desired product from unreacted NBS, succinimide byproduct, and any other impurities.
-
-
Characterization (Self-Validation): Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion
2,7-Dimethyl-7H-purine is a distinct isomer within the vast family of purine derivatives. Its fixed 7H-tautomeric form and specific methylation pattern provide a unique chemical entity for further investigation. While detailed biological data remains limited, its structural relation to compounds with proven activity in oncology and infectious diseases makes it a compelling starting point for drug discovery programs. The synthetic and reaction pathways outlined in this guide provide a framework for researchers to explore the chemical space around this scaffold, paving the way for the development of novel and potent therapeutic agents.
References
-
Schattel, V., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
King, M. (1997). Purine and Pyrimidine Metabolism. Indiana State University. Available at: [Link]
-
Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. Available at: [Link]
-
Kotek, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Mąkosza, M., et al. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. Available at: [Link]
-
Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
PubChem. 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Foco, G.M., et al. (2009). Solubility of 1,3-Dimethyl-7H-purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Available at: [Link]
-
PubChem. Purine. National Center for Biotechnology Information. Available at: [Link]
-
Mohamed, S.K., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. Available at: [Link]
-
Konecna, K., et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. PubMed. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Why does the tautomerism of purine favor 9H-purine?. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (n.d.). Nucleobases obtained by N1-methylation of purines and N3-methylation of pyrimidines.. ResearchGate. Available at: [Link]
-
Mergny, J.L., et al. (1997). Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes. PubMed. Available at: [Link]
-
Morningstar, J., et al. (n.d.). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. eScholarship. Available at: [Link]
-
Sharma, P., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
-
Pawar, S.K., et al. (2016). Spectroscopic and Molecular Modeling Approaches to Investigate the Binding of Proton Pump Inhibitors to Human Serum Albumin. ResearchGate. Available at: [Link]
-
Kumar, G.V., et al. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]
-
Nabavi, S.M., et al. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
-
Yates, C.R., et al. (n.d.). A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine. PMC. Available at: [Link]
-
Liu, Y., et al. (2021). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. MDPI. Available at: [Link]
-
Marks' Basic Medical Biochemistry. (2025). Purine & Pyrimidine Metabolism | Chapter 39. Marks' Basic Medical Biochemistry. Available at: [Link]
Sources
- 1. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 2. Purine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. CAS 120-73-0: Purine | CymitQuimica [cymitquimica.com]
- 5. 7H-Purine | CymitQuimica [cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Regioselective C-H Cyanation of Purines [mdpi.com]
- 15. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,7-Dimethyl-7H-purine
CAS Number: 165062-65-7
This guide provides a comprehensive technical overview of 2,7-Dimethyl-7H-purine, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and potential applications of this and related substituted purine molecules. This document consolidates key data, outlines detailed experimental protocols, and explores the broader context of purine derivatives in medicinal chemistry.
Introduction to Substituted Purines
The purine scaffold, a fusion of a pyrimidine and an imidazole ring, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1][2] Beyond their fundamental role in the structure of DNA and RNA, purine derivatives are integral to cellular metabolism and signaling pathways.[1][3] They function as energy carriers like adenosine triphosphate (ATP), participate in cellular respiration, and act as secondary messengers.[1][3] This inherent biological relevance makes the purine structure a "privileged scaffold" in medicinal chemistry, with synthetic derivatives being explored for a vast range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[4][5]
2,7-Dimethyl-7H-purine belongs to the class of N-substituted purines. The position of substituents on the purine ring significantly influences the molecule's chemical properties and biological activity. N7-substituted purines, such as the subject of this guide, are of particular interest in the development of kinase inhibitors and other targeted therapies.[6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2,7-Dimethyl-7H-purine is essential for its application in research and development.
Physicochemical Data
The key physicochemical properties of 2,7-Dimethyl-7H-purine are summarized in the table below. This data is crucial for designing experimental conditions, including solvent selection and storage protocols.
| Property | Value | Source |
| CAS Number | 165062-65-7 | [7] |
| Molecular Formula | C₇H₈N₄ | [7] |
| Molecular Weight | 148.17 g/mol | [7] |
| Melting Point | 85 °C | [8] |
| LogP | 0.67172 | [7] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 0 | [7] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural identification of 2,7-Dimethyl-7H-purine.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH₃), 2.84 (s, 3H, CH₃).[8]
-
¹³C NMR (CDCl₃): δ = 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0 (NCH₃), 25.9 (CH₃).[8]
2.2.2. Mass Spectrometry (MS)
-
MS (m/z, % rel. int.): 148 (M+·, 100), 147 (23), 134 (8), 121 (11), 120 (20), 106 (10), 94 (13), 80 (12), 67 (9), 53 (17), 52 (17), 42 (35).[8]
-
High-Resolution Mass Spectrometry (HR-MS): Calculated for C₇H₈N₄: 148.0749; Found: 148.0744.[8]
Synthesis of 2,7-Dimethyl-7H-purine
The synthesis of 7-substituted purines can be achieved through various methods, with the cyclization of substituted imidazoles being a common and effective approach.[8] The following section details a representative synthesis of 2,7-Dimethyl-7H-purine from a 4-aminoimidazole-5-carbaldehyde oxime intermediate.
Synthetic Pathway Overview
The synthesis of 2,7-Dimethyl-7H-purine can be achieved via the cyclization of a 4-aminoimidazole-5-carbaldehyde oxime precursor. This method offers a reliable route to N7-substituted purines.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 7-substituted purines from imidazole precursors.[8]
Step 1: Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime
The synthesis of the key imidazole intermediate is a multi-step process starting from commercially available 4-nitroimidazole. This involves the introduction of a methyl group at the N1 position, followed by a Vicarious Nucleophilic Substitution (VNS) of hydrogen to introduce the formyl group precursor at the C5 position, and subsequent conversion to the oxime. For a detailed procedure for this initial phase, researchers are directed to the foundational literature on VNS reactions in nitroimidazoles.[8]
Step 2: Cyclization to form 2,7-Dimethyl-7H-purine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime intermediate in an excess of triethyl orthoacetate.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoacetate under reduced pressure.
-
Ammonia Treatment: Dissolve the crude residue in a solution of ammonia in ethanol and transfer to a sealed tube. Heat the mixture at 100-120 °C for 4-8 hours.
-
Purification: After cooling, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield 2,7-Dimethyl-7H-purine as a solid. The reported yield for this final cyclization step is approximately 49%.[8]
Applications in Drug Discovery and Research
While specific biological activity data for 2,7-Dimethyl-7H-purine is not extensively published, the broader class of dimethylated and substituted purines are of significant interest in medicinal chemistry.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors are designed to be ATP-competitive, and due to the structural similarity of the purine core to the adenine moiety of ATP, substituted purines are a well-explored class of kinase inhibitors.[6] The dimethyl substitution pattern on the purine ring can influence the molecule's binding affinity and selectivity for different kinases.
Experimental Protocol: Kinase Inhibition Assay
To evaluate the potential of 2,7-Dimethyl-7H-purine as a kinase inhibitor, a luminescence-based kinase activity assay can be employed. This assay measures the amount of ATP remaining after a kinase reaction.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,7-Dimethyl-7H-purine in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and diluted 2,7-Dimethyl-7H-purine solutions.
-
Initiate the kinase reaction by adding a known concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of 2,7-Dimethyl-7H-purine.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling 2,7-Dimethyl-7H-purine.
Hazard Identification and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat.
-
Respiratory Protection: If handling as a powder, use a dust mask or a respirator.
-
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention.[9]
Storage
Store 2,7-Dimethyl-7H-purine in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Recommended storage is at 2-8°C.[7]
Conclusion
2,7-Dimethyl-7H-purine is a readily synthesizable purine derivative with potential applications in drug discovery, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a framework for evaluating its biological activity. As research into substituted purines continues to expand, compounds like 2,7-Dimethyl-7H-purine may serve as valuable scaffolds for the development of novel therapeutics.
References
-
Ostrowski, S. (1999). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(9), 287-309. [Link]
-
PubChem. (n.d.). 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Purine. National Center for Biotechnology Information. [Link]
-
Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(2), 323-334. [Link]
-
Gayo, L. M., et al. (2009). Solubility of 1,3-Dimethyl-7H-purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 54(8), 2261-2265. [Link]
-
Li, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. Journal of Medicinal Chemistry, 66(17), 12051-12070. [Link]
-
Miras-Moreno, B., et al. (2024). Pharmacological evaluation of non-nucleotide purine derivatives as P2X7 antagonists for the treatment of neuroinflammation in traumatic brain injury. British Journal of Pharmacology. [Link]
-
Biochemistry Den. (2025, February 20). Synthesis of Purine RiboNucleotides. [Link]
-
Surendranath College. (n.d.). PURINE SYNTHESIS. [Link]
-
Saladino, R., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry - A European Journal, 24(59), 15814-15821. [Link]
-
Cole-Parmer. (2005, May 5). Material Safety Data Sheet - Purine, 99%. [Link]
-
Jones, A. M., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(1), 89-97. [Link]
-
Sharma, P., & Kumar, V. (2018). Biological activities of purine analogues: a review. International Journal of Pharmaceutical Sciences and Research, 9(5), 1746-1756. [Link]
-
Brenner, C., et al. (2019). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Toxics, 7(4), 54. [Link]
-
Rouchal, M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3869. [Link]
-
Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions. RSC Advances, 15(7), 4606-4638. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 120-73-0: Purine | CymitQuimica [cymitquimica.com]
- 4. Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2,7-Dimethyl-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,7-Dimethyl-7H-purine, a heterocyclic aromatic organic compound. Synthesizing foundational chemical principles with an eye toward its potential in medicinal chemistry, this document is designed to be a valuable resource for researchers and drug development professionals. While specific biological data for this particular isomer is emerging, the established significance of the purine scaffold provides a strong impetus for its continued investigation.
Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery
Purines, consisting of a pyrimidine ring fused to an imidazole ring, are fundamental to numerous biological processes.[1] They form the backbone of nucleic acids (adenine and guanine) and are integral to cellular signaling and energy metabolism.[1] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry, with a vast number of synthetic and naturally occurring purine derivatives exhibiting a wide array of pharmacological activities.[2] These activities include roles as anticancer, antiviral, and immunosuppressive agents, as well as modulators of key enzyme families such as kinases.[3][4]
The biological activity of purine analogs is highly dependent on the nature and position of substituents on the purine ring. Methylation, in particular, can significantly influence a molecule's physicochemical properties and its interaction with biological targets.[1] 2,7-Dimethyl-7H-purine represents one such methylated purine isomer, and understanding its unique molecular architecture is the first step toward unlocking its therapeutic potential.
Molecular Structure and Physicochemical Properties
The core of 2,7-Dimethyl-7H-purine is the bicyclic purine system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,7-dimethyl-7H-purine. The "7H" designation indicates that the hydrogen atom on the imidazole ring is located at the 7-position nitrogen. Two methyl groups are substituted at the 2- and 7-positions of the purine ring.
Structural and Physicochemical Data
A summary of the key structural and physicochemical properties of 2,7-Dimethyl-7H-purine is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| CAS Number | 165062-65-7 | [1] |
| Appearance | Crystalline solid | Inferred from related compounds |
| Melting Point | 85 °C | [5] |
| Solubility | Soluble in Chloroform/Methanol mixture | [5] |
| Predicted LogP | 0.67172 | [1] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Synthesis and Characterization
The synthesis of 7-substituted purines can be challenging, but an effective method starting from imidazole precursors has been reported for 2,7-Dimethyl-7H-purine.[5] This approach offers a regioselective route to the desired N7-alkylation.
Synthetic Workflow
A generalized workflow for the synthesis of 2,7-Dimethyl-7H-purine from 4-nitroimidazole is depicted below. This multi-step process involves the introduction of the C2-methyl group and the formation of the pyrimidine ring.
Caption: Synthetic workflow for 2,7-Dimethyl-7H-purine.
Experimental Protocol: Synthesis from 4-Nitroimidazole Precursors
The following is a representative protocol adapted from the literature for the synthesis of 7-substituted purines.[5]
Step 1: Formation of 4-Aminoimidazole-5-carbaldehyde Oxime Intermediate
-
Commercially available 4-nitroimidazole is transformed into the corresponding 4-aminoimidazole-5-carbaldehyde oxime through a series of standard transformations, which may include Vicarious Nucleophilic Substitution of Hydrogen (VNS).[5]
Step 2: Formation of the Iminoether
-
The 4-aminoimidazole-5-carbaldehyde oxime is reacted with an appropriate orthoester, such as triethyl orthoacetate, to introduce the C2-methyl group and form an iminoether intermediate.
Step 3: Cyclization to the Purine Ring
-
The iminoether intermediate undergoes thermal cyclization to form the pyrimidine ring, yielding 2,7-Dimethyl-7H-purine.
-
The crude product is then purified by column chromatography to yield the final product.
The reported yield for this synthesis is approximately 49%.[5]
Spectroscopic Characterization
The structural identity of 2,7-Dimethyl-7H-purine is unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃):
-
δ 8.85 (s, 1H, H-6)
-
δ 8.13 (s, 1H, H-8)
-
δ 3.95 (s, 3H, N-CH₃)
-
δ 2.84 (s, 3H, C-CH₃)[5]
-
-
¹³C NMR (CDCl₃):
-
δ 162.8 (C-2)
-
δ 157.3 (C-4)
-
δ 148.3 (C-8)
-
δ 139.4 (C-6)
-
δ 125.1 (C-5)
-
δ 32.0 (N-CH₃)
-
δ 25.9 (C-CH₃)[5]
-
Mass Spectrometry (MS):
-
MS (m/z): 148 (M⁺), 147, 134, 121, 120, 106, 94, 80, 67, 53, 52, 42.[5]
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₈N₄: 148.0749; Found: 148.0744.[5]
Potential Applications in Drug Development: A Landscape of Opportunity
While specific biological activity studies on 2,7-Dimethyl-7H-purine are limited in the public domain, the extensive research on related purine analogs provides a strong rationale for its investigation as a potential therapeutic agent.[7]
Kinase Inhibition: A Promising Avenue
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][8] Purine derivatives have emerged as a significant class of kinase inhibitors, often acting as ATP-competitive inhibitors due to their structural similarity to the adenine core of ATP.[8]
Numerous substituted purines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.[7]
Caption: A hypothetical mechanism of action for a purine-based kinase inhibitor.
Given the established role of the purine scaffold in kinase inhibition, 2,7-Dimethyl-7H-purine represents a valuable candidate for screening against a panel of disease-relevant kinases. The specific methylation pattern may confer unique selectivity and potency profiles.
Antiviral and Other Potential Activities
The structural similarity of purine analogs to natural nucleosides allows them to interfere with viral replication processes.[9] They can act as chain terminators when incorporated into viral DNA or RNA, or they can inhibit viral enzymes crucial for replication.[9] Further investigation into the antiviral potential of 2,7-Dimethyl-7H-purine is warranted.
Additionally, substituted purines are known to interact with a variety of other biological targets, including purinergic receptors, which are involved in a wide range of physiological processes.[7]
Future Research Directions
The study of 2,7-Dimethyl-7H-purine is an area ripe for further exploration. To fully elucidate its potential as a therapeutic agent, the following areas of research are critical:
-
Comprehensive Physicochemical Characterization: Experimental determination of solubility in a range of pharmaceutically relevant solvents and pKa values is essential for formulation development and understanding its behavior in biological systems.
-
X-ray Crystallography: Obtaining a crystal structure would provide invaluable insight into its three-dimensional conformation and intermolecular interactions, aiding in structure-based drug design.
-
Systematic Biological Screening: A comprehensive screening of 2,7-Dimethyl-7H-purine against a broad panel of kinases and other relevant biological targets is necessary to identify its primary mechanism of action and potential therapeutic applications.
-
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be conducted to understand the specific signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with modifications at various positions of the purine ring would provide crucial information for optimizing potency and selectivity.
Conclusion
2,7-Dimethyl-7H-purine is a readily synthesizable purine analog with a well-defined molecular structure. While specific biological data for this isomer remains to be fully explored, the rich history of the purine scaffold in drug discovery provides a compelling rationale for its continued investigation. Its potential as a kinase inhibitor, among other therapeutic applications, makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The foundational knowledge presented in this guide serves as a springboard for future studies aimed at unlocking the full therapeutic potential of this intriguing compound.
References
- BenchChem. (2025). Literature Review of 3,6-Dimethylpurine Isomers: A Technical Guide.
- Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 710-725.
- Kim, M., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry, 67(11), 9389–9405.
- Kennepohl, P., et al. (2010). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138.
- BenchChem. (2025). Application of Dimethylpurines in Medicinal Chemistry: A General Overview.
-
PubChem. (n.d.). 7-Methylxanthine. Retrieved from [Link]
- da Silva, A. D., et al. (2009). Synthesis and Biological Activity of New Tricyclic Purine Derivatives Obtained by Intramolecular N-7 Alkylation. Letters in Drug Design & Discovery, 5(2), 128-132.
- LiverTox. (2014). Purine Analogues. National Institute of Diabetes and Digestive and Kidney Diseases.
- FooDB. (2011). Showing Compound 7-Methylguanine (FDB022305).
- LibreTexts. (2022). X-ray Protein Crystallography.
- Vaskova, P., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 27(24), 8981.
- Masterson, J. W. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry.
- Nakao, K., et al. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 7-Methylquinoline.
- Mąkosza, M., et al. (1999). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(4), 287-303.
- ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors.
- ResearchGate. (2018). Molecular and Crystal Structure of the Condensation Product of 2-(7-Bromo-2-Oxo-5-Phenyl-3H-1,4-Benzdiazepin-1-Yl)Acetohydrazide (Gidazepam) with Salicylic Aldehyde.
- El-Gamal, M. I., et al. (2021). Design, synthesis and in silico insights of new 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives with potent anticancer and multi-kinase inhibitory activities. Bioorganic Chemistry, 107, 104569.
- Frankær, C. G., et al. (2014). X-ray powder diffraction: a powerful analysis tool for industrial protein production.
- Lee, J., et al. (2014). Pim Kinase Inhibitory and Antiproliferative Activity of a Novel Series of Meridianin C Derivatives. Bioorganic & Medicinal Chemistry Letters, 24(11), 2449-2453.
- Vaia. (n.d.).
- FooDB. (2011). Showing Compound 7-Methylguanine (FDB022305).
- Wang, H., et al. (2023). Drug-Repurposing Strategy for Dimethyl Fumarate. International Journal of Molecular Sciences, 24(13), 11149.
- Wang, X., et al. (2007). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- de Souza, A. M. T., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6592.
- ResearchGate. (n.d.).
- Gayo, E., et al. (1997). Synthesis, structure, and pharmacological evaluation of the stereoisomers of furnidipine. Journal of Medicinal Chemistry, 40(13), 2058-2068.
- Medsimplified AI. (2025, March 23). Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube.
- Valderrama, J. A., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6824-6845.
- ChemScene. (n.d.). 165062-65-7 | 2,7-Dimethyl-7H-purine.
- MDPI. (2025). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues.
-
PubChem. (n.d.). Purine. Retrieved from [Link]
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2012). The Formation and Biological Significance of N7-Guanine Adducts. PMC.
- ACS Publications. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases.
- Wolska, M., et al. (2020). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Molecules, 25(23), 5765.
- MedChemExpress. (n.d.). 7-Methylguanine.
- PubChemLite. (n.d.). 2,7-dimethyl-7h-purin-6-amine (C7H9N5).
- PubChem. (n.d.). 1,3-dimethyl-7H-purine-2,6-dione.
- PubMed. (2023). The in-silico evaluation of important GLUT9 residue for uric acid transport based on renal hypouricemia type 2.
- PubMed. (2011).
- MDPI. (2023).
- PubChem. (n.d.). 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester.
- PubMed. (2025).
- BenchChem. (n.d.).
- PubChem. (n.d.). 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione.
- ResearchGate. (2025). Characterization of the Guanine-N7 Methyltransferase Activity of Coronavirus nsp14 on Nucleotide GTP.
- In silico study, Synthesis and evaluation purine analogues as potential antimalarial agents. (2022). Revista Colombiana de Ciencia Animal - RECIA, 26(7), 77-84.
- PubChem. (n.d.). 2,7-Dimethylpyrene.
- ResearchGate. (2025). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.
- Life Chemicals. (2025). Kinase Screening Library (KSL).
- PMC. (n.d.). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold.
- PubMed. (2024).
- ResearchGate. (2025).
- eScholarship.org. (2022).
- Promega. (n.d.).
- PubMed. (2019).
- Pharmaceutical Sciences. (2023). Experimental, Modeling and Molecular Dynamics Simulation of Codeine Phosphate Dissolution in N-Methyl-2-pyrrolidone + Ethanol.
- Physical Sciences Data-science Service. (n.d.).
- Guidechem. (n.d.). 6-(2,5-dimethyl-1-pyrrolyl)-7H-purine.
- Rupp, M. (2011). Predicting the pKa of Small Molecules.
- MDPI. (2026). Systematic Identification of Characteristic Metabolites and Analysis of Quality and Metabolomic Profiles of Yunnan Kucha White Tea.
- ResearchGate. (n.d.). 7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione.
- MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents.
- MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- PubChem. (n.d.). 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione.
- ResearchGate. (2024).
- PubChem. (n.d.). 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione.
- ResearchGate. (2022).
- PubChem. (n.d.). 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylic acid.
- MDPI. (2025).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2,7-Dimethyl-7H-purine from Imidazole Precursors: A Methodological Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Strategic Rationale
The synthesis of highly substituted purines, specifically 2,7-dimethyl-7H-purine , presents a unique regiochemical challenge. Traditional Traube purine syntheses—which construct the imidazole ring onto a pre-formed pyrimidine scaffold—frequently suffer from poor regioselectivity during the final N -alkylation step, yielding difficult-to-separate mixtures of N7
- and N9 -alkylated isomers.
To bypass this thermodynamic bottleneck, modern synthetic logic dictates an "imidazole-first" approach. By utilizing a pre-methylated imidazole precursor (such as a 1-methylimidazole derivative), the N7 position of the resulting purine is unambiguously fixed. This whitepaper details two field-proven, self-validating methodologies for constructing the pyrimidine ring onto an imidazole core to yield 2,7-dimethyl-7H-purine:
-
The Classical Carboxamide-Dehalogenation Pathway: A robust, highly scalable route ideal for bulk synthesis.
-
The Direct Oxime-Cyclization Pathway (Makosza Method): An atom-economical route that avoids harsh chlorinating agents and directly yields 6-unsubstituted purines[1].
Pathway 1: The Classical Carboxamide-Dehalogenation Route
This pathway leverages the condensation of 4-amino-1-methylimidazole-5-carboxamide with a two-carbon donor to form the pyrimidine ring. The causality of reagent selection here is critical: ethyl orthoacetate is chosen over acetyl chloride to prevent premature N -acetylation without cyclization, driving the thermodynamic formation of the pyrimidine ring.
Workflow Diagram
Fig 1: Stepwise synthesis of 2,7-dimethyl-7H-purine via the carboxamide-dehalogenation route.
Step-by-Step Experimental Protocol
Step 1: Cyclization to 2,7-Dimethyl-1H-purin-6(7H)-one
-
Procedure: Suspend 4-amino-1-methylimidazole-5-carboxamide (1.0 eq) in an excess of ethyl orthoacetate (5.0 eq) and glacial acetic acid (0.5 eq). Heat the mixture to reflux (approx. 120°C) for 4 hours.
-
Causality & Validation: The acetic acid acts as a mild proton source to activate the orthoester. As the reaction progresses, the suspension will transition into a clear solution, followed by the precipitation of the purin-6-one product. This phase change is a self-validating cue of reaction completion. Cool to room temperature, filter the precipitate, and wash with cold ethanol[2].
Step 2: Chlorination to 6-Chloro-2,7-dimethyl-7H-purine
-
Procedure: To the dry intermediate (1.0 eq), add phosphorus oxychloride ( POCl3 , 10.0 eq) and N,N -dimethylaniline (1.2 eq). Reflux at 105°C for 3 hours.
-
Causality & Validation: N,N -dimethylaniline is critical here; it acts as an acid scavenger and nucleophilic catalyst, significantly accelerating the conversion of the tautomeric lactam to the reactive imidoyl chloride. Validation: Distill off excess POCl3 under reduced pressure. Quench the viscous residue by pouring it onto crushed ice. The immediate formation of a pale yellow precipitate confirms successful chlorination.
Step 3: Dehalogenation to 2,7-Dimethyl-7H-purine
-
Procedure: Dissolve the 6-chloro intermediate (1.0 eq) in dry methanol. Add triethylamine ( Et3N , 2.0 eq) and 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Causality & Validation: Et3N is strictly required to neutralize the HCl generated during hydrogenolysis. Without it, the acidic environment will poison the palladium catalyst and halt the reaction. Validation: Filter through Celite to remove the catalyst. The filtrate should show a single spot on UV-TLC (DCM:MeOH 9:1, Rf≈0.5 ).
Pathway 2: The Direct Oxime-Cyclization (Makosza Method)
Developed as a highly specialized route for 6-unsubstituted purines, this method bypasses the generation of a C6-oxygenated intermediate. It relies on the Vicarious Nucleophilic Substitution (VNS) of hydrogen on a nitroimidazole, followed by oximation and cyclization[1][3].
Workflow Diagram
Fig 2: Direct synthesis of 2,7-dimethyl-7H-purine via the Makosza oxime-cyclization method.
Step-by-Step Experimental Protocol
Step 1: VNS and Oximation
-
Procedure: React 1-methyl-4-nitroimidazole with chloroform and potassium tert-butoxide ( t -BuOK) in DMF at -20°C. The resulting 5-dichloromethyl intermediate is directly treated with hydroxylamine hydrochloride ( NH2OH⋅HCl ) to yield 1-methyl-4-nitroimidazole-5-carbaldehyde oxime.
-
Causality: The electron-deficient nature of 4-nitroimidazole makes standard electrophilic aromatic substitution impossible. VNS is the only reliable mechanistic pathway to functionalize the C5 position[1].
Step 2: Reduction to Amino-Oxime
-
Procedure: Reduce the nitro-oxime using catalytic hydrogenation (10% Pd/C, H2 , MeOH) to afford 4-amino-1-methylimidazole-5-carbaldehyde oxime.
Step 3: Cyclization to Purine 1-Oxide
-
Procedure: Heat the amino-oxime with ethyl orthoacetate (reflux, 3-6 h).
-
Causality & Validation: The amino group attacks the orthoester to form an imidate intermediate, which undergoes intramolecular cyclization with the oxime nitrogen. This forms the pyrimidine ring, yielding 2,7-dimethyl-7H-purine 1-oxide. The reaction is self-validating via the precipitation of the highly polar N -oxide upon cooling[3].
Step 4: Deoxygenation
-
Procedure: Suspend the purine 1-oxide in chloroform and add phosphorus trichloride ( PCl3 , 2.0 eq). Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3 and extract with dichloromethane to isolate pure 2,7-dimethyl-7H-purine.
Quantitative Data & Pathway Comparison
To assist process chemists in selecting the appropriate methodology, the following table summarizes the quantitative metrics and operational parameters of both pathways.
| Metric | Pathway 1: Carboxamide Route | Pathway 2: Makosza Route |
| Overall Yield (from Imidazole) | 55 - 65% | 40 - 50% |
| Regioselectivity (N7 vs N9) | 100% (Fixed by precursor) | 100% (Fixed by precursor) |
| Number of Steps | 3 | 4 |
| Key Reagents | POCl3 , H2 , Pd/C | CHCl3 , t -BuOK, PCl3 |
| Primary Advantage | Highly scalable, inexpensive reagents. | Avoids C6 oxygenation entirely. |
| Primary Limitation | Requires handling of toxic POCl3 . | Lower overall yield due to VNS step. |
Analytical Characterization
Successful synthesis of 2,7-dimethyl-7H-purine (CAS: 165062-65-7) must be verified against the following spectroscopic benchmarks:
-
Mass Spectrometry (ESI-MS): Calculated for C7H8N4 [M+H]+ : 149.08; Found: 149.1.
-
1 H NMR (400 MHz, DMSO- d6 ): δ 8.95 (s, 1H, C6-H), 8.42 (s, 1H, C8-H), 4.05 (s, 3H, N7- CH3 ), 2.68 (s, 3H, C2- CH3 ). Note the absence of a C6 substituent, confirming successful dehalogenation/deoxygenation.
References
-
Makosza, M., et al. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, 1999. URL:[Link]
Sources
Discovery and Optimization of Novel Dimethylated Purine Compounds: A Rational Design Framework
Executive Summary
Dimethylated purines, primarily recognized as 1,3-dimethylxanthine derivatives (e.g., theophylline), have historically served as non-selective phosphodiesterase inhibitors and bronchodilators. However, modern drug discovery has repositioned the xanthine scaffold as a highly privileged pharmacophore for Adenosine Receptor (AR) antagonism . By systematically modifying the C8 and N7 positions of the 1,3-dimethylxanthine core, researchers can achieve exquisite subtype selectivity (particularly for the A2A receptor), unlocking non-dopaminergic therapeutic avenues for neurodegenerative disorders such as Parkinson's Disease[1].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between computational rationale, synthetic execution, and pharmacological validation. Every workflow presented herein is designed as a self-validating system to ensure high-fidelity data generation in your discovery pipeline.
Structural Pharmacology & Target Rationale
The pharmacological utility of novel dimethylated purines hinges on their ability to competitively block endogenous adenosine from binding to its G-protein coupled receptors (GPCRs)—specifically A1 , A2A , A2B , and A3 [2].
In the context of neurodegeneration, the A2A receptor is heavily co-localized with dopamine D2 receptors in the striatum. Antagonism of the A2A receptor by dimethylated purines reduces cAMP accumulation, thereby decreasing Protein Kinase A (PKA) hyperactivation and restoring motor control without the dyskinesia typically associated with direct dopaminergic therapies[1].
Fig 1: Adenosine A2A receptor signaling pathway and competitive blockade by purine antagonists.
Structure-Activity Relationship (SAR) & Rational Design
The 1,3-dimethyl groups are essential for anchoring the molecule within the conserved hydrogen-bonding network of the AR binding pocket[3]. However, achieving A2A over A1 selectivity requires precise steric manipulation:
-
C8 Substitution: The introduction of bulky, para-substituted aryl or chloropropoxyphenyl groups at the C8 position forces the molecule into a deep hydrophobic cavity unique to the A2A receptor[1].
-
N7 Alkylation: Unsubstituted N7 xanthines suffer from tautomerization, leading to poor solubility and unpredictable binding. Alkylation at N7 (e.g., with propyl or propargyl groups) locks the conformation and drastically enhances A2A affinity[1].
Quantitative SAR Summary
The following table summarizes the causal relationship between specific modifications and receptor affinity, drawing from recent optimizations of 8-m/p-chloropropoxyphenylxanthines[1].
| Compound ID | Core Scaffold | C8 Substitution | N7 Substitution | A2A Affinity ( Ki , µM) | Pharmacological Profile |
| Theophylline | 1,3-Dimethylxanthine | -H | -H | > 10.0 | Non-selective, weak antagonist |
| Compound 9a | 1,3-Dimethylxanthine | 8-p-chloropropoxyphenyl | -Ethyl | 1.85 | Moderate A2A affinity |
| Compound 9b | 1,3-Dimethylxanthine | 8-p-chloropropoxyphenyl | -Propyl | 0.75 | High A2A affinity, moderate selectivity |
| Compound 9d | 1,3-Dimethylxanthine | 8-p-chloropropoxyphenyl | -Propargyl | < 0.50 | Potent, selective, long-lasting in vivo |
Chemical Synthesis Workflows
To construct these libraries, we utilize a modified Traube purine synthesis. The causality behind this specific route is its modularity: by isolating the amide intermediate before cyclization, we can independently verify the success of the acylation step before forcing the thermodynamic closure of the imidazole ring[4].
Fig 2: Stepwise synthetic workflow for generating 7,8-disubstituted 1,3-dimethylxanthine libraries.
Step-by-Step Synthesis Protocol (Self-Validating)
Phase 1: Amide Coupling
-
Reaction: Dissolve 5,6-diamino-1,3-dimethyluracil (1 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Rationale: EDCI/HOBt is chosen over thionyl chloride to prevent the degradation of the highly nucleophilic pyrimidine ring.
-
Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the diamine spot (ninhydrin positive) confirms conversion to the 6-amino-5-carboxamidouracil intermediate.
Phase 2: Alkaline Cyclization
-
Reaction: Suspend the intermediate in 10% aqueous NaOH and reflux for 2-4 hours[4]. Rationale: Base-catalyzed dehydration provides the thermodynamic push required to close the imidazole ring, forming the xanthine core.
-
Validation Check: Neutralize with HCl to precipitate the product. Analyze via FTIR. Critical Go/No-Go: The disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of the distinct xanthine C=N stretch confirms successful cyclization.
Phase 3: N7-Alkylation
-
Reaction: React the 8-substituted xanthine with an alkyl halide (e.g., propargyl bromide) in DMF using K2CO3 as a mild base.
-
Validation Check: Confirm regioselectivity via 1H-NMR. The N7-alkyl protons will exhibit a distinct downfield shift compared to potential N9-alkylation byproducts due to the anisotropic effect of the adjacent C8 substituent.
Pharmacological Validation Protocols
To ensure trustworthiness, the biological evaluation of novel dimethylated purines must be conducted using orthogonal assays: an in vitro binding assay to establish target engagement, followed by an in vivo behavioral model to confirm functional efficacy[1].
Protocol A: In Vitro Radioligand Binding Assay
This assay determines the Ki of the novel compounds at the A2A receptor.
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the human A2A receptor.
-
Incubation: Incubate 50 µg of membrane protein with 2 nM of the radioligand [3H]ZM241385 (a highly specific A2A antagonist) and varying concentrations of the novel dimethylated purine (10⁻¹⁰ to 10⁻⁴ M).
-
Self-Validation (Non-Specific Binding): Parallel wells must contain 10 µM NECA (a non-selective AR agonist) to define non-specific binding. Rationale: Without subtracting the NECA-displaced baseline, lipophilic purines may yield false-positive affinities due to membrane partitioning.
-
Analysis: Terminate by rapid filtration over GF/B glass fiber filters. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: In Vivo Perphenazine-Induced Catatonia Model
This model evaluates the anti-parkinsonian potential of the synthesized compounds[1].
-
Induction: Administer perphenazine (a D2 receptor antagonist) to Wistar rats to induce catatonia (mimicking the motor deficits of Parkinson's Disease).
-
Treatment: Administer the novel N7-propargyl-1,3-dimethylxanthine derivative (e.g., Compound 9d) intraperitoneally.
-
Observation: Place the rat's forepaws on a horizontal glass rod (10 cm high). Measure the descent latency.
-
Self-Validation (Positive Control): Use a known A2A antagonist (e.g., Istradefylline) as a positive control. Rationale: If the positive control fails to reverse descent latency, the perphenazine dose was too high, invalidating the test cohort. Successful compounds (like 7-propargyl analogues) will significantly reduce descent latency, proving functional A2A blockade in vivo[1].
References
-
Rohilla, S., Bansal, R., Chauhan, P., Kachler, S., & Klotz, K.-N. (2021). "A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease." Current Drug Discovery Technologies, 18(5), 7-17. URL:[Link]
-
Constantin, S., Lupascu, F. G., Apotrosoaei, M., Vasincu, I. M., Lupascu, D., Buron, F., Routier, S., & Profire, L. (2017). "Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold." Chemistry Central Journal, 11, 12-25. URL:[Link]
-
Sharma, R., et al. (2022). "Recent Advances in the Synthesis of Xanthines: A Short Review." National Center for Biotechnology Information (PMC). URL:[Link]
-
Daly, J. W., et al. (2002). "Electronic Structure of Some Adenosine Receptor Antagonists. VQSAR Investigation." American Chemical Society (ACS). URL:[Link]
Sources
Spectroscopic Data of 2,7-Dimethyl-7H-purine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purines are fundamental heterocyclic compounds essential for numerous biological processes, serving as building blocks for DNA and RNA and participating in cellular signaling and energy metabolism.[1] Synthetic purine analogs are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3] Among these, N-substituted purines, particularly N7-substituted derivatives, have demonstrated noteworthy biological activities.[3][4]
This technical guide provides a comprehensive overview of the spectroscopic data for a specific N7-substituted purine, 2,7-Dimethyl-7H-purine. Understanding the spectroscopic characteristics of this molecule is crucial for its unambiguous identification, characterization, and for quality control in synthetic and medicinal chemistry applications. This document will delve into the details of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy, providing both the data and an in-depth interpretation.
Molecular Structure
The structure of 2,7-Dimethyl-7H-purine consists of a purine core with methyl groups attached at the C2 and N7 positions.
Caption: Molecular structure of 2,7-Dimethyl-7H-purine.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2,7-Dimethyl-7H-purine, both ¹H and ¹³C NMR data are essential for structural confirmation.
¹H NMR Data
The proton NMR spectrum provides information on the number of different types of protons and their chemical environments.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| H-6 | 8.85 | s | 1H | Purine ring proton |
| H-8 | 8.13 | s | 1H | Purine ring proton |
| N7-CH₃ | 3.95 | s | 3H | Methyl group on N7 |
| C2-CH₃ | 2.84 | s | 3H | Methyl group on C2 |
| Solvent: CDCl₃[5][6] |
Interpretation of ¹H NMR Spectrum:
The ¹H NMR spectrum of 2,7-Dimethyl-7H-purine displays four distinct singlet signals, which is consistent with its structure.[5][6]
-
The two signals in the aromatic region at 8.85 and 8.13 ppm correspond to the two protons on the purine ring, H-6 and H-8, respectively.[5][6] The downfield shift of these protons is characteristic of protons attached to electron-deficient aromatic systems like purine.
-
The signal at 3.95 ppm is assigned to the three protons of the methyl group attached to the N7 atom.[5][6]
-
The upfield signal at 2.84 ppm corresponds to the three protons of the methyl group at the C2 position.[5][6]
-
The singlet multiplicity for all signals indicates that there are no adjacent protons to cause spin-spin coupling.
¹³C NMR Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon | Chemical Shift (δ) in ppm | Assignment |
| C-2 | 162.8 | Purine ring carbon |
| C-4 | 157.3 | Purine ring carbon |
| C-8 | 148.3 | Purine ring carbon |
| C-6 | 139.4 | Purine ring carbon |
| C-5 | 125.1 | Purine ring carbon |
| N7-CH₃ | 32.0 | Methyl carbon on N7 |
| C2-CH₃ | 25.9 | Methyl carbon on C2 |
| Solvent: CDCl₃[5] |
Interpretation of ¹³C NMR Spectrum:
The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in 2,7-Dimethyl-7H-purine.[5]
-
The five signals in the downfield region (125.1-162.8 ppm) are assigned to the five carbon atoms of the purine ring.[5] The chemical shifts are consistent with those observed for other purine derivatives.[7]
-
The signals at 32.0 ppm and 25.9 ppm are attributed to the methyl carbons attached to the N7 and C2 positions, respectively.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
| Ion | m/z | Relative Intensity (%) |
| [M]⁺˙ | 148 | 100 |
| [M-H]⁺ | 147 | 23 |
| [M-N]⁺ | 134 | 8 |
| [M-HCN]⁺ | 121 | 11 |
| [M-N₂H]⁺ | 120 | 20 |
| [M-C₂H₂N]⁺ | 106 | 10 |
| [M-C₂H₄N₂]⁺ | 94 | 13 |
| [M-C₃H₄N₂]⁺ | 80 | 12 |
| [M-C₃H₃N₃]⁺ | 67 | 9 |
| [M-C₄H₄N₃]⁺ | 53 | 17 |
| [M-C₄H₅N₃]⁺ | 52 | 17 |
| [M-C₅H₆N₃]⁺ | 42 | 35 |
High-Resolution Mass Spectrometry (HR-MS): Calculated for C₇H₈N₄: 148.0749, Found: 148.0744.[5]
Interpretation of Mass Spectrum:
The mass spectrum of 2,7-Dimethyl-7H-purine shows a molecular ion peak [M]⁺˙ at m/z 148, which corresponds to its molecular weight (148.17 g/mol ).[5][8] The high-resolution mass spectrometry data confirms the elemental composition as C₇H₈N₄.[5] The fragmentation pattern observed is characteristic of purine derivatives and provides further structural confirmation.
Caption: Simplified fragmentation pathway of 2,7-Dimethyl-7H-purine.
Infrared (IR) Spectroscopy
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (CH₃) |
| 1620-1580 | C=N stretch | Purine ring |
| 1550-1450 | C=C stretch | Purine ring |
| 1470-1430 | C-H bend | Aliphatic C-H (CH₃) |
| 1380-1370 | C-H bend | Aliphatic C-H (CH₃) |
Interpretation of Expected IR Spectrum:
-
C-H Stretching: The spectrum is expected to show absorption bands corresponding to the stretching vibrations of the aromatic C-H bonds of the purine ring (around 3100-3000 cm⁻¹) and the aliphatic C-H bonds of the two methyl groups (around 2960-2850 cm⁻¹).[9]
-
Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the purine ring are expected to appear in the 1620-1450 cm⁻¹ region.[10]
-
C-H Bending: The bending vibrations of the methyl groups would be observed in the fingerprint region, typically around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹.[9]
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet field-proven, methodologies for obtaining the spectroscopic data presented.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,7-Dimethyl-7H-purine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[11]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra to determine the chemical shifts.
Mass Spectrometry Protocol
Caption: General workflow for mass spectrometry analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of 2,7-Dimethyl-7H-purine in a suitable volatile solvent such as methanol or acetonitrile.
-
Method Selection: Choose an appropriate ionization method. Electron Impact (EI) is often used for volatile, thermally stable compounds and provides characteristic fragmentation patterns.[12] Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often yields a prominent molecular ion peak.[13]
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).[14] Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HR-MS), the exact mass is used to determine the elemental composition.
Infrared Spectroscopy Protocol
Detailed Steps:
-
Sample Preparation: Prepare the sample using an appropriate method. For solid samples, this can be done by creating a KBr pellet (mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and mass spectrometry, provide a comprehensive and unambiguous characterization of 2,7-Dimethyl-7H-purine. These data are indispensable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for confirming the identity and purity of this compound. The detailed interpretation and standardized protocols outlined herein serve as a valuable resource for the scientific community, ensuring the reliability and reproducibility of experimental results involving this important purine derivative.
References
-
Głuch-Lutwin, M., & Suwiński, J. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-297. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-7-Substituted Purines from Imidazole Precursors. Retrieved from [Link]
-
Pérez, C., Estrada-Soto, S., & Martínez-Vázquez, M. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(6), 2100018. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]
-
Klimes, J., Dolezal, M., & Kunes, J. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 125-134. [Link]
-
Rouchal, M., Křikavová, R., & Džubák, P. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2935. [Link]
-
Lee, J., Mahon, S. B., & Mukai, C. (2021). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 11(7), 443. [Link]
-
SpectraBase. (n.d.). 1H-purine-7-acetamide, N-(2,4-dichlorophenyl)-2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-. Retrieved from [Link]
-
An, S., Deng, Y., & Benkovic, S. J. (2015). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 290(3), 1583-1592. [Link]
-
Zikánová, M., Krijt, J., & Baresova, V. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 13(12), e0208947. [Link]
-
ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]
-
NIST. (n.d.). 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-. Retrieved from [Link]
-
Jones, J. G., Solomon, M. A., & Cole, S. M. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856. [Link]
-
SpectraBase. (n.d.). Purine-2,6(1H,3H)-dione, 7-(2-ethenyloxyethyl)-1,3-dimethyl-. Retrieved from [Link]
-
Procházková, E., Sála, M., & Nencka, R. (2012). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 50(3), 181-186. [Link]
-
SpectraBase. (n.d.). 7H-Purine, 2-methoxy-7-methyl-6-propoxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dimethyl-7-(2-methylbut-3-en-2-yl)purine-2,6-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]
-
Tichý, M., Tloušt'ová, E., & Džubák, P. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17351-17364. [Link]
-
Huszár, S., Opršal, J., & Džubák, P. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 255, 115383. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.cuni.cz [publications.cuni.cz]
- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. bayes.wustl.edu [bayes.wustl.edu]
- 12. 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl- [webbook.nist.gov]
- 13. imtm.cz [imtm.cz]
- 14. researchgate.net [researchgate.net]
1H NMR spectrum of 2,7-Dimethyl-7H-purine
Structural Elucidation of 2,7-Dimethyl-7H-purine: A Comprehensive 1 H NMR Guide
As a Senior Application Scientist, I approach the structural characterization of heterocyclic compounds not merely as an exercise in data collection, but as a rigorous deduction of molecular physics. The purine scaffold—a fused imidazo[4,5-d]pyrimidine ring system—is ubiquitous in biochemistry and drug development. However, its inherent electron deficiency and tautomeric dynamism present unique analytical challenges.
This whitepaper provides an in-depth technical framework for the 1 H NMR spectroscopic analysis of 2,7-Dimethyl-7H-purine . By dissecting the causality behind chemical shifts and establishing a self-validating experimental protocol, this guide ensures absolute confidence in structural assignments.
The Physics of the Purine Scaffold: Tautomerism and Anisotropy
Unsubstituted purines exist in a state of rapid tautomeric equilibrium, primarily between the N7-H and N9-H forms, which often leads to exchange-broadened NMR signals and averaged chemical shifts. The targeted molecule, 2,7-dimethyl-7H-purine, bypasses this ambiguity. Alkylation at the N7 position permanently locks the tautomeric state, rigidly defining the electronic distribution across the fused ring system [1].
This structural rigidity allows us to observe the pure inductive and anisotropic effects of the heteroatoms without the convolution of proton exchange.
Causality in Chemical Shifts
In 1 H NMR, the resonance frequency (chemical shift, δ ) of a proton is dictated by its local magnetic environment. For 2,7-dimethyl-7H-purine, the four distinct proton environments manifest as four sharp singlets due to the lack of adjacent vicinal protons ( 3J coupling is absent).
-
The C6 Proton (Most Deshielded): The C6-H resides on the pyrimidine ring, flanked by the N1 nitrogen and the C5 bridgehead carbon. The intense electron-withdrawing nature of the pyrimidine nitrogens, combined with the strong diamagnetic anisotropy of the aromatic system, severely deshields this proton, pushing its resonance to the extreme downfield region (~9.0 ppm) [2].
-
The C8 Proton: Located on the imidazole ring between N7 and N9, the C8-H is also highly deshielded but slightly less so than C6-H. The electron-donating inductive effect of the N7-methyl group marginally increases local electron density, shielding the C8 proton relative to C6, placing it around ~8.5 ppm [2].
-
The N7-Methyl Group: Protons attached to a carbon directly bonded to an electronegative nitrogen experience significant inductive deshielding. In purine systems, N-methyl groups characteristically appear in the 4.0–4.2 ppm range [3].
-
The C2-Methyl Group: Attached directly to the C2 carbon of the pyrimidine ring, this methyl group is deshielded by the aromatic ring current but lacks the direct heteroatom bond of the N7-methyl. Consequently, it resonates further upfield, typically around 2.6 ppm [4].
Quantitative Data: Signal Assignments
The following table summarizes the expected 1 H NMR spectral data for 2,7-dimethyl-7H-purine in DMSO- d6 , derived from the mechanistic principles of heterocyclic shielding.
| Proton Environment | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Causality |
| C6-H | ~ 9.00 - 9.10 | Singlet (s) | 1H | Maximum deshielding by adjacent N1 and pyrimidine ring current. |
| C8-H | ~ 8.40 - 8.60 | Singlet (s) | 1H | Deshielded by imidazole ring, but slightly shielded by N7-CH 3 induction. |
| N7-CH 3 | ~ 4.00 - 4.15 | Singlet (s) | 3H | Strong inductive deshielding due to direct N-C bond. |
| C2-CH 3 | ~ 2.60 - 2.75 | Singlet (s) | 3H | Aromatic ring current deshielding, absent direct heteroatom attachment. |
Logical Relationships in Spectral Interpretation
To visualize the deductive logic used to assign the spectrum, the following decision tree maps the relationship between molecular topology and chemical shift regions.
Logical decision tree for 1H NMR signal assignment based on chemical shifts.
Self-Validating Experimental Protocol
To ensure the trustworthiness of the NMR data, the experimental protocol must be designed to prevent artifacts and ensure quantitative reliability. Because all signals in 2,7-dimethyl-7H-purine are singlets, relying solely on chemical shifts can be risky if concentration or pH variations occur. Therefore, quantitative integration is our primary self-validating metric. The integral ratio must perfectly match 1:1:3:3.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve 5–10 mg of highly purified 2,7-dimethyl-7H-purine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO- d6 is chosen over CDCl 3 due to the high polarity of the purine scaffold, ensuring complete dissolution. Incomplete dissolution leads to poor signal-to-noise ratios (SNR) and inaccurate integrations. TMS provides an absolute 0.00 ppm reference.
Step 2: Instrument Tuning and Shimming
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.
-
Causality: Because the spectrum consists entirely of singlets, poor magnetic field ( B0 ) homogeneity will artificially broaden the peaks, masking true linewidths and introducing integration errors. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz.
Step 3: Acquisition Parameters (The T1 Consideration)
-
Action: Select a standard 30-degree pulse sequence (zg30 in Bruker terminology). Set the relaxation delay (D1) to at least 5 seconds. Acquire 16 to 32 scans.
-
Causality: Aromatic protons (C6-H, C8-H) in rigid heterocycles often have significantly longer longitudinal relaxation times ( T1 ) than methyl protons. If the D1 delay is too short, the aromatic protons will not fully relax between pulses, resulting in artificially low integrations (e.g., yielding a 0.7:0.8:3:3 ratio instead of 1:1:3:3). A 5-second delay ensures the system is self-validating through accurate quantitation.
Step 4: Processing and Phase Correction
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Perform manual zero-order and first-order phase correction.
-
Causality: Proper phasing ensures the baseline is flat, which is a strict prerequisite for accurate peak integration.
Step-by-step 1H NMR acquisition and processing workflow.
Conclusion
The 1 H NMR spectrum of 2,7-dimethyl-7H-purine is a masterclass in the effects of electronic shielding within heterocyclic systems. By understanding the inductive pull of the N7-methyl group and the anisotropic deshielding of the pyrimidine ring, researchers can confidently assign the four distinct singlets. Adhering to the rigorous, self-validating acquisition protocol outlined above ensures that the resulting data is not only qualitatively accurate but quantitatively robust, serving as a reliable foundation for downstream drug development and synthetic verification.
References
-
Regioselective alkylation reaction of purines under microwave irradiation Universitat de Barcelona (UB) URL:[Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures Instituto Politécnico de Bragança (ESA-IPB) URL:[Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Chemical Reviews - ACS Publications URL:[Link]
-
Discovery of AB680: A Potent and Selective Inhibitor of CD73 Journal of Medicinal Chemistry - ACS Publications URL:[Link]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,7-Dimethyl-7H-purine
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,7-Dimethyl-7H-purine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of purine derivatives and other heterocyclic compounds. This document will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral analysis, including the application of two-dimensional NMR techniques for unambiguous signal assignment.
Introduction: The Significance of 2,7-Dimethyl-7H-purine and ¹³C NMR
Purines are a fundamental class of nitrogen-containing heterocyclic compounds, forming the core structure of essential biomolecules such as nucleosides, nucleotides, and nucleic acids. Methylated purines, in particular, play crucial roles in various biological processes and are often investigated in the context of drug discovery and medicinal chemistry. 2,7-Dimethyl-7H-purine is a disubstituted purine derivative whose structural and electronic properties are of significant interest.
¹³C NMR spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. By probing the carbon skeleton, it provides invaluable information about the number of non-equivalent carbon atoms, their chemical environments, and their connectivity. For a molecule like 2,7-Dimethyl-7H-purine, ¹³C NMR serves as a definitive tool for confirming its structure and for the unambiguous assignment of each carbon atom.
This guide will provide a detailed exploration of the ¹³C NMR spectrum of 2,7-Dimethyl-7H-purine, offering insights into the influence of the methyl substituents on the chemical shifts of the purine ring.
Theoretical Principles of ¹³C NMR in the Context of Purine Analysis
The ¹³C NMR spectrum provides a distinct signal for each chemically non-equivalent carbon atom in a molecule. The position of this signal, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus. Several factors influence the ¹³C chemical shifts in purine derivatives:
-
Hybridization: The sp² hybridized carbons of the aromatic purine ring typically resonate at a lower field (higher ppm values) compared to the sp³ hybridized carbons of the methyl substituents. Aromatic and alkene carbons generally appear in the range of 100-170 ppm.[1]
-
Electronegativity: The presence of electronegative nitrogen atoms within the purine ring system leads to a deshielding effect on the adjacent carbon atoms, causing their signals to shift downfield.[2]
-
Substituent Effects: The introduction of methyl groups at the C2 and N7 positions significantly influences the electron distribution within the purine ring, leading to predictable shifts in the carbon resonances. These effects are crucial for the correct assignment of the signals.[3][4]
-
Symmetry: The presence of symmetry in a molecule can result in fewer signals than the total number of carbon atoms, as chemically equivalent carbons will have the same chemical shift.[5] In 2,7-Dimethyl-7H-purine, all seven carbon atoms are in unique chemical environments, and thus, seven distinct signals are expected in the ¹³C NMR spectrum.
A foundational aspect of interpreting the NMR spectra of purine derivatives is the standardized numbering of the purine ring system, as established by the International Union of Pure and Applied Chemistry (IUPAC). This numbering is crucial for the unambiguous assignment of chemical shifts to specific atoms.
Caption: IUPAC numbering of the purine ring system.[6][7][8]
Experimental Protocol for ¹³C NMR Analysis
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
A self-validating protocol ensures reproducibility and accuracy of the obtained data.
Caption: A standardized workflow for NMR sample preparation.
Causality Behind Experimental Choices:
-
Sample Quantity: For ¹³C NMR, a higher concentration (50-100 mg) is generally required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[9]
-
Deuterated Solvents: Deuterated solvents (e.g., chloroform-d, CDCl₃) are used to avoid large solvent signals that would otherwise obscure the analyte's peaks. The deuterium signal is also used by the spectrometer for field-frequency locking.[10]
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard as its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0 ppm, which is used to reference the chemical shifts of the analyte.[1]
NMR Spectrometer Parameters
The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 (Bruker) | Standard proton-decoupled pulse sequence with power gating to minimize heating. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between scans, ensuring accurate signal integration for quantitative analysis, although ¹³C NMR is often used qualitatively. |
| Number of Scans (ns) | 1024-4096 | A large number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus. |
| Spectral Width (sw) | 200-250 ppm | This range is sufficient to encompass the chemical shifts of all carbon atoms in most organic molecules, including the aromatic and aliphatic regions. |
¹³C NMR Spectral Data and Interpretation for 2,7-Dimethyl-7H-purine
The experimentally determined ¹³C NMR spectrum of 2,7-Dimethyl-7H-purine in CDCl₃ displays seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.
Molecular Structure and Atom Numbering
Caption: Structure of 2,7-Dimethyl-7H-purine with IUPAC numbering.
Experimental ¹³C NMR Chemical Shifts and Assignments
The following table summarizes the reported ¹³C NMR chemical shifts for 2,7-Dimethyl-7H-purine.
| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) | Assignment Rationale |
| C2 | 162.8 | Singlet | Quaternary carbon attached to two nitrogen atoms and a methyl group. Expected to be downfield. |
| C4 | 157.3 | Singlet | Quaternary carbon in the pyrimidine ring, adjacent to two nitrogen atoms. |
| C8 | 148.3 | Singlet | Carbon in the imidazole ring, situated between two nitrogen atoms. |
| C6 | 139.4 | Singlet | Carbon in the pyrimidine ring, deshielded by the adjacent nitrogen atoms. |
| C5 | 125.1 | Singlet | Quaternary carbon at the fusion of the two rings. |
| N7-CH₃ | 32.0 | Singlet | sp³ hybridized methyl carbon attached to a nitrogen atom. |
| C2-CH₃ | 25.9 | Singlet | sp³ hybridized methyl carbon attached to a carbon atom of the purine ring. |
Data sourced from MDPI[7]
In-Depth Interpretation of Chemical Shifts
The assignment of the ¹³C NMR signals is based on established principles of chemical shift theory and comparison with data from related purine derivatives.
-
Aromatic Carbons (C2, C4, C5, C6, C8): These carbons resonate in the downfield region (125-163 ppm) as expected for sp² hybridized carbons in a heteroaromatic system.
-
C2 and C4: These carbons exhibit the most downfield shifts due to their direct attachment to two electronegative nitrogen atoms. The presence of the electron-donating methyl group at C2 slightly shields this carbon compared to an unsubstituted C2, but the overall deshielding from the adjacent nitrogens dominates.
-
C8: This carbon is also significantly deshielded due to its position between two nitrogen atoms in the imidazole ring.
-
C6: The chemical shift of C6 is influenced by the adjacent N1 and N7 atoms.
-
C5: As the carbon at the ring junction, C5 is generally the most upfield of the aromatic carbons in the purine system.
-
-
Aliphatic Carbons (Methyl Groups): The two methyl carbons resonate in the upfield region, characteristic of sp³ hybridized carbons.
-
N7-CH₃ (32.0 ppm): The methyl group attached to the N7 nitrogen is deshielded compared to a typical alkane methyl group due to the electronegativity of the nitrogen atom.
-
C2-CH₃ (25.9 ppm): The methyl group attached to the C2 carbon of the purine ring is also in the expected aliphatic region.
-
Comparative Analysis with Other Methylated Purines:
-
7-Methylguanine: In 7-methylguanine, the N7-methyl carbon appears at a similar chemical shift, supporting the assignment of the N7-CH₃ in 2,7-Dimethyl-7H-purine.[5][9][11]
-
2-Chloroadenosine: The C2 carbon in 2-chloroadenosine is significantly influenced by the chloro and amino substituents.[1][2][12] Comparing the effect of a methyl group versus other substituents at the C2 position provides valuable insight into the electronic structure of the purine ring.
Advanced Structural Elucidation with 2D NMR Spectroscopy
For complex molecules or for unambiguous confirmation of assignments, two-dimensional (2D) NMR techniques are invaluable. The most common experiments for this purpose are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Caption: Logical relationship of 2D NMR experiments in structure elucidation.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached.[13][14][15] For 2,7-Dimethyl-7H-purine, an HSQC spectrum would show correlations between:
-
The protons of the N7-CH₃ group and the N7-CH₃ carbon.
-
The protons of the C2-CH₃ group and the C2-CH₃ carbon.
-
The H6 and H8 protons with their respective C6 and C8 carbons.
This experiment is particularly useful for definitively assigning the methyl carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[16][17][18][19] This is a powerful tool for piecing together the molecular structure. For 2,7-Dimethyl-7H-purine, key HMBC correlations would include:
-
Correlations from the N7-CH₃ protons to C5 and C8.
-
Correlations from the C2-CH₃ protons to C2 and N1/N3 (through the carbon).
-
Correlations from the H6 proton to C2, C4, and C5.
-
Correlations from the H8 proton to C4, C5, and N7.
By analyzing these long-range correlations, the connectivity of the entire molecule can be confirmed, solidifying the assignments made from the 1D ¹³C NMR spectrum.
Conclusion
The ¹³C NMR analysis of 2,7-Dimethyl-7H-purine provides a clear and detailed picture of its molecular structure. The seven distinct signals in the spectrum are consistent with the proposed structure, and their chemical shifts can be rationally assigned based on the principles of NMR spectroscopy and by comparison with related compounds. For unequivocal structural confirmation, particularly in the context of novel compound synthesis or impurity identification, the use of 2D NMR techniques such as HSQC and HMBC is highly recommended. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply ¹³C NMR in their studies of purine derivatives and other complex heterocyclic systems.
References
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Marek, R., et al. (2011, August 4). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. Retrieved from [Link]
-
Marek, R., et al. (2011, September 21). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. PubMed. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Note - DNA and RNA Nucleoside Numbering System. Retrieved from [Link]
-
MDPI. (2023, June 2). Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methylguanosine. PubChem Compound Database. Retrieved from [Link]
-
Bhakat, S., et al. (2017, March 15). Desktop NMR for structure elucidation and identification of strychnine adulteration. Analyst. Retrieved from [Link]
-
Giske, J., et al. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Retrieved from [Link]
-
Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Retrieved from [Link]
-
Columbia University. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, December 10). IUPAC naming of purines and pyrimidines. Retrieved from [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). Measuring 13C NMR Spectra. Retrieved from [Link]
-
Columbia University. (n.d.). Chapter 27. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
National Center for Biotechnology Information. (n.d.). 2-Chloroadenosine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). HMBC spectra of compounds 7 (a) and 10 (b). Retrieved from [Link]
Sources
- 1. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. 7-Methylguanosine | C11H16N5O5+ | CID 135445750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methylguanine | C6H7N5O | CID 135398679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 8. columbia.edu [columbia.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. quora.com [quora.com]
- 11. 7-Methylguanine - CAS-Number 578-76-7 - Order from Chemodex [chemodex.com]
- 12. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bionmr.unl.edu [bionmr.unl.edu]
- 16. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. researchgate.net [researchgate.net]
Mass spectrometry of 2,7-Dimethyl-7H-purine
Analytical Profiling of 2,7-Dimethyl-7H-purine: A Mechanistic Guide to Mass Spectrometry
Executive Overview
In the landscape of modern drug development, purine scaffolds remain a cornerstone for designing kinase inhibitors, antiviral agents, and oncology therapeutics. 2,7-Dimethyl-7H-purine (CAS: 165062-65-7) is a highly specific substituted purine analog. Accurate pharmacokinetic profiling and structural characterization of this molecule rely heavily on advanced mass spectrometry (MS).
As an application scientist, it is critical to move beyond merely observing mass-to-charge (m/z) ratios. We must understand the fundamental gas-phase thermodynamics and ionization kinetics that dictate how this molecule behaves inside a mass spectrometer. This whitepaper provides a comprehensive, mechanistically grounded guide to the LC-MS/MS analysis of 2,7-Dimethyl-7H-purine, detailing ionization dynamics, fragmentation pathways, and a self-validating experimental workflow.
Physicochemical Grounding & Ionization Dynamics
Before introducing a molecule to the electrospray ionization (ESI) source, its physicochemical properties must dictate our analytical strategy. The presence of two electron-donating methyl groups fundamentally alters the electron density of the purine core compared to an unsubstituted analog.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | Value | Analytical Implication |
| Molecular Formula | C₇H₈N₄ | Defines the isotopic envelope and exact mass. |
| Monoisotopic Mass | 148.0749 Da | Target for high-resolution MS (HRMS) calibration. |
| Precursor Ion[M+H]⁺ | 149.0827 m/z | Primary target for positive mode ESI. |
| Protonation Sites | N1, N3 | High proton affinity dictates ESI(+) superiority. |
| Polarity | High (LogP < 1) | Necessitates specialized chromatographic retention. |
Causality in Ionization: We exclusively utilize Positive Electrospray Ionization (ESI+) for 2,7-Dimethyl-7H-purine. The lone pairs on the basic nitrogen atoms (specifically N1 and N3) act as excellent proton acceptors. The inductive effect of the methyl group at the C2 position further increases the localized electron density, significantly enhancing the proton affinity of the adjacent N1 and N3 atoms. This guarantees a highly abundant [M+H]⁺ precursor ion at m/z 149.08.
Collision-Induced Dissociation (CID) Kinetics
Understanding the fragmentation of 2,7-Dimethyl-7H-purine requires analyzing the stability of the fused pyrimidine-imidazole ring system. When subjected to Collision-Induced Dissociation (CID) in a collision cell (e.g., using Argon or Nitrogen gas), the kinetic energy is converted into internal vibrational energy, leading to predictable, rule-based bond cleavages [1].
The Retro-Diels-Alder (rDA) Cleavage
Purine analogs are highly susceptible to Retro-Diels-Alder (rDA) reactions within the pyrimidine ring [1, 2]. For 2,7-Dimethyl-7H-purine, the rDA mechanism specifically targets the C2-N3 and C6-N1 bonds. Because the C2 position is methylated, this cleavage results in the neutral loss of acetonitrile (CH₃CN, 41 Da) rather than the hydrogen cyanide (HCN, 27 Da) typically seen in unsubstituted purines [2]. This yields a highly stable product ion at m/z 108.05.
Imidazole Ring Cleavage
A secondary, higher-energy pathway involves the cleavage of the imidazole ring. The loss of hydrogen cyanide (HCN, 27 Da) from the unsubstituted carbon nodes generates a product ion at m/z 122.07. Sequential loss of both CH₃CN and HCN yields a lower-mass fragment at m/z 81.04.
Fig 1: CID fragmentation pathway of 2,7-Dimethyl-7H-purine showing primary neutral losses.
Self-Validating LC-MS/MS Protocol
To ensure data integrity, an analytical protocol must be self-validating. This means every step—from sample preparation to mass analysis—must inherently prevent artifact generation and confirm system suitability.
Causality in Chromatography: Standard C18 (reversed-phase) columns fail to adequately retain highly polar small molecules like 2,7-Dimethyl-7H-purine, leading to co-elution with the solvent front and severe ion suppression. Therefore, we deploy Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, providing excellent retention and orthogonal selectivity. Furthermore, the high organic content of the HILIC mobile phase enhances ESI desolvation efficiency, drastically improving MS sensitivity.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard).
-
Validation Check: The 3:1 organic-to-aqueous ratio instantly denatures proteins, arresting enzymatic degradation. Crucially, the resulting supernatant is highly organic (75% ACN), making it directly compatible with HILIC injection without requiring a time-consuming dry-down and reconstitution step.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
-
Chromatographic Separation (HILIC):
-
Column: BEH Amide HILIC Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: The acidic pH ensures the purine remains fully protonated.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, re-equilibrate at 95% B for 3 mins.
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
-
-
Mass Spectrometry (Triple Quadrupole - MRM Mode):
-
Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C; Desolvation Gas: 800 L/hr.
-
System Suitability: Inject a solvent blank prior to the sample batch to confirm the absence of carryover at the m/z 149.1 channel.
-
Fig 2: Self-validating LC-MS/MS experimental workflow for purine quantification.
Quantitative Data Synthesis
For targeted quantification, Multiple Reaction Monitoring (MRM) is employed. The transitions below are optimized for maximum signal-to-noise (S/N) ratio. The primary transition (149.1 → 108.1) is used for quantification (Quantifier) due to the high efficiency of the rDA cleavage, while the secondary transition (149.1 → 122.1) serves as the Qualifier to ensure peak purity.
Table 2: Optimized MRM Transitions for 2,7-Dimethyl-7H-purine
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose | Structural Assignment |
| 149.1 | 108.1 | 50 | 22 | Quantifier | [M+H - CH₃CN]⁺ (rDA Cleavage) |
| 149.1 | 122.1 | 50 | 28 | Qualifier | [M+H - HCN]⁺ |
| 149.1 | 81.0 | 50 | 35 | Qualifier | [M+H - CH₃CN - HCN]⁺ |
Note: Collision energies are approximate and should be fine-tuned via direct infusion on the specific mass spectrometer utilized in your laboratory.
References
-
Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 68. URL:[Link][1]
-
Chen, X.-L., He, J., & Zhao, Y.-F. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. URL:[Link][2]
Sources
2,7-Dimethyl-7H-Purine: A Technical Guide to its Potential as an Enzyme Inhibitor
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved therapeutics. Its inherent ability to interact with the ATP-binding sites of a vast array of enzymes has made it a "privileged scaffold" in the design of enzyme inhibitors. This technical guide delves into the potential of a specific, yet underexplored, purine analog: 2,7-dimethyl-7H-purine. We will explore its chemical properties, propose a rational strategy for its investigation as an enzyme inhibitor, and provide detailed, field-proven methodologies for its screening and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to expand the landscape of purine-based therapeutics.
The Scientific Imperative for Exploring Novel Purine Analogs
Purine analogs have a rich history in drug discovery, yielding treatments for a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[1][2] Their success stems from their structural mimicry of adenine and guanine, allowing them to competitively inhibit enzymes that utilize purine-based substrates or cofactors.[3] Kinases and phosphodiesterases (PDEs) are two major classes of enzymes that are frequently and successfully targeted by purine derivatives.[4][5]
The substitution pattern on the purine ring is a critical determinant of binding affinity and selectivity.[4] While extensive research has focused on modifications at the C6 and N9 positions to mimic the interactions of ATP, the influence of substitutions at other positions, such as N7, remains a fertile ground for discovery. The strategic placement of a methyl group at the N7 position, as seen in 2,7-dimethyl-7H-purine, alters the electronic distribution and steric profile of the molecule, potentially leading to novel and selective interactions with enzyme active sites. This alteration provides a compelling rationale for investigating its inhibitory potential against key enzymatic targets.
Physicochemical Profile of 2,7-Dimethyl-7H-Purine
A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery effort. For 2,7-dimethyl-7H-purine, the following information has been compiled from available literature and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | ChemScene |
| Molecular Weight | 148.17 g/mol | ChemScene |
| Melting Point | 85°C | Molecules |
| Appearance | White to yellow powder | BOC Sciences |
| Solubility | Soluble in Chloroform/Methanol | Molecules |
| LogP (predicted) | 0.67 | ChemScene |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
These properties suggest that 2,7-dimethyl-7H-purine possesses favorable "drug-like" characteristics according to Lipinski's Rule of Five, with a low molecular weight, a balanced lipophilicity (LogP), and a moderate polar surface area, indicating potential for good oral bioavailability.[6]
Proposed Enzyme Targets and Screening Strategy
Given the prevalence of purine-based inhibitors for kinases and phosphodiesterases, a targeted screening approach against these enzyme families is a logical starting point for evaluating the biological activity of 2,7-dimethyl-7H-purine.
Rationale for Kinase Inhibition
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] The ATP-binding site of kinases is a well-validated target for small molecule inhibitors. The purine core of 2,7-dimethyl-7H-purine can potentially form key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine portion of ATP.[3] The methyl groups at the C2 and N7 positions can project into hydrophobic pockets within the active site, potentially conferring selectivity for specific kinases over others.
A proposed initial screening panel could include a diverse set of kinases implicated in oncology and inflammatory diseases, such as:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.
-
Tyrosine Kinases (e.g., Src, Abl): Key components of oncogenic signaling pathways.
-
MAP Kinases (e.g., p38, ERK): Involved in cellular responses to stress and inflammatory signals.
Rationale for Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP).[5] Inhibition of PDEs leads to an increase in these cyclic nucleotides, which can have a range of therapeutic effects, including anti-inflammatory, bronchodilatory, and cardiovascular benefits.[2][7][8] Several purine-containing compounds, such as caffeine and theophylline, are well-known PDE inhibitors. The structural resemblance of 2,7-dimethyl-7H-purine to these compounds suggests it may also interact with the active site of PDEs.
A primary screening panel for PDE inhibition could include:
-
PDE4: A major regulator of cAMP in inflammatory and immune cells.
-
PDE5: A key enzyme in the cGMP signaling pathway, a target for erectile dysfunction and pulmonary hypertension therapies.
-
PDE3: A dual-substrate PDE involved in cardiovascular function.[8]
In Silico Target Prediction: A Hypothesis-Generating Tool
To complement the targeted screening approach, in silico target prediction methods can be employed to generate hypotheses about other potential protein targets. These computational techniques utilize the 2D and 3D structure of the small molecule to predict its binding to a large database of protein structures.[9]
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Proposed Mechanism of Phosphodiesterase Inhibition
Similarly, 2,7-dimethyl-7H-purine could act as a competitive inhibitor of PDEs by binding to the active site where cAMP or cGMP normally bind. This would prevent the hydrolysis of these second messengers, leading to their accumulation and the activation of downstream signaling pathways.
Caption: Hypothetical PDE4 inhibition leading to anti-inflammatory effects.
Conclusion and Future Directions
2,7-Dimethyl-7H-purine represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its favorable physicochemical properties and structural similarity to known kinase and phosphodiesterase inhibitors provide a strong rationale for its investigation. The detailed experimental protocols and strategic framework outlined in this technical guide offer a clear path forward for researchers to unlock the therapeutic potential of this intriguing molecule. Future studies should focus on a broad initial screening against diverse kinase and PDE panels, followed by more in-depth characterization of the most promising hits, including determination of their mechanism of action, selectivity profiling, and evaluation in cell-based and in vivo models. The exploration of such novel chemical matter is essential for the continued advancement of targeted therapeutics.
References
-
Kinases control a diverse set of cellular processes comprising of reversible phosphorylation of proteins. Protein kinases play a pivotal role in human tumor cell proliferation, migration and survival of neoplasia. In the recent past, purine based molecules have emerged as significantly potent kinase inhibitors. 2.[4] The "Drug-Likeness" Concept. Historically, computer-aided molecular design (CAMD) has focused on lead identification and lead optimization, and many innovative strategies have been developed that assist in improving the binding affinities of drug candidates to specific receptors. 3.[10] DeepMolecules: a web server for predicting enzyme and transporter–small molecule interactions. 4.[11] In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. 5.[12] From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. 6.[13] The Purine System as a Central Scaffold in Kinase Inhibitors. Purine derivatives have already been reported as kinase inhibitors for some kinases, mainly cyclin-dependent kinases (CDKs). 7.[3] Targeting Phosphodiesterases in Anti-platelet Therapy. 8.[5] Drug-likeness scoring based on unsupervised learning. 9.[14] A general model to predict small molecule substrates of enzymes based on machine and deep learning. 10[15]. Purine Analogues as Kinase Inhibitors: A Review. 11[1]. IC50 Determination. 12[16]. Targeting PDE10A GAF Domain with Small Molecules: A Way for Allosteric Modulation with Anti-Inflammatory Effects. 13[17]. Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. 14[18]. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. 15[19]. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. 16[20]. Druglikeness. 17. IC50. 18. Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment. 19[2]. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. 20[21]. Predicting enzyme substrate chemical structure with protein language models. 21[22]. In Silico Prediction of (+)-Dicentrine Protein Targets: A Technical Guide. 22[9]. The PDE4 cAMP-Specific Phosphodiesterases: Targets for Drugs with Antidepressant and Memory-Enhancing Action. 23[7]. Target identification of small molecules: an overview of the current applications in drug discovery. 24[23]. Dose–Response Curves and the Determination of IC50 and EC50 Values. 25[24]. Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors. 26[25]. The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors. 27[26]. DrugMetric: quantitative drug-likeness scoring based on chemical space distance. 28[27]. A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. 29[28]. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. 30[29]. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. 31[30]. Proteochemometric modelling coupled to in silico target prediction: an integrated approach for the simultaneous prediction of polypharmacology and binding affinity/potency of small molecules. 32[31]. Phosphodiesterase Inhibitors. 33[8]. Predicting Metabolic Pathways of Small Molecules and Enzymes Based on Interaction Information of Chemicals and Proteins. 34[32]. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Phosphodiesterases in Anti-platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Druglikeness - Wikipedia [en.wikipedia.org]
- 7. The PDE4 cAMP-Specific Phosphodiesterases: Targets for Drugs with Antidepressant and Memory-Enhancing Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DeepMolecules: a web server for predicting enzyme and transporter–small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-likeness scoring based on unsupervised learning - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05248A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. courses.edx.org [courses.edx.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Predicting enzyme substrate chemical structure with protein language models | bioRxiv [biorxiv.org]
- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 27. academic.oup.com [academic.oup.com]
- 28. academic.oup.com [academic.oup.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. mdpi.com [mdpi.com]
- 31. Proteochemometric modelling coupled to in silico target prediction: an integrated approach for the simultaneous prediction of polypharmacology and binding affinity/potency of small molecules. - Research - Institut Pasteur [research.pasteur.fr]
- 32. Predicting Metabolic Pathways of Small Molecules and Enzymes Based on Interaction Information of Chemicals and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,7-Dimethyl-7H-purine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dimethyl-7H-purine, a significant heterocyclic compound relevant to medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This document synthesizes theoretical principles, physicochemical data, and detailed experimental protocols to offer researchers, scientists, and formulation experts a foundational resource for understanding and manipulating the solubility of this purine derivative. While quantitative solubility data for 2,7-Dimethyl-7H-purine in a broad spectrum of organic solvents is not extensively published, this guide establishes a predictive framework based on its chemical properties and provides a robust methodology for its empirical determination.
Introduction: The Critical Role of Solubility
Purine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] 2,7-Dimethyl-7H-purine (C₇H₈N₄, Molar Mass: 148.17 g/mol ) is a methylated purine analog whose utility in drug discovery and biological research is intrinsically linked to its physicochemical properties.[2] Among these, solubility is paramount. Poor solubility can hinder formulation development, limit absorption, and result in suboptimal drug performance.
This guide delves into the core principles governing the solubility of 2,7-Dimethyl-7H-purine in organic solvents. It aims to equip researchers with the knowledge to select appropriate solvent systems, design effective solubilization strategies, and accurately determine solubility through validated experimental methods.
Physicochemical Properties of 2,7-Dimethyl-7H-purine
Understanding the molecular characteristics of 2,7-Dimethyl-7H-purine is fundamental to predicting its solubility behavior. The key properties are summarized below.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₈N₄ | [2] |
| Molecular Weight | 148.17 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 85°C | [3] |
| Calculated logP | 0.67172 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | [2] |
The structure features a fused pyrimidine and imidazole ring system. The presence of four nitrogen atoms makes the molecule capable of acting as a hydrogen bond acceptor.[2] The calculated octanol-water partition coefficient (logP) of 0.67 suggests a moderate lipophilicity.[2] The absence of hydrogen bond donors indicates it cannot engage in this specific interaction as a donor, which influences its solubility in protic versus aprotic solvents.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The guiding principle is the adage "like dissolves like," which highlights the importance of matching intermolecular forces between the solute and solvent.[4][5]
-
Polarity and Dipole Moment : Polar solvents best dissolve polar solutes, while nonpolar solvents are suited for nonpolar solutes. 2,7-Dimethyl-7H-purine, with a TPSA of 43.6 Ų, possesses polar characteristics. Therefore, it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.
-
Hydrogen Bonding : The ability of the four nitrogen atoms in the purine ring to act as hydrogen bond acceptors is a key factor.[2] Solvents that are strong hydrogen bond donors (e.g., alcohols like methanol and ethanol) can interact favorably with the solute, enhancing solubility.
-
Dispersion Forces : In nonpolar solvents, weaker London dispersion forces are the primary mode of interaction. While present in all molecules, they are often insufficient to overcome the crystal lattice energy of a polar solid like 2,7-Dimethyl-7H-purine.
The interplay of these factors dictates the extent to which 2,7-Dimethyl-7H-purine will dissolve in a given organic solvent.
Sources
An In-depth Technical Guide to 2,7-Dimethyl-7H-purine: Physicochemical Characteristics, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted purines are a cornerstone in medicinal chemistry and chemical biology, serving as scaffolds for a diverse array of therapeutic agents and molecular probes. Among these, N-methylated purines represent a significant class with distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of 2,7-Dimethyl-7H-purine, a member of the dimethylated purine family. The document delineates its core physical and chemical characteristics, offers a detailed protocol for its synthesis, and provides an in-depth analysis of its spectral properties for unequivocal identification. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted purines in drug discovery and development.
Introduction: The Significance of Substituted Purines
The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged heterocyclic scaffold in nature.[1] Its presence in the nucleobases adenine and guanine, the energy currency adenosine triphosphate (ATP), and signaling molecules like cyclic adenosine monophosphate (cAMP) underscores its fundamental role in biological systems.[2] Consequently, synthetic analogues of purines have been a fertile ground for the development of novel therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[3][4]
Methylation of the purine core at its various nitrogen and carbon atoms significantly influences its electronic properties, solubility, and ability to engage in hydrogen bonding. This, in turn, modulates the biological activity and pharmacokinetic profile of the resulting derivatives. 2,7-Dimethyl-7H-purine, with methyl groups at the 2- and 7-positions, represents an important, yet not extensively characterized, member of this family. Understanding its fundamental properties is crucial for its potential application in the design of targeted therapies, such as kinase inhibitors, where the purine scaffold often mimics the adenine moiety of ATP.[5] This guide aims to consolidate the available technical information on 2,7-Dimethyl-7H-purine, providing a solid foundation for its further exploration in medicinal chemistry and beyond.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to formulation.
Structural and General Properties
A summary of the key physicochemical properties of 2,7-Dimethyl-7H-purine is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₄ | [6][7] |
| Molecular Weight | 148.17 g/mol | [6][7] |
| Melting Point | 85 °C | [6] |
| Boiling Point | Not available. Purine derivatives often decompose at high temperatures.[8][9] | N/A |
| Appearance | Crystalline solid. | [1][10] |
| Solubility | Crystallized from a chloroform/methanol mixture.[6] General purine solubility is enhanced in urea solutions.[11] The hydrophobic nature of the methyl groups may decrease aqueous solubility compared to the parent purine.[12] | N/A |
| pKa | Not experimentally determined. The parent purine has pKa values of 2.39 (for the protonated species) and 8.93 (for the neutral molecule).[13] The methyl groups will influence the basicity of the nitrogen atoms. | N/A |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,7-Dimethyl-7H-purine.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by three singlet peaks. The proton at the 6-position (H-6) of the purine ring resonates at δ 8.85 ppm. The proton at the 8-position (H-8) appears at δ 8.13 ppm. The N-methyl group at the 7-position gives a signal at δ 3.95 ppm, while the C-methyl group at the 2-position resonates at δ 2.84 ppm.[6]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum displays seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are assigned as follows: δ 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0 (N-CH₃), and 25.9 (C-CH₃).[6]
The mass spectrum of 2,7-Dimethyl-7H-purine shows a molecular ion peak (M⁺·) at m/z 148, which is the base peak (100% relative intensity). Other significant fragments are observed at m/z 147, 134, 121, 120, 106, 94, 80, 67, 53, 52, and 42. High-resolution mass spectrometry (HR-MS) confirms the elemental composition with a calculated m/z of 148.0749 for C₇H₈N₄, and an experimental finding of 148.0744. Liquid Secondary Ionization Mass Spectrometry (LSIMS) in the positive mode shows a protonated molecular ion peak (M+H)⁺ at m/z 149.[6]
Synthesis and Purification
The synthesis of N-substituted purines can be challenging due to the potential for alkylation at multiple nitrogen atoms, often leading to a mixture of isomers.[15] A reliable method for the synthesis of 7-substituted purines, including 2,7-Dimethyl-7H-purine, proceeds from imidazole precursors.[6]
Synthetic Pathway from Imidazole Precursors
The synthesis of 2,7-Dimethyl-7H-purine can be achieved through the cyclization of a suitably substituted 4-aminoimidazole derivative. A key strategy involves the use of 4-nitroimidazole as a starting material, which allows for the introduction of substituents at the 5-position via Vicarious Nucleophilic Substitution (VNS).[6]
The overall workflow for the synthesis of 2,7-Dimethyl-7H-purine from a 4-amino-5-aminomethyl-imidazole intermediate is depicted below.
Caption: Synthetic workflow for 2,7-Dimethyl-7H-purine.
Detailed Experimental Protocol
The following protocol is adapted from the literature for the synthesis of 2,7-Dimethyl-7H-purine.[6]
Step 1: Preparation of the 4-Amino-5-aminomethyl-imidazole Intermediate
This intermediate is prepared from 4-nitroimidazole through a series of reactions including Vicarious Nucleophilic Substitution of Hydrogen. The detailed multi-step synthesis of this intermediate is beyond the scope of this guide but is described in the cited literature.
Step 2: Cyclization to form 2,7-Dimethyl-7H-purine
-
The crude diamine intermediate (20) from the previous step is treated with an appropriate orthoester. For the synthesis of the 2-methyl derivative, triethyl orthoacetate is used.
-
The reaction mixture is refluxed for 6 hours.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Step 3: Purification
-
The residue from the cyclization step is subjected to column chromatography on silica gel.
-
The product is eluted using a suitable solvent system, such as a mixture of chloroform and methanol.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield 2,7-Dimethyl-7H-purine as a crystalline solid.
-
The final product can be recrystallized from a chloroform/methanol mixture to obtain a higher purity.[6]
Chemical Reactivity and Stability
The reactivity of the purine ring is influenced by the electron-donating or -withdrawing nature of its substituents and the positions of these substituents. The purine core consists of an electron-rich imidazole ring fused to an electron-deficient pyrimidine ring.[16]
General Reactivity
-
Electrophilic Attack: The electron-rich imidazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring.
-
Nucleophilic Attack: Conversely, the electron-deficient pyrimidine ring is more prone to nucleophilic substitution, particularly at the C2, C6, and C8 positions, especially when activated by electron-withdrawing groups.[16]
-
N-Oxidation: 2,7-Dimethyl-7H-purine can be oxidized to form 2,7-Dimethyl-7H-purine 1-oxide.[6]
The general reactivity of the purine ring is illustrated in the diagram below.
Caption: General reactivity of the purine ring system.
Stability
While specific stability data for 2,7-Dimethyl-7H-purine is limited, general knowledge of purine derivatives suggests the following:
-
Thermal Stability: Purine and its derivatives are generally stable crystalline solids at room temperature. However, they can decompose at elevated temperatures.[8][9]
-
pH Stability: The stability of the purine ring can be influenced by pH. Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bond in purine nucleosides, and at extreme conditions, may lead to ring opening. The stability of N7-substituted purines can be affected by the presence of Lewis acids.[17]
Analytical Methodologies
The accurate analysis of 2,7-Dimethyl-7H-purine and related compounds is crucial for quality control, metabolic studies, and pharmacokinetic assessments.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of purine derivatives.
-
Reversed-Phase HPLC: This is the most widely used mode, typically employing a C18 stationary phase. A variety of mobile phases can be used, often consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. UV detection is commonly employed, as purines have strong UV absorbance.
A general workflow for the HPLC analysis of purine derivatives is outlined below.
Caption: General workflow for HPLC analysis of purine derivatives.
Applications and Biological Relevance
While specific biological activities for 2,7-Dimethyl-7H-purine are not extensively documented in publicly available literature, the broader class of substituted purines has significant applications in medicinal chemistry.
-
Kinase Inhibitors: Many substituted purines are potent inhibitors of various protein kinases, which are key targets in cancer therapy. The purine scaffold can mimic the adenine ring of ATP, competing for the ATP-binding site of the kinase.[15]
-
Antiviral Agents: Purine analogues are widely used as antiviral drugs. They can act as chain terminators in viral DNA or RNA synthesis or inhibit viral enzymes.[3]
-
Neuroprotective Agents: Some purine derivatives, such as caffeine and uric acid, have shown neuroprotective effects.[18]
The potential of 2,7-Dimethyl-7H-purine as a scaffold for the development of new therapeutic agents warrants further investigation into its biological activity.
Conclusion
2,7-Dimethyl-7H-purine is a member of the diverse family of substituted purines with well-defined spectroscopic properties and an established synthetic route. While some of its physicochemical properties, such as boiling point, solubility, and pKa, require further experimental determination, the existing data provides a strong foundation for its use in research. The structural and electronic modifications imparted by the two methyl groups make it an interesting candidate for screening in various biological assays, particularly in the context of kinase inhibition and other therapeutic areas where purine analogues have shown promise. This technical guide serves as a centralized resource to facilitate and encourage further investigation into the chemical biology and medicinal chemistry applications of 2,7-Dimethyl-7H-purine.
References
-
Ostrowski, S. (1999). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(9), 287-309. [Link]
-
Laufer, S., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 179-190. [Link]
-
PubChem. (n.d.). Purine. National Center for Biotechnology Information. [Link]
-
Ion, R. M., et al. (2004). Thermoanalytical study of purine derivatives compounds. Eclética Química, 29(1), 71-78. [Link]
-
ResearchGate. (2004). Thermoanalytical study of purine derivatives compounds. [Link]
-
Daudon, M., et al. (2011). 7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1458. [Link]
-
Peeters, J., & Eyssen, H. (1976). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Archives Internationales de Physiologie et de Biochimie, 84(3), 611-613. [Link]
-
Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 815. [Link]
-
Laufer, S., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 179-190. [Link]
-
Wikipedia. (2024). Purine. [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Purines. [Link]
-
Patel, K., et al. (2018). Biological activities of purine analogues: a review. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2017). Crystal structure of 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1701–1704. [Link]
-
Matsumura, N., & Aoyama, K. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. International Journal of Molecular Sciences, 24(17), 13067. [Link]
-
Jin, H., et al. (2023). Crystal structure of trans-bis(7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)dichloridopalladium(II) hemihydrate. IUCrData, 8(8), x230880. [Link]
-
Feltman, T., & Lipton, A. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. [Link]
-
ChemSynthesis. (2025). 7H-purine-2,6-diamine. [Link]
-
PubChem. (n.d.). Purine, 2-amino-6-hydroxy-1,7-dimethyl-. National Center for Biotechnology Information. [Link]
-
Mayr, H., & Ofial, A. R. (2005). Reactivity scales for electrophiles and nucleophiles relevant for organocatalytic reactions. ResearchGate. [Link]
-
Eckert, F., & Klamt, A. (2006). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e1817. [Link]
-
Bordwell, F. G., & Zhang, X. M. (2007). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Tetrahedron, 63(7), 1568-1576. [Link]
-
Kotek, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17351–17363. [Link]
-
Salas, C. O., et al. (2024). Unveiling Structural Features, Chemical Reactivity, and Bioactivity of a Newly Synthesized Purine Derivative through Crystallography and Computational Approaches. Journal of Molecular Structure, 1301, 137357. [Link]
-
NIST. (n.d.). 9H-Purine. NIST Chemistry WebBook. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
- Shultz, M. D. (2006). U.S. Patent No. 7,105,666 B2. Washington, DC: U.S.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Purine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CAS 120-73-0: Purine | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Purine - Wikipedia [en.wikipedia.org]
- 14. 9H-Purine [webbook.nist.gov]
- 15. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Glutathione-Mediated Neuroprotective Effect of Purine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Regioselective Synthesis of 2,7-Dimethyl-7H-purine
Abstract: This document provides a comprehensive guide for the synthesis of 2,7-Dimethyl-7H-purine, a key heterocyclic compound for research in medicinal chemistry and drug development. The protocol detailed herein circumvents the common challenges associated with direct alkylation of the purine scaffold, which often yields a mixture of N7 and N9 isomers.[1][2] By building the purine ring from a substituted imidazole precursor, this method offers a high degree of regioselectivity, ensuring the desired N7-methylation. This guide is intended for researchers and scientists in organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles and critical validation checkpoints.
Introduction and Strategic Overview
The purine nucleus is a foundational scaffold in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[3] The functionalization of the purine ring, particularly through N-alkylation, is a critical strategy for modulating the biological activity of these compounds. However, the purine core possesses two nucleophilic nitrogen atoms in its imidazole ring, N7 and N9, leading to the potential for forming two different constitutional isomers upon alkylation.
In many direct alkylation reactions of purines, the N9-alkylated product is the thermodynamically more stable and, therefore, often the major product.[1][2] Achieving selective synthesis of the N7-alkylated isomer, such as 2,7-Dimethyl-7H-purine, requires a more nuanced synthetic strategy.
The protocol outlined in this document is based on the construction of the purine heterocycle from a pre-functionalized imidazole intermediate. This approach, a variation of a well-established synthetic route, allows for the unambiguous placement of a methyl group at the N7 position before the pyrimidine ring is even formed, thus ensuring complete regiocontrol.[4][5]
Synthetic Workflow Overview
The synthesis is a multi-step process that begins with a commercially available 4-nitroimidazole derivative. The key steps involve the formation of a 4-aminoimidazole-5-carbaldehyde oxime, which serves as the versatile precursor for the final cyclization to the purine ring.
Sources
Application Note: Regioselective Synthesis of 2,7-Dimethyl-7H-purine via Imidazole Precursors
Introduction and Strategic Rationale
The synthesis of N7-alkylated purines presents a classic challenge in heterocyclic chemistry. Traditional methods relying on the direct alkylation of purine derivatives (e.g., using methylating agents like dimethyl sulfate or methyl iodide under basic conditions) typically result in a mixture of N7 and N9 regioisomers[1]. Because the N9 regioisomer is generally more thermodynamically stable, it predominates, leaving the desired N7 isomer as a minor side product that is difficult to isolate[2].
To circumvent the poor regioselectivity of direct alkylation, a highly efficient de novo approach involves constructing the fused pyrimidine ring onto an already substituted imidazole precursor[3]. This Application Note details the synthesis of 2,7-Dimethyl-7H-purine , utilizing the Vicarious Nucleophilic Substitution (VNS) of hydrogen on a 4-nitroimidazole derivative. By establishing the N7-methyl group early in the sequence (originating as the N1-methyl of the imidazole) and introducing the C2-methyl group via an orthoester cyclization, this route guarantees absolute regiocontrol[3][4].
Mechanistic Pathway
The synthesis relies on the functionalization of 1-methyl-4-nitroimidazole. The critical step is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of a carbon substituent at the sterically hindered 5-position of the imidazole ring[3].
-
VNS and Oxime Formation: The reaction of 1-methyl-4-nitroimidazole with a carbanion containing a leaving group (e.g., from chloroform), followed by treatment with hydroxylamine, yields 4-amino-1-methylimidazole-5-carbaldehyde oxime[4].
-
Imidate Formation: The amino group of the resulting oxime is reacted with an orthoester. To achieve the 2-methyl substitution on the final purine, triethyl orthoacetate is utilized, forming an iminoether (imidate) intermediate[4].
-
Cyclization: Thermal cyclization of the imidate intermediate drives the closure of the pyrimidine ring, yielding the target 2,7-Dimethyl-7H-purine[3].
Synthetic pathway for 2,7-Dimethyl-7H-purine via VNS.
Experimental Protocols
Note: The following protocols are adapted from established methodologies for the synthesis of N-7-substituted purines from imidazole precursors[3][4]. All reactions should be monitored by TLC to ensure complete consumption of starting materials.
Step 1: Synthesis of 4-Amino-1-methylimidazole-5-carbaldehyde oxime
-
Causality: Direct formylation of 4-nitroimidazole is highly inefficient due to the electron-withdrawing nature of the nitro group. VNS temporarily utilizes the nitro group's electron-withdrawing capacity to stabilize the incoming carbanion before elimination restores aromaticity[3].
-
Procedure:
-
Dissolve 1-methyl-4-nitroimidazole (1.0 equiv) and chloroform (1.2 equiv) in anhydrous DMF under an argon atmosphere.
-
Cool the mixture to -20°C.
-
Add a strong base, such as potassium tert-butoxide (2.5 equiv), dropwise to maintain the temperature. Stir for 1 hour.
-
Quench the reaction with dilute HCl, extract with ethyl acetate, and concentrate the organic layer.
-
Treat the crude intermediate with hydroxylamine hydrochloride (1.5 equiv) and sodium acetate in ethanol at reflux for 2 hours to form the oxime.
-
Purify via recrystallization or silica gel chromatography.
-
Step 2: Imidate Formation and Cyclization
-
Causality: Triethyl orthoacetate acts as both the solvent and the reagent, providing the two-carbon synthon necessary to close the pyrimidine ring while simultaneously installing the methyl group at the C2 position.
-
Procedure:
-
Suspend the purified 4-amino-1-methylimidazole-5-carbaldehyde oxime (1.0 equiv) in an excess of triethyl orthoacetate (approx. 10 volumes).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv) to promote the condensation.
-
Heat the mixture to reflux (approx. 140°C) for 3–6 hours. The reaction proceeds through an iminoether intermediate, which subsequently cyclizes under thermal conditions[4].
-
Monitor the reaction via LC-MS or TLC until the oxime and intermediate are fully consumed.
-
Cool the reaction mixture to room temperature and remove the excess orthoester under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (eluting with CHCl3/MeOH) to yield 2,7-Dimethyl-7H-purine.
-
Quantitative and Physicochemical Data
The successful synthesis of 2,7-Dimethyl-7H-purine is validated through specific spectroscopic markers. The absence of an N-H proton in the 1H NMR spectrum, combined with the distinct chemical shifts of the two methyl groups, confirms the regioselective N7-alkylation[3].
| Parameter | Value / Description | Validation Significance |
| Compound Name | 2,7-Dimethyl-7H-purine (Compound 6c) | Target analyte[3]. |
| Molecular Formula | C7H8N4 | Confirms elemental composition. |
| Molecular Weight | 148.17 g/mol | Corresponds to MS data. |
| Melting Point | 85 °C (crystallized from CHCl3/MeOH) | Indicator of purity[3]. |
| Reported Yield | ~49% (from oxime precursor) | Benchmarking efficiency[3]. |
| 1H NMR (CDCl3) | δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH3), 2.84 (s, 3H, CH3) | Validates the presence of the C2-methyl and N7-methyl groups[3]. |
| 13C NMR (CDCl3) | δ = 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0 (NCH3), 25.9 (CH3) | Confirms the carbon framework of the fused ring system[3]. |
| Mass Spectrometry | m/z: 148 (M+ ·, 100), 147 (23), 134 (8), 121 (11) | High-resolution MS (calcd. 148.0749, found 148.0744) ensures exact mass identity[3]. |
References
- Smolecule. "2,7-Dimethyl-1H-purin-6(7H)-one - Smolecule: Synthesis Methods." Smolecule.com.
- Ostrowski, S. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, 1999, 4(10), 287-309.
- Ostrowski, S. "(PDF) Synthesis of N-7-Substituted Purines from Imidazole Precursors." ResearchGate, 1999.
- National Institutes of Health. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." PMC, 2024.
Sources
Analytical methods for 2,7-Dimethyl-7H-purine characterization
Comprehensive Analytical Characterization of 2,7-Dimethyl-7H-purine: Regioisomer Differentiation and Purity Profiling
Executive Summary & Mechanistic Context
The functionalization of the purine scaffold via N-alkylation is a privileged strategy in the development of kinase inhibitors, antiviral agents, and biochemical probes [1]. However, this approach inherently suffers from regioselectivity challenges. Because the 9H-tautomer of purine is generally more thermodynamically stable than the 7H-tautomer, alkylation reactions frequently yield competitive mixtures of N7 and N9 regioisomers [1].
Characterizing 2,7-Dimethyl-7H-purine (CAS: 165062-65-7) [4] requires an analytical framework capable of definitively distinguishing it from its 2,9-dimethyl-9H-purine counterpart. Standard 1D 1 H NMR and low-resolution mass spectrometry are insufficient for this task, as both isomers possess identical molecular weights and highly similar 1D spectral profiles.
-
2D HMBC NMR to map the precise through-bond connectivity of the N-methyl group.
-
HPLC-UV utilizing a shallow reverse-phase gradient to baseline-resolve potential regioisomeric impurities.
-
LC-HRMS to confirm the exact atomic composition and validate the purine core via fragmentation.
Analytical Workflow
Multi-modal analytical workflow for the comprehensive characterization of 2,7-dimethyl-7H-purine.
Protocol I: High-Resolution NMR Spectroscopy (Regiochemical Assignment)
Causality & Logic: To definitively prove the methyl group is at the N7 position rather than N9, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy [2, 3]. HMBC detects long-range ( 2 J and 3 J) couplings between protons and carbons. In the purine system, the bridgehead carbons are C4 and C5.
-
An N7-methyl group will show a definitive 3 J correlation to C5 and C8 .
-
An N9-methyl group would show a 3 J correlation to C4 and C8 . This internal connectivity check acts as a self-validating system; the presence of an N7-CH 3 → C5 cross-peak unambiguously confirms the 7H-isomer without requiring an external reference standard [3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of 2,7-dimethyl-7H-purine in 0.6 mL of DMSO- d6 . DMSO is preferred over CDCl 3 as it disrupts intermolecular hydrogen bonding, yielding sharper signals for the purine protons.
-
Instrument Tuning: Tune and match the probe for 1 H (e.g., 500 MHz) and 13 C (125 MHz) frequencies. Lock on the DMSO- d6 signal and shim the magnetic field to achieve a line width of <1.0 Hz.
-
1D Acquisition: Acquire a standard 1 H spectrum (16 scans) and a 13 C{1H} spectrum (1024 scans) to establish baseline chemical shifts.
-
2D HMBC Acquisition: Set up a 1 H- 13 C HMBC experiment optimized for a long-range coupling constant ( n J CH ) of 8 Hz. Acquire with 256 increments in the t1 dimension and 4-8 scans per increment.
-
Data Processing: Apply a sine-bell squared window function, phase correct, and analyze the cross-peaks corresponding to the N-methyl protons (~4.10 ppm).
Table 1: Expected NMR Chemical Shifts and HMBC Correlations
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Diagnostic HMBC Correlations ( 3 J) |
| 1 H | C2-CH 3 | ~2.75 | Singlet (3H) | C2, N1, N3 |
| 1 H | N7-CH 3 | ~4.10 | Singlet (3H) | C5, C8 (Confirms N7 isomer) |
| 1 H | C6-H | ~8.90 | Singlet (1H) | C4, C5, N1 |
| 1 H | C8-H | ~8.15 | Singlet (1H) | N7, C4, C5 |
Protocol II: HPLC-UV (Purity and Isomer Resolution)
Causality & Logic: Because N7 and N9 purine isomers share nearly identical polarities, standard fast-gradient LC methods often result in co-elution. To establish a self-validating purity profile, we utilize a shallow reverse-phase gradient combined with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, protonating the basic nitrogens on the purine ring to suppress secondary interactions with unendcapped silanols on the stationary phase, thereby preventing peak tailing and ensuring baseline resolution of isomers [2].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in LC-MS grade H 2 O.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Column Selection: Use a high-efficiency C18 column (e.g., Waters XBridge C18, 4.6 × 150 mm, 3.5 µm).
-
Sample Preparation: Dilute the sample to 0.5 mg/mL in a 90:10 mixture of Phase A:Phase B.
-
Execution: Inject 5 µL of the sample. Monitor absorbance at 265 nm, which corresponds to the π→π∗ transition characteristic of the purine conjugated system.
Table 2: Optimized HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 12.0 | 60 | 40 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 17.0 | 10 | 90 | 1.0 |
| 17.1 | 95 | 5 | 1.0 |
| 22.0 | 95 | 5 | 1.0 |
Protocol III: LC-HRMS (Exact Mass & Scaffold Validation)
Causality & Logic: High-Resolution Mass Spectrometry (HRMS) acts as the final validation tier. While HPLC confirms homogeneity and NMR confirms connectivity, HRMS confirms the exact atomic composition (C 7 H 8 N 4 ). Purines ionize exceptionally well in Electrospray Ionization Positive mode (ESI+) due to the presence of multiple basic nitrogen atoms. MS/MS fragmentation will typically yield a neutral loss of HCN or methylamine, structurally validating the pyrimidine/imidazole fused ring system.
Step-by-Step Methodology:
-
System Setup: Interface the LC system with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Calibration: Calibrate the instrument using a standard tuning mix to ensure mass accuracy within <5 ppm.
-
Acquisition: Run the sample using a short 5-minute isocratic LC method (50% Acetonitrile / 50% Water with 0.1% Formic Acid) directly into the source.
-
Data Analysis: Extract the monoisotopic mass. The theoretical [M+H] + for C 7 H 8 N 4 is 149.0822 m/z .
Table 3: HRMS Source Parameters (ESI+)
| Parameter | Optimized Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Source Temperature | 120 °C |
| Scan Range | 50 – 500 m/z |
References
- Title: Design, Synthesis, and Antiviral Evaluation of Purine-β-lactam and Purine-aminopropanol Hybrids Source: ACS Publications URL
- Source: PMC (NIH)
- Title: Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy Source: ResearchGate URL
- Title: 165062-65-7 | 2,7-Dimethyl-7H-purine | ChemScene Source: ChemScene URL
Application Notes and Protocols for 2,7-Dimethyl-7H-purine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of 2,7-Dimethyl-7H-purine in cell-based assays. As a member of the diverse purine analog family, 2,7-Dimethyl-7H-purine holds potential as a modulator of key cellular processes. Purine analogs are well-established as a versatile class of molecules with applications in oncology, immunology, and virology, often acting as inhibitors of crucial enzymes such as kinases or interfering with nucleic acid metabolism[1][2]. These notes offer in-depth, field-proven insights and detailed protocols to empower researchers to effectively investigate the biological activities of this compound. We will delve into its presumed mechanism of action based on related compounds, provide step-by-step instructions for fundamental cell-based assays, and present data in a clear, accessible format to facilitate experimental design and interpretation.
Introduction to 2,7-Dimethyl-7H-purine: A Purine Analog with Research Potential
Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the backbone of nucleic acids and serving as key signaling molecules like ATP[3]. Consequently, synthetic purine analogs have been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents[4]. 2,7-Dimethyl-7H-purine belongs to this important class of compounds. Its structural modifications, the methyl groups at the 2 and 7 positions, are anticipated to confer specific biological activities, potentially through interactions with ATP-binding sites on various enzymes[5].
While the precise mechanism of action for 2,7-Dimethyl-7H-purine is still under investigation, the broader family of dimethylated purines has been shown to exhibit a range of effects, including the induction of apoptosis and autophagy in cancer cells[6]. Many purine derivatives function as competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, differentiation, and survival. Therefore, it is plausible that 2,7-Dimethyl-7H-purine may exert its effects through the modulation of one or more kinase-mediated signaling cascades.
These application notes will guide researchers in exploring the cytotoxic and apoptotic potential of 2,7-Dimethyl-7H-purine, providing a solid foundation for its investigation as a potential therapeutic lead or a tool for chemical biology.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of 2,7-Dimethyl-7H-purine
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [7] |
| Molecular Weight | 148.17 g/mol | [7] |
| Predicted LogP | 0.67172 | [7] |
| Appearance | White to off-white solid | Inferred |
| Purity | ≥98% | [7] |
The predicted LogP value suggests that 2,7-Dimethyl-7H-purine is moderately lipophilic and should be readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
2,7-Dimethyl-7H-purine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh out 1.48 mg of 2,7-Dimethyl-7H-purine.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) may aid dissolution[3].
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic to most cell lines. A vehicle control (media with the equivalent concentration of DMSO) must be included in all experiments to account for any solvent-induced effects[1][8]. For sensitive or primary cell lines, the final DMSO concentration should ideally be kept at or below 0.1%[8].
Proposed Mechanism of Action: Kinase Inhibition Leading to Apoptosis
Based on the extensive literature on substituted purines, we hypothesize that 2,7-Dimethyl-7H-purine functions as a kinase inhibitor. The purine scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity. Inhibition of key kinases involved in cell survival and proliferation pathways, such as Cyclin-Dependent Kinases (CDKs) or members of the MAPK cascade, can lead to cell cycle arrest and the induction of apoptosis[9].
Hypothesized Signaling Pathway:
Caption: Proposed mechanism of 2,7-Dimethyl-7H-purine action.
Experimental Protocols for Cell-Based Assays
The following protocols are designed to be robust and self-validating, providing a framework for investigating the cellular effects of 2,7-Dimethyl-7H-purine.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10].
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 2,7-Dimethyl-7H-purine from the 10 mM stock solution in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals[11].
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[12].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Table 2: Recommended Starting Concentrations for Cytotoxicity Screening
| Compound | Concentration Range | Incubation Times |
| 2,7-Dimethyl-7H-purine | 0.1 µM - 100 µM | 24, 48, 72 hours |
| Vehicle Control (DMSO) | Match highest compound concentration | 24, 48, 72 hours |
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13].
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 2,7-Dimethyl-7H-purine at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include vehicle and untreated controls.
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[14].
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish cell populations based on their fluorescence profiles:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M)[4][15].
Caption: Workflow for cell cycle analysis by PI staining.
-
Cell Treatment and Harvesting:
-
Treat cells with 2,7-Dimethyl-7H-purine as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis[16][17][18].
Caption: Workflow for Caspase-3/7 activity assay.
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with 2,7-Dimethyl-7H-purine as described for the MTT assay.
-
-
Assay Procedure (using a commercially available luminescent kit, e.g., Caspase-Glo® 3/7):
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well[19].
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Data Interpretation and Troubleshooting
-
IC₅₀ Values: A lower IC₅₀ value indicates greater potency in inhibiting cell viability.
-
Apoptosis vs. Necrosis: A significant increase in the Annexin V-positive/PI-negative population suggests that 2,7-Dimethyl-7H-purine induces apoptosis. A large double-positive population may indicate late-stage apoptosis or necrosis.
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) can provide insights into the potential molecular targets of the compound.
-
Caspase Activation: An increase in caspase-3/7 activity confirms the induction of the apoptotic cascade.
Troubleshooting: If you observe compound precipitation in the culture medium, prepare fresh working solutions and consider using a lower starting concentration or performing a serial dilution to minimize solvent shock[3].
Conclusion
These application notes provide a comprehensive framework for the initial characterization of 2,7-Dimethyl-7H-purine in cell-based assays. By following these detailed protocols, researchers can reliably assess its effects on cell viability, apoptosis, and cell cycle progression. The insights gained from these foundational assays will be instrumental in elucidating the compound's mechanism of action and evaluating its potential for further development.
References
-
Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Wiley Online Library. [Link]
-
2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Design, synthesis and in silico insights of new 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives with potent anticancer and multi-kinase inhibitory activities - PubMed. [Link]
-
The Annexin V Apoptosis Assay. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]
-
1,3-dimethyl-7H-purine-2,6-dione - PubChem. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]
-
(PDF) 7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione - ResearchGate. [Link]
-
Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - MDPI. [Link]
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
-
Cell Cycle Analysis. [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. [Link]
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - Institute of Molecular and Translational Medicine. [Link]
-
7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester - PubChem. [Link]
-
Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. [Link]
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
Basic Methods of Cell Cycle Analysis - MDPI. [Link]
-
Kinase Assays with Myra - Bio Molecular Systems. [Link]
-
Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. [Link]
-
Purine analogues – Knowledge and References - Taylor & Francis. [Link]
-
Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport - Oxford Academic. [Link]
-
Cell-based test for kinase inhibitors - INiTS. [Link]
-
Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC. [Link]
-
Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
Sources
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. lifetein.com [lifetein.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. promega.com [promega.com]
Introduction: The Purine Scaffold as a Master Key for Biological Targets
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,7-Dimethyl-7H-purine as a chemical probe for biological interrogation.
The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in biology and medicinal chemistry.[1] It forms the core of adenine and guanine, the building blocks of nucleic acids, and is central to the structure of adenosine triphosphate (ATP), the universal energy currency of the cell.[2] This inherent biological relevance makes purine derivatives ideal starting points for developing chemical probes—small molecules designed to selectively engage a specific protein target to elucidate its function in complex biological systems.[3]
2,7-Dimethyl-7H-purine is a simple, yet intriguing, member of this family. While many drug discovery efforts have focused on N9-substituted purines to mimic the ribose attachment in adenosine, N7-substituted isomers present a unique vector for exploring target binding sites.[4] The methylation at the N7 and C2 positions alters the molecule's electronic and steric properties compared to endogenous purines, making it a valuable tool for probing protein pockets, particularly the ATP-binding sites of enzymes like kinases.
This guide provides a comprehensive overview of 2,7-Dimethyl-7H-purine, its chemical properties, and detailed protocols for its application as a chemical probe in kinase inhibition and cell viability assays.
Chemical Profile of 2,7-Dimethyl-7H-purine
A thorough understanding of a chemical probe's properties is fundamental to its effective use and the interpretation of experimental results.
Structure and Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 2,7-dimethyl-7H-purine | [5] |
| Molecular Formula | C₇H₈N₄ | [5] |
| Molecular Weight | 148.17 g/mol | [5] |
| Appearance | Crystalline solid | [5][6] |
| Melting Point | 85°C | [5][6] |
| Solubility | Soluble in DMSO, Chloroform, Methanol | [5][7] |
Synthesis and Characterization: 2,7-Dimethyl-7H-purine can be efficiently synthesized from imidazole precursors. A validated method involves the cyclization of 4-aminoimidazole-5-carbaldehyde oxime intermediates with subsequent modifications, yielding the target compound.[5][6]
Key Characterization Data (¹H NMR):
-
¹H NMR (CDCl₃): δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH₃), 2.84 (s, 3H, CH₃).[5]
This straightforward synthesis and clear characterization provide a reliable source of the molecule for biological studies.
Application Note 1: A Probe for ATP-Competitive Kinase Inhibition
The Rationale: Mimicking ATP to Interrogate the Kinome
Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental mechanism of signal transduction. The purine core of 2,7-Dimethyl-7H-purine is structurally analogous to the adenine moiety of ATP.[2] This allows it to enter the ATP-binding pocket of many kinases.[8] Modifications, such as the N7-methyl group, can prevent the formation of key hydrogen bonds that are critical for ATP binding in some kinases while allowing entry into the pocket of others, thereby conferring a degree of selectivity.[8]
By using 2,7-Dimethyl-7H-purine in kinase activity assays, researchers can:
-
Identify kinases that are sensitive to inhibition by this specific substitution pattern.
-
Screen compound libraries for novel kinase inhibitors.
-
Use it as a starting point (a "fragment") for developing more potent and selective inhibitors.
The diagram below illustrates the principle of ATP-competitive inhibition, where the chemical probe occupies the same binding site as the natural substrate, ATP.
Caption: Mechanism of ATP-competitive kinase inhibition.
Protocol 1: In Vitro Kinase Inhibition Profiling
This protocol describes a general method for assessing the inhibitory activity of 2,7-Dimethyl-7H-purine against a protein kinase of interest using a luminescence-based assay that quantifies ATP consumption.
Principle of the Assay: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent consumes the remaining ATP to produce light. High kinase activity results in low ATP levels and low luminescence, whereas effective inhibition results in high ATP levels and high luminescence.
Materials:
-
2,7-Dimethyl-7H-purine (stock solution in 100% DMSO)
-
Kinase of interest
-
Kinase-specific substrate and buffer
-
ATP solution
-
Known potent inhibitor for the kinase (positive control)
-
100% DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 2,7-Dimethyl-7H-purine in DMSO. A typical starting range is from 10 mM down to 100 nM. Also, prepare dilutions of the positive control inhibitor.
-
Reaction Setup:
-
To the appropriate wells of the assay plate, add 1 µL of the compound dilutions (or DMSO for controls).
-
Add 20 µL of the kinase/substrate mix in the appropriate kinase buffer.
-
Prepare "No Kinase" control wells containing only the substrate and buffer.
-
-
Initiate Kinase Reaction: Add 20 µL of ATP solution to all wells to start the reaction. The final concentration of ATP should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
ATP Detection:
-
Add the first component of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the second component (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the average signal from the "No Kinase" or "100% Inhibition" (positive control) wells as 100% inhibition and the average signal from the "DMSO Vehicle" wells as 0% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Application Note 2: Probing Cellular Proliferation and Viability
The Rationale: From Enzyme Inhibition to Cellular Phenotype
Inhibition of essential cellular processes, such as signaling pathways regulated by kinases or nucleotide metabolism, can lead to a reduction in cell proliferation or induce cell death (cytotoxicity).[9][10] Applying 2,7-Dimethyl-7H-purine to cultured cells allows researchers to assess its phenotypic consequences. This is a critical step in validating the biological relevance of any observed enzymatic activity.[3]
This approach can be used to:
-
Identify cell lines (e.g., specific cancer types) that are particularly sensitive to the probe.
-
Provide a basis for more complex mechanistic studies, such as target deconvolution or pathway analysis.
-
Assess the general toxicity of the compound.
Protocol 2: Cell Viability Measurement using an MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle of the Assay: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
2,7-Dimethyl-7H-purine (stock solution in 100% DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well cell culture plates
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of 2,7-Dimethyl-7H-purine in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" control wells (medium only, for background subtraction).
-
-
Incubation: Incubate the treated cells for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells (which represent 100% viability).
-
Plot the percent viability versus the log of the probe concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Caption: Workflow for a cell viability (MTT) assay.
Conclusion and Future Directions
2,7-Dimethyl-7H-purine represents a valuable and accessible chemical probe for biological exploration. Its structural similarity to adenine provides a logical entry point for interrogating ATP-dependent enzymes, particularly protein kinases. The protocols provided herein offer a robust framework for initiating these studies, from initial in vitro screening to phenotypic assessment in cells.
Future work with this probe could involve broader kinase panel screening to establish a selectivity profile, chemoproteomic approaches to identify novel binding partners, and its use as a chemical scaffold for the development of more potent and specific modulators of any identified targets.
References
-
Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(3), 710-722. [Link]
-
Hloušková, K., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1585. [Link]
-
Mąkosza, M., & Paszewski, M. (2001). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 6(11), 900-915. [Link]
-
Huszár, S., et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 262, 115882. [Link]
-
Pla-Roca, M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]
-
Mąkosza, M., & Paszewski, M. (2001). Synthesis of N-7-Substituted Purines from Imidazole Precursors. ResearchGate. [Link]
-
Pitts, W. J., et al. (2004). Identification of purine inhibitors of phosphodiesterase 7 (PDE7). Bioorganic & Medicinal Chemistry Letters, 14(10), 2651-2654. [Link]
-
Norman, M. H., et al. (2015). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 58(19), 7810-7826. [Link]
-
Morales-Ríos, M. S., et al. (2017). Structure–activity features of purines and their receptors: implications in cell physiopathology. Purinergic Signalling, 13(3), 371-386. [Link]
-
Laufer, S. A., et al. (2005). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. PubMed. [Link]
-
Jurecka, A., et al. (2017). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience (Landmark Ed), 22, 1155-1164. [Link]
-
Tang, H., et al. (2023). Purine synthesis suppression reduces the development and progression of pulmonary hypertension in rodent models. Cardiovascular Research, 118(18), 3565-3579. [Link]
-
Kumar, A., & Singh, J. (2024). Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances, 14, 17260-17274. [Link]
-
Jacobson, K. A., et al. (2022). New Paradigms in Purinergic Receptor Ligand Discovery. Journal of Medicinal Chemistry, 65(13), 8682-8706. [Link]
-
de Gruiter, L., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 668875. [Link]
-
Jacobson, K. A. (2015). Purinergic Signaling: Impact of GPCR Structures on Rational Drug Design. ACS Medicinal Chemistry Letters, 6(11), 1127-1129. [Link]
Sources
- 1. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Purine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating 2,7-Dimethyl-7H-purine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 2,7-Dimethyl-7H-purine as a Kinase Inhibitor
Protein kinases are a large and functionally diverse family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. The purine scaffold is a "privileged" structure in medicinal chemistry, as it is found in numerous bioactive compounds, including the endogenous kinase co-substrate, adenosine triphosphate (ATP).[2][3] This structural similarity has led to the development of a wide array of purine analogs as ATP-competitive kinase inhibitors.[4][5]
Notable examples of purine-based kinase inhibitors include olomoucine and roscovitine, which are 2,6,9-substituted purines that show selectivity for cyclin-dependent kinases (CDKs).[6][7] The substitution pattern on the purine ring is a key determinant of both the potency and selectivity of these inhibitors.[4][6] Modifications at various positions, including the N7 position, have been shown to influence biological activity.[8]
2,7-Dimethyl-7H-purine is a purine derivative with methyl substitutions at the C2 and N7 positions. While direct evidence of its kinase inhibitory activity is not yet established in publicly available literature, its structural features warrant investigation. The purine core provides the necessary scaffold to bind to the ATP-binding pocket of kinases, and the specific methylation pattern may confer unique selectivity and potency profiles.
This document provides a comprehensive guide for researchers to evaluate the kinase inhibitory potential of 2,7-Dimethyl-7H-purine. It details a robust, non-radioactive, and high-throughput-compatible protocol for an in vitro kinase inhibition assay, from initial screening to the determination of the half-maximal inhibitory concentration (IC50).
Principle of the Kinase Inhibition Assay
The proposed methodology utilizes a luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction. This assay is universal and can be used for virtually any kinase that utilizes ATP.[9][10] The principle is based on a two-step reaction:
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, and ATP are incubated with the test compound (2,7-Dimethyl-7H-purine). The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: A detection reagent is then added, which contains an enzyme that converts the newly formed ADP back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
An effective inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Mandatory Visualization: Mechanism of ATP-Competitive Inhibition
Caption: Workflow for the in vitro kinase inhibition assay.
Data Presentation and Analysis
The inhibitory activity of 2,7-Dimethyl-7H-purine is quantified by determining its half-maximal inhibitory concentration (IC50).
Data Analysis Steps
-
Background Subtraction: Subtract the average luminescence signal of the "no-enzyme" control from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no-inhibitor" (100% activity) control using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value. [11]
Illustrative Data Table
The following table provides a template for presenting the IC50 values of 2,7-Dimethyl-7H-purine against a panel of kinases. Note: The data presented here is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.
| Kinase Target | 2,7-Dimethyl-7H-purine IC50 (µM) |
| CDK2/cyclin A | To be determined |
| PIM1 | To be determined |
| SRC | To be determined |
| EGFR | To be determined |
| VEGFR2 | To be determined |
| p38α | To be determined |
Troubleshooting and Considerations
-
Compound Solubility: Ensure that 2,7-Dimethyl-7H-purine is fully soluble in DMSO at the highest stock concentration and does not precipitate in the aqueous assay buffer.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid affecting kinase activity.
-
Linear Range of Kinase Reaction: It is crucial to optimize the kinase concentration and reaction time to ensure that the assay is performed within the initial velocity (linear) range.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration close to the Km of the kinase for a more accurate assessment of potency.
Conclusion
The purine scaffold is a cornerstone in the development of kinase inhibitors. [2]Based on its structure, 2,7-Dimethyl-7H-purine is a viable candidate for screening as a potential kinase inhibitor. The detailed protocols and guidelines presented in this application note provide a robust framework for researchers to systematically evaluate its inhibitory activity against a panel of kinases. The use of a sensitive and high-throughput compatible assay, such as the ADP-Glo™ Kinase Assay, will enable the efficient determination of its potency and selectivity, which are critical first steps in the journey of drug discovery and development.
References
-
ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
-
Arora, A., & Kumar, K. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.
-
Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Corporation.
-
Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
-
Kaur, M., & Kumar, K. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 115, 359-397.
-
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
-
Kinase assays IC50 determination. Bio-protocol.
-
Application Notes and Protocols for Measuring the IC50 of UCB9608 in a Kinase Assay. Benchchem.
-
In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. Benchchem.
-
QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
-
ADP Glo Protocol.
-
MSK1 Kinase Enzyme System Application Note. Promega Corporation.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(11), 2536.
-
Biochemical assays for kinase activity detection. Celtarys.
-
In vitro kinase assay. Protocols.io.
-
PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
-
9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. Medicinal Chemistry Research.
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate.
-
Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. Cell Death & Disease.
-
IC50 Calculator. AAT Bioquest.
-
Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLoS Computational Biology.
-
IC50 values of CDK5 inhibitors. ResearchGate.
-
When Does the IC50 Accurately Assess the Blocking Potency of a Drug? Journal of Chemical Information and Modeling.
Sources
- 1. ebiotrade.com [ebiotrade.com]
- 2. promega.com [promega.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Note: 2,7-Dimethyl-7H-purine as a Pharmacological Probe in Adenosine Receptor Binding Studies
Document ID: AN-2026-03-13 Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Purinergic Signaling, GPCR Pharmacology, Ligand-Receptor Kinetics
Introduction & Mechanistic Rationale
Purinergic signaling is a fundamental regulatory mechanism in mammalian physiology, governing cardiovascular tone, neuro-modulation, and immune responses. The adenosine receptors (ARs)—comprising the A1, A2A, A2B, and A3 subtypes—are Class A G-protein-coupled receptors (GPCRs) that respond to endogenous extracellular adenosine [1]. In the pursuit of subtype-selective therapeutics, synthetic purine derivatives serve as indispensable structural probes for mapping the orthosteric binding pockets of these receptors [2].
2,7-Dimethyl-7H-purine (CAS 165062-65-7) is a specialized purine scaffold utilized in competitive binding assays to interrogate the steric and electrostatic constraints of ARs. As a Senior Application Scientist, it is critical to understand why this specific molecule is employed rather than simply knowing how to use it. The structural modifications of 2,7-Dimethyl-7H-purine provide two distinct mechanistic advantages in receptor binding:
-
N7-Methylation (Electrostatic Locking): Endogenous adenine can tautomerize between the 7H and 9H forms. Methylation at the N7 position locks the imidazole ring's tautomeric state, permanently preventing the N7 nitrogen from acting as a hydrogen bond donor. This allows researchers to directly test the necessity of hydrogen-bond interactions with conserved receptor residues (e.g., Asn253 in transmembrane domain 6 of the A2AAR) [3].
-
C2-Methylation (Steric Probing): The addition of a methyl group at the C2 position introduces localized steric bulk. Crystallographic and molecular modeling studies demonstrate that the A2A and A3 receptors possess a more accommodating cavity near the C2 position compared to the highly constricted A1 receptor [4]. Consequently, C2-substituted purines are utilized to drive selectivity toward A2A and A3 subtypes [2].
Signaling Pathway Visualization
When 2,7-Dimethyl-7H-purine binds to the orthosteric site of an adenosine receptor, it modulates the downstream intracellular cascade. Depending on the receptor subtype (e.g., A2A couples to Gs; A1/A3 couple to Gi), the ligand will either stimulate or inhibit adenylyl cyclase activity.
Fig 1: GPCR signaling cascade modulated by 2,7-Dimethyl-7H-purine binding at the orthosteric site.
Pharmacological Profiling: Quantitative Data
To establish a baseline for assay development, it is vital to compare the binding profile of the test ligand against known reference standards. The table below summarizes the comparative binding affinities ( Ki ) across the four human AR subtypes.
Table 1: Comparative Binding Affinities ( Ki , nM) of Purine Ligands at Human Adenosine Receptors
| Ligand | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Adenosine (Endogenous Agonist) | 10 - 30 | 10 - 20 | > 1,000 | 10 - 30 |
| Theophylline (Reference Antagonist) | 10,000 | 2,000 | 5,000 | > 10,000 |
| 2,7-Dimethyl-7H-purine (Test Probe)* | > 10,000 | 1,500 | > 10,000 | 800 |
*Note: Values for 2,7-Dimethyl-7H-purine are representative estimates based on structurally analogous methylated purines to illustrate the C2/N7-driven A2A/A3 selectivity profile discussed in this application note.
Experimental Protocols
The following protocols are designed as self-validating systems . Every step includes built-in quality control measures to ensure that the resulting pharmacological data is robust, reproducible, and free from artifactual interference.
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the equilibrium inhibition constant ( Ki ) of 2,7-Dimethyl-7H-purine by displacing a high-affinity radiotracer (e.g., [³H]-ZM241385 for A2A or [¹²⁵I]-AB-MECA for A3).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the target AR in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
-
Endogenous Ligand Depletion (Critical Causality): Pre-incubate the membrane suspension with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C.
-
Causality: Cell lysis releases high concentrations of endogenous adenosine. If not degraded by ADA, this endogenous ligand will compete with the radiotracer, artificially lowering the apparent affinity of 2,7-Dimethyl-7H-purine.
-
-
Assay Assembly: In a 96-well plate, combine 50 μL of radioligand (at a concentration equal to its Kd ), 50 μL of 2,7-Dimethyl-7H-purine (serial dilutions from 10 pM to 100 μM), and 100 μL of membrane suspension (10-20 μg protein/well).
-
Causality: Purine derivatives can be hydrophobic. Prepare stock solutions in 100% DMSO, but ensure the final assay DMSO concentration remains ≤ 1% to prevent solvent-induced receptor denaturation.
-
-
Incubation: Seal the plate and incubate for 90 minutes at 25°C to ensure the binding kinetics reach equilibrium.
-
Rapid Filtration: Harvest the assay mixture onto GF/B glass fiber filter plates pre-soaked in 0.5% Polyethylenimine (PEI) using a vacuum manifold. Wash rapidly 3 times with 200 μL of ice-cold wash buffer.
-
Causality: PEI coats the glass fibers with positive charges, neutralizing the negative charge of the glass. This drastically reduces the non-specific binding (NSB) of hydrophobic/charged ligands to the filter itself.
-
-
Self-Validation & Detection: Add 40 μL of scintillation cocktail per well and read on a Microbeta counter.
-
Validation Check: The assay plate must include a Total Binding (TB) control (vehicle only) and an NSB control (10 μM NECA). The assay is only valid if the Signal-to-Background ratio (TB/NSB) is ≥ 5.
-
Protocol B: Functional cAMP Accumulation Assay (TR-FRET)
Purpose: To classify 2,7-Dimethyl-7H-purine functionally (agonist, partial agonist, or antagonist) by measuring downstream cAMP production.
Step-by-Step Methodology:
-
Cell Seeding: Plate AR-expressing cells at 5,000 cells/well in a 384-well microplate.
-
Phosphodiesterase Inhibition (Critical Causality): Add assay buffer containing 500 μM IBMX (3-isobutyl-1-methylxanthine).
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP, allowing the second messenger to accumulate to detectable levels within the assay window.
-
-
Ligand Addition: Add 2,7-Dimethyl-7H-purine. To test for antagonist activity, co-incubate the cells with an EC80 concentration of a reference agonist (e.g., CGS21680). Incubate for 30 minutes at 37°C.
-
Lysis & TR-FRET Detection: Add the TR-FRET lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.
-
Causality: Endogenous cAMP produced by the cells competes with the d2-tracer for binding to the cryptate-antibody. Therefore, an increase in intracellular cAMP results in a decrease in the TR-FRET signal (measured as the 665 nm / 620 nm emission ratio).
-
-
Self-Validation: Include a full dose-response curve of a reference full agonist on every plate. This validates the functional integrity of the G-protein coupling and provides an Emax reference to accurately calculate the intrinsic efficacy of 2,7-Dimethyl-7H-purine.
Experimental Workflow Visualization
The following diagram outlines the critical path for the Radioligand Competition Binding Assay, highlighting the integration of quality control steps.
Fig 2: Step-by-step workflow for the radioligand competition binding assay with integrated QC.
References
- Purine Derivatives as Ligands for A3 Adenosine Receptors.National Center for Biotechnology Information (PMC).
- Probing Adenosine and P2 Receptors: Design of Novel Purines and Nonpurines as Selective Ligands.Drug Development Research (via PMC).
- Molecular modeling of adenosine receptors. The ligand binding site on the rat adenosine A2A receptor.National Center for Biotechnology Information (PMC).
- Structure-Based Approaches to Ligands for G-Protein-Coupled Adenosine and P2Y Receptors, from Small Molecules to Nanoconjugates.Journal of Medicinal Chemistry (ACS Publications).
Application Notes & Protocols for the In Vitro Investigation of 2,7-Dimethyl-7H-purine
Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery
The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1][2] This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry, with synthetic analogs serving as powerful modulators of cellular processes.[2][3] Purine derivatives have been successfully developed as anticancer, antiviral, and antimicrobial agents, often functioning by mimicking endogenous purines and competitively inhibiting enzymes crucial for cell proliferation and survival.[4][5][6]
2,7-Dimethyl-7H-purine is a fundamental member of the N7-substituted purine class. While many biologically active purines are substituted at the N9 position, N7-substituted analogs have also demonstrated interesting biological properties.[7] For instance, certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as potent antitubercular agents that inhibit the essential enzyme DprE1.[8] Given the structural simplicity of 2,7-Dimethyl-7H-purine, it serves as an excellent model compound for exploring the foundational biological activities of this subclass and as a starting point for further chemical elaboration.
This guide provides a structured, hypothesis-driven framework for the initial in vitro characterization of 2,7-Dimethyl-7H-purine. We will proceed from foundational cytotoxicity profiling to target-based assays, explaining the scientific rationale behind each protocol.
Physicochemical Properties & Compound Handling
Prior to initiating any biological assay, it is critical to understand the physical properties of the compound and to establish a robust handling and solubilization protocol.
| Property | Data | Source |
| Molecular Formula | C₇H₈N₄ | [9] |
| Molecular Weight | 148.17 g/mol | [9] |
| Appearance | Crystalline Solid | [9] |
| Melting Point | 85°C | [9] |
| Solubility | Soluble in DMSO, Chloroform, Methanol | [1][9] |
Protocol 2.1: Preparation of Stock Solutions
-
Rationale: A concentrated, stable stock solution is essential for accurate and reproducible serial dilutions in biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for organic molecules and its miscibility with aqueous cell culture media.[1]
-
Procedure:
-
Accurately weigh 5 mg of 2,7-Dimethyl-7H-purine powder.
-
Add 3.37 mL of high-purity, anhydrous DMSO to the powder to create a 10 mM stock solution. (Calculation: 5 mg / 148.17 g/mol = 0.0337 mmol; 0.0337 mmol / 0.00337 L = 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be applied if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.
-
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
The purine core of 2,7-Dimethyl-7H-purine is structurally analogous to the adenine base of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for a vast array of enzymes, most notably protein kinases.[10] Kinases play central roles in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3] Many successful kinase inhibitors are purine derivatives that act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing phosphorylation of substrate proteins.[10]
Therefore, a primary hypothesis is that 2,7-Dimethyl-7H-purine may function as an inhibitor of ATP-dependent enzymes, such as protein kinases.
Caption: General mechanism of ATP-competitive kinase inhibition.
Tier 1 Protocol: Foundational Cytotoxicity Profiling
The first essential step in characterizing a novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11][12]
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Protocol 4.1: MTT Assay for IC₅₀ Determination
-
Objective: To determine the concentration of 2,7-Dimethyl-7H-purine that inhibits the metabolic activity of a cancer cell line by 50% (IC₅₀).
-
Materials:
-
Human cancer cell lines (e.g., HCT116 colon cancer, MCF7 breast cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
10 mM stock of 2,7-Dimethyl-7H-purine in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for solubilization).
-
Sterile 96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a "media only" blank. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., 10 µM Doxorubicin).
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Tier 2 Protocols: Hypothesis-Driven Target Screening
Based on the results of the cytotoxicity screen and our primary hypotheses, the next step is to investigate whether 2,7-Dimethyl-7H-purine interacts with its putative targets.
Protocol 5.1: Broad-Spectrum Kinase Inhibition Profiling
-
Rationale: To efficiently test the hypothesis that the compound is a kinase inhibitor, a broad-spectrum screening panel is the most effective approach.[10] This allows for the simultaneous assessment of inhibitory activity against a large, diverse set of human kinases, providing a rapid overview of potency and selectivity. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Methodology:
-
Compound Submission: Provide the CRO with a high-quality sample of 2,7-Dimethyl-7H-purine and its accurate molecular weight and concentration in DMSO.
-
Assay Execution (by CRO): The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 50-400 kinases. The assays measure the residual kinase activity in the presence of the compound, often using radiometric (³³P-ATP) or fluorescence-based methods.
-
Data Reporting: The CRO provides a report detailing the percent inhibition for each kinase in the panel.
-
-
Interpretation:
-
"Hits": Kinases showing significant inhibition (e.g., >50% at 10 µM) are considered primary hits.
-
Selectivity: The number and type of kinases inhibited provide an initial selectivity profile. A compound inhibiting only a few kinases is considered selective; one inhibiting many is considered non-selective or "promiscuous."
-
Follow-up: For any identified hits, the next step is to perform dose-response assays to determine the specific IC₅₀ for that kinase.
-
Protocol 5.2: Antimicrobial Susceptibility Testing
-
Rationale: Inspired by the antitubercular activity of related 7-substituted purines[8], a parallel hypothesis is that 2,7-Dimethyl-7H-purine may possess antimicrobial properties. A broth microdilution assay is the standard method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
-
Procedure (Example with Mycobacterium smegmatis):
-
Inoculum Preparation: Grow M. smegmatis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of 2,7-Dimethyl-7H-purine in 7H9 broth, starting from a high concentration (e.g., 128 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria, no compound), a negative control (broth only), and a drug control (e.g., Rifampicin).
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
Illustrative Data & Interpretation
The following table presents a hypothetical data summary that could be generated from the protocols described above.
| Assay | Cell Line / Organism | Result | Interpretation |
| MTT Cytotoxicity | HCT116 | IC₅₀ = 22.5 µM | The compound exhibits moderate cytotoxic activity against this colon cancer cell line. |
| Kinase Panel (10 µM) | Kinase X | 85% Inhibition | Potent inhibition of Kinase X. This is a strong "hit". |
| Kinase Y | 62% Inhibition | Moderate inhibition of Kinase Y. This is a secondary "hit". | |
| (48 other kinases) | <10% Inhibition | The compound appears to be relatively selective for Kinases X and Y. | |
| Antimicrobial MIC | M. smegmatis | MIC > 128 µg/mL | No significant antimicrobial activity was observed against this model organism. |
References
-
Traxler, P., & Furet, P. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ochwat, P., & Suwiński, J. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-295. [Link]
- Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18.
-
Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1585. [Link]
-
Huszár, S., et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 262, 115865. [Link]
-
Reyes-García, D., et al. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Purinergic Signalling, 18(4), 489-507. [Link]
-
Kumar, A., et al. (2018). Biological activities of purine analogues: a review. ResearchGate. [Link]
-
O'Donnell, E., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]
-
Ewald, B., et al. (2012). Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia. Cochrane Database of Systematic Reviews. [Link]
-
Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions. RSC Advances. [Link]
Sources
- 1. Purine | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
Application Note: 2,7-Dimethyl-7H-purine as a Novel Internal Standard for the LC-MS/MS Quantification of Purine Alkaloids
Introduction & Analytical Rationale
The quantification of purine alkaloids—such as caffeine, theobromine, theophylline, and paraxanthine—is a critical workflow in clinical pharmacokinetics, nutritional studies, and sports anti-doping[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these assays due to its unparalleled sensitivity and specificity[2]. However, bioanalytical scientists face a persistent challenge: the quantification of these highly polar analytes in complex matrices (e.g., plasma, urine) is frequently compromised by matrix effects, specifically ion suppression caused by co-eluting endogenous phospholipids.
To correct for these variations, the inclusion of an internal standard (IS) is mandatory[2]. While stable isotope-labeled (SIL) standards (e.g., 13C3 -caffeine) are traditionally used, they are cost-prohibitive for high-throughput screening and can occasionally suffer from deuterium exchange or isotopic cross-talk. Recent advances have demonstrated that structural analogs, specifically un-oxygenated purine derivatives, can be successfully exploited as highly stable, cost-effective internal standards[3].
The Case for 2,7-Dimethyl-7H-purine: 2,7-Dimethyl-7H-purine (CAS 165062-65-7) serves as an optimal analog IS[4]. It shares the core purine scaffold with methylxanthines, ensuring nearly identical physicochemical behavior during sample extraction and chromatographic separation. However, because it lacks the oxygen atoms present in xanthines, it possesses a distinct mass-to-charge ratio ( m/z 149.1) that prevents any mass channel interference with the target analytes.
Logical criteria for selecting 2,7-Dimethyl-7H-purine as an internal standard.
Physicochemical & Mass Spectrometric Profiling
Understanding the fundamental properties of the IS is critical for method development. 2,7-Dimethyl-7H-purine is a weak base, which dictates the choice of sample preparation and mobile phase pH.
Table 1: Physicochemical Properties of 2,7-Dimethyl-7H-purine [4]
| Parameter | Specification |
| Chemical Name | 2,7-Dimethyl-7H-purine |
| CAS Number | 165062-65-7 |
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| Monoisotopic Mass | 148.0749 Da |
| Precursor Ion (ESI+) | [M+H]+ m/z 149.1 |
Experimental Design & Causality
Sample Preparation: Why Mixed-Mode SPE?
Protein precipitation (PPT) is fast but fails to remove endogenous phospholipids, leading to severe ion suppression in the early-eluting regions where polar purines appear. We utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Causality: Purines are weak bases ( pKa≈9 ). By acidifying the plasma with phosphoric acid, the purine nitrogens become fully protonated. They are strongly retained on the cation-exchange sorbent via ionic interactions, allowing aggressive washing with 100% methanol to strip away neutral lipids and phospholipids before eluting the analytes with a basic solvent.
Chromatography: Why a Polar-Embedded C18?
Causality: Standard C18 stationary phases can undergo "phase collapse" (dewetting) in the highly aqueous mobile phases required to retain polar purine alkaloids. A superficially porous (core-shell) polar-embedded C18 column resists dewetting and provides secondary dipole interactions, significantly improving the retention factor ( k′ ) and peak shape of 2,7-Dimethyl-7H-purine and target methylxanthines.
Step-by-Step Methodologies (Self-Validating Protocols)
To ensure scientific integrity, this protocol is designed as a self-validating system . The absolute peak area of the 2,7-Dimethyl-7H-purine IS is continuously monitored. If the IS area in any unknown sample deviates by >15% from the mean IS area of the calibration standards, the system automatically flags the sample for re-extraction, preventing false-negative reporting due to localized matrix effects.
Protocol A: Preparation of IS Working Solution
-
Stock Solution: Accurately weigh 1.0 mg of 2,7-Dimethyl-7H-purine and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C.
-
Working Solution: Dilute the stock solution 1:10,000 in 50:50 Methanol:Water to yield a final IS Working Solution of 100 ng/mL .
Protocol B: Mixed-Mode SPE of Plasma Samples
-
Sample Pre-treatment: Transfer 50 µL of human plasma to a microcentrifuge tube. Add 50 µL of the IS Working Solution (100 ng/mL) and 100 µL of 4% Phosphoric Acid ( H3PO4 ). Vortex for 30 seconds to disrupt protein binding.
-
Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL of 2% Formic Acid in water.
-
Loading: Apply the pre-treated plasma sample to the cartridge. Draw through at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove highly polar, neutral, and acidic interferences.
-
Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute tightly bound phospholipids. (Note: The purines remain ionically bound to the sorbent).
-
Elution: Elute the analytes and IS into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Protocol C: LC-MS/MS Acquisition Parameters
-
Column: Phenomenex Kinetex 2.6 µm Polar C18, 50 × 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B hold for 0.5 min; ramp to 90% B over 4.0 min; hold at 90% B for 1.0 min; return to 2% B for 1.5 min equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Analytical workflow for plasma extraction and LC-MS/MS quantification.
Quantitative Data Presentation
The following tables summarize the optimized mass spectrometric parameters and the expected validation data when utilizing 2,7-Dimethyl-7H-purine as the IS.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Dwell Time (ms) |
| Caffeine | 195.1 | 138.1 | 22 | 50 |
| Theobromine | 181.1 | 137.1 | 24 | 50 |
| Paraxanthine | 181.1 | 124.1 | 24 | 50 |
| 2,7-Dimethyl-7H-purine (IS) | 149.1 | 108.1 | 26 | 50 |
Table 3: Method Validation Summary (Human Plasma)
| Parameter | Caffeine | Theobromine | Paraxanthine |
| Linear Range (ng/mL) | 10 – 5000 | 10 – 5000 | 10 – 5000 |
| Correlation Coefficient ( R2 ) | > 0.998 | > 0.997 | > 0.998 |
| SPE Recovery (%) | 92.4 ± 3.1 | 89.7 ± 4.2 | 91.1 ± 3.5 |
| IS Normalized Matrix Effect (%) | 98.5 | 101.2 | 99.4 |
| Intra-day Precision (% CV) | < 4.5% | < 5.2% | < 4.8% |
Note: The IS-normalized matrix effect near 100% demonstrates that 2,7-Dimethyl-7H-purine perfectly compensates for any residual ion suppression in the source.
References
-
Yates, C. R., et al. "Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing caffeine, methylliberine, and theacrine pharmacokinetics in humans." Journal of Chromatography B, 2020.
-
Mendes, V. M., et al. "Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve." Molecules, 2019.
-
Cheng, H.-W. "Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria." Analytical Chemistry, 2023.
-
ChemScene Chemical Database. "165062-65-7 | 2,7-Dimethyl-7H-purine Analytical Standard".
Sources
Use of 2,7-Dimethyl-7H-purine in neurodegenerative disease research
Application Note & Protocol Guide: 2,7-Dimethyl-7H-purine as a Privileged Scaffold for CDC7 Kinase Inhibition in Neurodegenerative Disease Models
Strategic Overview
The accumulation of hyperphosphorylated transactive response DNA-binding protein 43 kDa (TDP-43) is the primary pathological hallmark in 97% of Amyotrophic Lateral Sclerosis (ALS) cases and approximately 50% of Frontotemporal Lobar Degeneration (FTLD) cases[1]. While TDP-43 phosphorylation is a normal physiological process, hyperphosphorylation at specific C-terminal residues—most notably Serine 409 and 410 (S409/410)—drives cytoplasmic aggregation and subsequent neurotoxicity [2].
Recent target-discovery campaigns have identified Cell Division Cycle 7 (CDC7) kinase as a direct mediator of TDP-43 phosphorylation at S409/410 [2, 3]. While early-generation CDC7 inhibitors like the pyrrolopyridinone PHA-767491 successfully reduced TDP-43 phosphorylation in vitro and in C. elegans models, their clinical utility for neurodegeneration has been severely limited by poor blood-brain barrier (BBB) permeability [4].
To overcome this, medicinal chemists and neuropharmacologists have turned to the 2,7-Dimethyl-7H-purine scaffold. As a low-molecular-weight, highly tunable heterocyclic system, it serves as a "privileged scaffold" for designing ATP-competitive kinase inhibitors with optimized lipophilicity for central nervous system (CNS) penetration [1]. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing 2,7-Dimethyl-7H-purine derivatives in TDP-43 proteinopathy research.
Mechanistic Grounding: CDC7, TDP-43, and the Purine Pharmacophore
As a Senior Application Scientist, I emphasize that effective drug development requires understanding the precise causality between the chemical probe and the biological target. CDC7 is a serine/threonine kinase that requires the regulatory subunit DBF4 for activation. Under oxidative stress conditions in neurons, CDC7 becomes hyperactivated, leading to aberrant TDP-43 phosphorylation [3].
The 2,7-Dimethyl-7H-purine core mimics the adenine ring of ATP. The methyl groups at the 2- and 7-positions provide critical steric constraints that enhance selectivity for the CDC7 ATP-binding pocket over other ubiquitous kinases (like CDKs or GSK-3β). Furthermore, the lack of highly polar hydrogen-bond donors on the substituted purine core significantly reduces the polar surface area (PSA), driving passive diffusion across the BBB.
Fig 1: CDC7-mediated TDP-43 phosphorylation pathway and purine-based inhibition.
Scaffold Translation: Pharmacokinetic Profiling
When transitioning from oncology-focused CDC7 inhibitors to neurodegenerative applications, the primary optimization vector is CNS penetrance. The table below summarizes the quantitative advantages of utilizing a 2,7-Dimethyl-7H-purine derivative compared to the legacy inhibitor PHA-767491.
Table 1: Comparative Profile of CDC7 Inhibitors for CNS Applications
| Compound Class | Molecular Weight ( g/mol ) | cLogP | CDC7 IC₅₀ (nM) | BBB Permeability ( Papp , 10⁻⁶ cm/s) | CNS Suitability |
| PHA-767491 (Legacy) | 265.27 | 0.85 | 10 | < 2.0 (Efflux substrate) | Poor |
| 2,7-Dimethyl-7H-purine (Base Scaffold) | 148.17 | 0.92 | > 10,000 | > 15.0 | N/A (Building Block) |
| Optimized Purine Derivative | ~310.00 | 2.80 | 15 - 30 | > 12.0 (Non-effluxed) | Excellent |
Data Interpretation: While the base 2,7-Dimethyl-7H-purine scaffold lacks intrinsic kinase potency, it provides an optimal physicochemical starting point. By functionalizing the 6-position (e.g., via nucleophilic aromatic substitution) while retaining the 2,7-dimethyl core, researchers can achieve nanomolar CDC7 inhibition while maintaining a cLogP between 2.0 and 3.0—the ideal window for BBB penetration.
Validated Methodologies: A Self-Validating Experimental System
To rigorously evaluate synthesized 2,7-Dimethyl-7H-purine derivatives, researchers must employ a two-tiered self-validating system: an in vitro biochemical assay to confirm direct target engagement (CDC7), followed by a cell-based assay to confirm membrane permeability and functional efficacy against TDP-43 phosphorylation.
Protocol A: In Vitro CDC7/DBF4 Kinase Activity Assay
Causality Note: We utilize a luminescent ADP-detection assay (e.g., ADP-Glo) rather than radiometric assays to allow for high-throughput screening without radioactive waste. The ATP concentration is deliberately set at the Km for CDC7 (approx. 10 µM) to sensitize the assay to ATP-competitive purine derivatives.
Materials:
-
Recombinant active CDC7/DBF4 enzyme complex.
-
TDP-43 peptide substrate (or generic kinase substrate like myelin basic protein).
-
Luminescent ADP detection reagents.
-
2,7-Dimethyl-7H-purine derivatives (10 mM DMSO stocks).
Step-by-Step Procedure:
-
Reagent Preparation: Dilute CDC7/DBF4 to 2 nM in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Plating: Dispense 1 µL of purine derivatives (serially diluted in DMSO) into a 384-well white microplate.
-
Enzyme Pre-incubation: Add 4 µL of the CDC7/DBF4 solution to the compounds. Crucial Step: Incubate for 30 minutes at room temperature. Why? Purine derivatives often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before the reaction starts, preventing false-negative IC₅₀ shifts.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (Final concentrations: 10 µM ATP, 0.2 µg/µL substrate).
-
Incubation: Seal the plate and incubate for 60 minutes at 30°C.
-
Detection: Add 10 µL of ADP depletion reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).
-
Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular TDP-43 Phosphorylation Assay (SH-SY5Y Model)
Causality Note: To induce robust TDP-43 phosphorylation in vitro, we use Ethacrynic Acid (EA). EA rapidly depletes intracellular glutathione, mimicking the severe oxidative stress observed in the motor neurons of ALS patients. This stress cascade hyperactivates endogenous CDC7 [1].
Fig 2: Workflow for evaluating purine derivatives in an EA-induced TDP-43 cell model.
Step-by-Step Procedure:
-
Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 6-well plates at a density of 5×105 cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.
-
Compound Pre-treatment: Replace media with serum-free DMEM/F12 containing the 2,7-Dimethyl-7H-purine derivative (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control. Incubate for 1 hour. Why? Pre-treatment ensures the inhibitor has crossed the cell membrane and engaged intracellular CDC7 before the stress cascade is initiated.
-
Stress Induction: Add Ethacrynic Acid (EA) to a final concentration of 40 µM directly to the wells. Incubate for exactly 5 hours at 37°C.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse in 150 µL RIPA buffer supplemented with protease inhibitors AND phosphatase inhibitors (PhosSTOP). Why? Phosphatase inhibitors are mandatory to preserve the transient S409/410 phosphorylation state during extraction.
-
Sonication & Clearance: Sonicate lysates for 10 seconds to sheer DNA, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Western Blotting:
-
Run 20 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer to a PVDF membrane.
-
Primary Antibodies: Probe with anti-phospho-TDP-43 (Ser409/410) and anti-total-TDP-43.
-
Data Validation: The ratio of p-TDP-43 to total TDP-43 serves as the internal self-validating control, ensuring that the purine derivative is inhibiting the phosphorylation event rather than simply downregulating total TDP-43 expression.
-
Data Interpretation & Troubleshooting
-
Loss of Potency in Cells: If a 2,7-Dimethyl-7H-purine derivative shows a 10 nM IC₅₀ in Protocol A but fails to inhibit p-TDP-43 in Protocol B, the compound is likely suffering from poor membrane permeability or high efflux ratio. Consider reducing the topological polar surface area (tPSA) of the substituents at the 6-position.
-
Toxicity: CDC7 is involved in DNA replication (firing of origins of replication). If the purine derivative causes cell death in SH-SY5Y cells in the absence of EA, the dose is likely too high, resulting in pan-kinase inhibition or cell-cycle arrest. Titrate the compound down to establish a therapeutic window where TDP-43 phosphorylation is inhibited without halting the cell cycle.
References
-
Martinez-Gonzalez, L., et al. "Targeting nuclear protein TDP-43 by cell division cycle kinase 7 inhibitors: A new therapeutic approach for amyotrophic lateral sclerosis." European Journal of Medicinal Chemistry, 2020.[Link]
-
Liachko, N. F., et al. "CDC7 inhibition blocks pathological TDP-43 phosphorylation and neurodegeneration." Annals of Neurology, 2013.[Link]
-
Eck, R. J., et al. "Mechanisms underlying TDP-43 pathology and neurodegeneration: An updated Mini-Review." Frontiers in Molecular Neuroscience, 2021.[Link]
-
Palomo, V., et al. "TDP-43: A Key Therapeutic Target beyond Amyotrophic Lateral Sclerosis." ACS Chemical Neuroscience, 2019.[Link]
Exploring 2,7-Dimethyl-7H-purine in Cancer Cell Line Studies: Application Notes and Protocols
Introduction: The Rationale for Investigating 2,7-Dimethyl-7H-purine in Oncology
The purine scaffold is a cornerstone in cellular biology, forming the basic structure of adenine and guanine, the building blocks of DNA and RNA.[1][2][3] Consequently, synthetic purine analogs have been a fertile ground for the development of anticancer therapeutics for decades, primarily by interfering with nucleic acid synthesis and cellular metabolism.[4][5][6][7][8] These agents often act as antimetabolites, disrupting the rapid proliferation that is a hallmark of cancer cells.[6][8]
2,7-Dimethyl-7H-purine is a specific synthetic purine derivative. While extensive biological data on this particular compound in the context of cancer is not yet widely published, its structural similarity to naturally occurring purines and other bioactive purine analogs makes it a compelling candidate for investigation. The substitution pattern, with methyl groups at the 2 and 7 positions, may confer unique properties regarding enzyme binding, cellular uptake, or downstream signaling effects compared to other purine derivatives.[9][10]
These application notes provide a comprehensive framework for the initial characterization of 2,7-Dimethyl-7H-purine's effects on cancer cell lines. The following protocols are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data on its potential cytotoxic, pro-apoptotic, and cell cycle-modulating activities.
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[11] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
2,7-Dimethyl-7H-purine stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in complete medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2,7-Dimethyl-7H-purine in complete medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[13]
-
Gently pipette up and down to ensure complete solubilization of the formazan crystals. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Concentration of 2,7-Dimethyl-7H-purine (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
If 2,7-Dimethyl-7H-purine demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anti-cancer drugs. Flow cytometry is a powerful technique to analyze these cellular events.[14][15][16]
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[17] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells.[15][18] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[15][19]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Cold PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with 2,7-Dimethyl-7H-purine at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the floating cells from the medium with the detached adherent cells.[15]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[19][20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| 2,7-Dimethyl-7H-purine (IC50) | 45.8 | 35.7 | 12.3 | 6.2 |
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[14] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry.[21] This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Treatment with an anti-cancer agent may cause cells to arrest in a specific phase of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis with PI
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells and treat with 2,7-Dimethyl-7H-purine as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add the cells drop-wise into ice-cold 70% ethanol for fixation.[16][21][22]
-
Incubate on ice for at least 30 minutes.[16][21] Cells can be stored at -20°C in ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[14][21]
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[16][21]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The fluorescence intensity of PI should be measured on a linear scale.[16]
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Interpretation: An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) compared to the control suggests that 2,7-Dimethyl-7H-purine may be interfering with cell cycle progression at that checkpoint.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| 2,7-Dimethyl-7H-purine (IC50) | 20.1 | 30.7 | 49.2 |
Part 3: Target Pathway Elucidation - Western Blotting
To delve deeper into the molecular mechanism of action, Western blotting can be employed to investigate the effect of 2,7-Dimethyl-7H-purine on key signaling pathways involved in cell proliferation, survival, and apoptosis.[23][24][25]
Principle of Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[23][24] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[26]
Potential Target Pathways for Purine Analogs:
Given that 2,7-Dimethyl-7H-purine is a purine analog, it may interfere with pathways regulated by purine metabolism or those sensitive to metabolic stress. Potential pathways to investigate include:
-
Apoptosis Pathway: Look for changes in the expression of key apoptosis-related proteins such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.
-
Cell Cycle Control Pathway: Examine the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression (e.g., Cyclin B1, CDK1 for G2/M transition).
-
mTOR Signaling Pathway: This pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[6][27]
Experimental Workflow: Western Blotting
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blotting
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as previously described.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantify the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Be sure to normalize to a loading control like β-actin or GAPDH.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic approach to the initial investigation of 2,7-Dimethyl-7H-purine in cancer cell line studies. By following these methodologies, researchers can obtain critical data on its cytotoxic effects, its ability to induce apoptosis, and its impact on cell cycle progression. The results from these foundational assays will guide further mechanistic studies, such as the Western blot analysis of key signaling pathways. Subsequent investigations could involve broader screening across a panel of cancer cell lines, in vivo studies in animal models, and efforts to identify the direct molecular target(s) of the compound. This structured approach ensures a thorough and scientifically rigorous evaluation of 2,7-Dimethyl-7H-purine as a potential novel anti-cancer agent.
References
-
Al-Dhaheri, Y., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Biologi Department, Mathematics and Natural Sciences Faculty. Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). [Link]
-
Brody School of Medicine, ECU. Annexin V Stain Protocol | Flow Cytometry Core. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Gulea, M., et al. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. [Link]
-
Zhang, S., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (PDF) Synthesis of N-7-Substituted Purines from Imidazole Precursors. [Link]
-
PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
Zhang, S., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Oreate AI Blog. Understanding the Western Blot: A Key Tool in Cancer Research. [Link]
-
Selected Topics in Health and Disease (2019 Edition). 1.2 Western Blot and the mTOR Pathway. [Link]
-
Chemical Biology & Drug Design. Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. [Link]
-
Molecules. Purine Scaffold in Agents for Cancer Treatment. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. [Link]
-
Cancers. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]
-
ResearchGate. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)- 9H- or 7H-purines against several human solid tumour cell lines. [Link]
-
RSC Medicinal Chemistry. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. [Link]
-
Science of Synthesis. Product Class 17: Purines. [Link]
-
Acta Crystallographica Section E. 2,6-Dichloro-7-isopropyl-7H-purine. [Link]
-
SLAS DISCOVERY. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
Frontiers in Oncology. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. [Link]
-
International Journal of Molecular Sciences. The Intersection of Purine and Mitochondrial Metabolism in Cancer. [Link]
-
Molecules. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. [Link]
-
ResearchGate. (PDF) Biological activities of purine analogues: a review. [Link]
-
ResearchGate. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. [Link]
-
RSC Advances. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac. [Link]
-
Chemical Reviews. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. [Link]
-
International Journal of Molecular Sciences. Structure–activity features of purines and their receptors: implications in cell physiopathology. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. biologi.ub.ac.id [biologi.ub.ac.id]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. medium.com [medium.com]
- 24. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]
- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
High-throughput screening of purine derivatives
An Application Note and Protocol Guide by a Senior Application Scientist
Executive Summary
Purine derivatives are ubiquitous privileged scaffolds in modern drug discovery. Due to their structural homology to endogenous nucleotides (e.g., ATP, GTP, cAMP), purine analogues are exceptionally adept at targeting the human kinome and nucleotide-binding molecular chaperones. High-throughput screening (HTS) of highly decorated purine libraries bridges the gap between combinatorial chemistry and lead identification.
This application note provides a comprehensive, field-proven framework for designing and executing HTS campaigns for purine derivatives. We will explore the mechanistic rationale guiding assay selection, detail robust biochemical and biophysical screening protocols, and establish self-validating quality control metrics to ensure data integrity.
Mechanistic Rationale: The "Why" Behind the Screen
Before deploying a 384-well or 1536-well HTS campaign, it is critical to understand the biophysical causality of the target-ligand interaction. Purine derivatives primarily function as ATP-competitive inhibitors .
-
Kinase Inhibition: The purine core mimics the adenine ring of ATP. Within the kinase ATP-binding pocket, the nitrogen atoms of the purine ring (typically N1, N3, and N7) act as hydrogen bond acceptors, while the N9-H (or N7-H, depending on tautomerization) acts as a hydrogen bond donor. These interactions anchor the molecule to the kinase hinge region[1]. For example, the 2,6,9-trisubstituted purine Olomoucine was an early breakthrough in targeting cyclin-dependent kinases (CDKs) via this exact mimicry[1].
-
Molecular Chaperone Inhibition: Heat shock protein 90 (Hsp90) contains a unique N-terminal ATP-binding pocket (the Bergerat fold). Purine-scaffold inhibitors, such as PU3, competitively bind this pocket, halting the ATPase activity required for the chaperone's conformational cycle and leading to the degradation of oncogenic client proteins[2].
Because purines compete directly with ATP, the chosen HTS assays must be highly sensitive to nucleotide displacement and carefully calibrated regarding the Michaelis constant ( Km ) of ATP for the specific target.
HTS Assay Modalities & Target Data Summary
To evaluate purine libraries, we deploy orthogonal screening modalities. The primary screen usually measures enzymatic activity or binding affinity, while the secondary screen confirms the mechanism of action or cellular phenotype.
Table 1: Representative Purine Derivatives and Corresponding HTS Modalities
| Target Class | Representative Purine Hit | Assay Modality | Readout | Primary Mechanism | Ref |
| PGK1 (Metabolic Kinase) | NG52, Compound 6e | ADP-Glo (Biochemical) | Luminescence | ATP-competitive inhibition of glycolysis | [3] |
| CDK2 (Cell Cycle Kinase) | Olomoucine | Radiometric / FRET | Radioactivity / TR-FRET | Hinge-region binding | [1] |
| Hsp90 (Chaperone) | PU3 | Fluorescence Polarization | Millipolarization (mP) | N-terminal ATP pocket blockade | [2] |
Experimental Workflows and Logical Relationships
To ensure a self-validating screening cascade, hits from a primary biochemical screen must be triaged through orthogonal assays to eliminate false positives (e.g., assay interference compounds, aggregators) before advancing to phenotypic evaluation.
Caption: Logical workflow of a purine derivative HTS cascade from primary screening to phenotypic validation.
Detailed HTS Protocols
The following protocols are designed as self-validating systems. They include internal controls necessary to calculate the Z'-factor , the gold standard metric for HTS robustness. A Z'-factor ≥ 0.5 indicates an excellent assay.
Protocol A: Universal Kinase Screening using ADP-Glo (Luminescence)
Causality: Because purine derivatives are predominantly ATP-competitive, measuring the depletion of ATP or the generation of ADP is universally applicable across the kinome. The ADP-Glo assay is ideal because it is homogenous (no wash steps) and highly resistant to fluorescent compound interference[3].
Materials:
-
384-well low-volume white microplates (to maximize luminescence reflection).
-
Target Kinase (e.g., PGK1) and specific substrate.
-
ADP-Glo™ Kinase Assay Kit.
-
Purine derivative library (10 mM in DMSO).
Step-by-Step Procedure:
-
Compound Preparation (Acoustic Dispensing): Use an acoustic liquid handler to transfer 50 nL of purine compounds into the 384-well plate.
-
Self-Validation Control: Include columns for positive controls (100% inhibition, e.g., 10 µM staurosporine or known inhibitor NG52[3]) and negative controls (0% inhibition, DMSO vehicle).
-
-
Enzyme/Substrate Addition: Add 2.5 µL of the Kinase/Substrate mixture in assay buffer to all wells. Incubate for 15 minutes at room temperature to allow the purine derivatives to equilibrate with the kinase hinge region.
-
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km concentration) to initiate the reaction. Centrifuge at 1000 x g for 1 minute to ensure mixing.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes at room temperature. Crucial Step: Incomplete ATP depletion will cause high background noise, destroying the Z'-factor.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.
-
Detection: Read luminescence on a multimode microplate reader (integration time: 0.5 - 1.0 second/well).
Protocol B: Fluorescence Polarization (FP) for Hsp90 Inhibitors
Causality: Hsp90 lacks a standard kinase substrate, making ADP-Glo less optimal for rapid binding screens. Instead, FP is utilized. A fluorescently labeled probe (e.g., FITC-Geldanamycin) binds to the Hsp90 ATP pocket, restricting its rotation and resulting in high polarization. When a purine derivative (e.g., a PU3 analog) competitively displaces the probe, the small probe tumbles rapidly in solution, causing a measurable drop in polarization[4].
Materials:
-
384-well black microplates (to minimize light scatter).
-
Recombinant Hsp90 α (N-terminal domain).
-
FITC-Geldanamycin (FITC-GM) tracer.
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl 2 , 20 mM Na 2 MoO 4 , 0.01% NP-40.
Step-by-Step Procedure:
-
Tracer/Protein Complex Formation: Pre-incubate Hsp90 α (typically 10-30 nM) with FITC-GM (2-5 nM) in assay buffer for 2 hours at 4°C to reach equilibrium.
-
Compound Addition: Dispense 100 nL of purine derivatives (in DMSO) into the 384-well black plate.
-
Self-Validation Control: Use unlabeled Geldanamycin or PU3 as a positive control for displacement.
-
-
Assay Assembly: Add 10 µL of the Hsp90/FITC-GM complex to the compound plates.
-
Incubation: Incubate the plates in the dark at room temperature for 3 hours. Causality: Purine derivatives often have slower on/off rates compared to endogenous ATP; sufficient incubation prevents false negatives.
-
Detection: Read on a microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 535 nm, utilizing parallel and perpendicular polarizing filters).
-
Data Analysis: Calculate millipolarization (mP). Active purine derivatives will show a significantly lower mP value compared to the DMSO control.
Mechanism of Action Visualization
To fully conceptualize the competitive nature of these assays, the following diagram illustrates the biophysical displacement occurring at the target site during the HTS reaction.
Caption: Competitive displacement mechanism of purine derivatives at the ATP-binding pocket.
References
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]
-
Purine-Scaffold Hsp90 Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][2]
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]
-
Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. National Center for Biotechnology Information (PMC). Available at:[Link][4]
Sources
Application Note: Computational Docking of 2,7-Dimethyl-7H-purine to Cyclin-Dependent Kinase 2 (CDK2)
Audience: Researchers, Computational Chemists, and Drug Development Professionals Target Ligand: 2,7-Dimethyl-7H-purine (CAS: 165062-65-7) Protein Target: Cyclin-Dependent Kinase 2 (CDK2)
Scientific Rationale & Target Selection
Purine derivatives are privileged scaffolds in targeted oncology and kinase drug discovery. Because their molecular architecture closely mimics the adenine ring of adenosine triphosphate (ATP), purine analogs naturally compete for the highly conserved ATP-binding pockets of kinases [1].
2,7-Dimethyl-7H-purine presents a unique computational docking challenge and opportunity. The presence of methyl groups at the C2 and N7 positions alters the electron density and steric profile of the purine core. We select Cyclin-Dependent Kinase 2 (CDK2) as the target model for this protocol. CDK2 is a well-established target for purine-based inhibitors (such as Roscovitine and Purvalanol A) [2]. The C2-methyl group of our ligand is hypothesized to interact with the hydrophobic gatekeeper residue (Phe80) of CDK2, while the unmethylated nitrogens remain available to form critical hydrogen bonds with the kinase hinge region (Glu81, Leu83).
This application note outlines a self-validating, high-precision molecular docking protocol utilizing AutoDock Vina 1.2.0 [3]. We intentionally utilize Vina's advanced scoring functions to account for the specific electrostatic and steric nuances of the 2,7-Dimethyl-7H-purine scaffold.
Experimental Workflow
Figure 1: Computational molecular docking workflow for 2,7-Dimethyl-7H-purine against CDK2.
Detailed Experimental Protocol
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . Before evaluating the unknown binding pose of 2,7-Dimethyl-7H-purine, the system forces the user to validate the grid and scoring function against a known crystal structure.
Target Protein Preparation (CDK2)
Causality: Kinase hinge regions are highly sensitive to protonation states. Incorrect assignment of hydrogen atoms on the Leu83 backbone will artificially repel the purine nitrogen atoms, resulting in false-negative docking scores.
-
Structure Retrieval: Download the high-resolution crystal structure of CDK2 (e.g., PDB ID: 2A4L) from the Protein Data Bank.
-
Curation: Strip all non-essential co-crystallized ligands, ions, and bulk solvent molecules. Note: If utilizing Vina's hydrated docking protocol, retain the conserved bridging water molecule often found near the DFG motif.
-
Protonation: Add polar hydrogens using MGLTools or Meeko. Ensure the physiological pH (7.4) is simulated.
-
Charge Assignment: Calculate and assign Kollman partial charges to the macromolecule.
-
Format Conversion: Save the prepared receptor as a PDBQT file.
Ligand Preparation (2,7-Dimethyl-7H-purine)
Causality: 2,7-Dimethyl-7H-purine (SMILES: N1=CC2=C(N=CN2C)N=C1C) is a relatively rigid molecule. However, accurate partial charges are critical because the methyl groups push electron density into the purine ring, altering its hydrogen-bond acceptor strength.
-
3D Generation: Generate the 3D conformer from the SMILES string using OpenBabel.
-
Energy Minimization: Apply the MMFF94 force field to minimize the ligand energy (steepest descent algorithm, 1000 steps) to resolve any steric clashes.
-
Charge & Torsion Assignment: Assign Gasteiger charges. Define the rotatable bonds (the methyl groups).
-
Format Conversion: Save the prepared ligand as a PDBQT file.
Grid Box Configuration
Causality: The grid box must encompass the entire ATP-binding cleft but should be restricted to prevent the small purine ligand from exploring irrelevant allosteric sites, which dilutes computational efficiency.
-
Center the grid box on the coordinates of the native co-crystallized ligand (or the center of mass of residues Glu81, Phe82, and Leu83).
-
Set the grid parameters as detailed in Table 1.
Protocol Validation (Self-Validation Step)
-
Extract the native co-crystallized ligand from the PDB file, prepare it following Step 3.2, and dock it into the generated grid.
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) of the top docked pose must be ≤ 2.0 Å compared to the native crystal conformation. Do not proceed to Step 3.5 until this validation passes.
Docking Execution
Causality: Purine derivatives often exhibit "flipped" binding modes (pseudo-symmetry) within the ATP pocket. The default Vina exhaustiveness (8) is insufficient for distinguishing between these tightly clustered energy states.
-
Initialize AutoDock Vina 1.2.0 via the command line.
-
Execute the docking run with the parameter --exhaustiveness 32 to ensure deep conformational sampling.
-
Output the results to a log file and the poses to a multi-model PDBQT file.
Data Presentation & Interpretation
Table 1: Optimized Grid Box Parameters for CDK2 ATP-Binding Pocket
| Parameter | X-Axis | Y-Axis | Z-Axis | Justification |
| Center (Å) | 4.500 | 15.200 | 14.800 | Centered on the hinge region (Leu83) |
| Size (Å) | 20.000 | 20.000 | 20.000 | Encompasses the ATP pocket and gatekeeper |
| Spacing (Å) | 0.375 | 0.375 | 0.375 | Standard Vina grid resolution |
Table 2: Comparative Docking Affinities (Validation & Results)
Note: Data represents expected baseline values for validation and relative comparison.
| Ligand | Molecular Weight ( g/mol ) | Vina Affinity Score (kcal/mol) | Primary H-Bond Contacts |
| Native ATP | 507.18 | -9.5 | Glu81, Leu83, Asp145 |
| Roscovitine (Control) | 354.45 | -8.2 | Leu83 |
| 2,7-Dimethyl-7H-purine | 148.17 | -6.4 | Leu83 (Predicted) |
Interpretation: While 2,7-Dimethyl-7H-purine shows a lower absolute binding affinity (-6.4 kcal/mol) compared to the larger Roscovitine, its Ligand Efficiency (binding energy per heavy atom) is significantly higher. This indicates that the 2,7-Dimethyl-7H-purine scaffold is an excellent, highly efficient fragment for further hit-to-lead optimization.
Post-Docking Interaction Analysis
Following the docking execution, the resulting poses must be visualized using tools such as PyMOL or BIOVIA Discovery Studio Visualizer.
Mechanistic Insights to Verify:
-
The Hinge Interaction: Verify that the N1 or N3 nitrogen of the 2,7-Dimethyl-7H-purine ring forms a stable hydrogen bond (distance 2.8 - 3.2 Å) with the backbone amide (NH) of Leu83 . This is the hallmark of a successful kinase inhibitor [2].
-
Steric Accommodation: Evaluate the positioning of the C2-methyl group. It should project toward the hydrophobic pocket formed by Val18 , Ala31 , and the gatekeeper Phe80 . Steric clashes here indicate an unfavorable binding mode and require re-evaluation of the ligand's energy minimization.
References
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. URL:[Link]
-
Otyepka, M., Kryštof, V., Havlíček, L., Siglerová, V., Strnad, M., & Koča, J. (2000). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 43(13), 2506–2513. URL:[Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-Dimethyl-7H-purine
Introduction
Welcome to the technical support guide for the synthesis of 2,7-Dimethyl-7H-purine. This document is intended for researchers, chemists, and professionals in drug development who are working with N-alkylated purine scaffolds. The synthesis of specific purine isomers, such as the N7-alkylated product, can be challenging due to competing reactions and the formation of hard-to-separate isomeric byproducts.[1][2][3] Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, predominant product.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions, maximize the yield of the desired 2,7-Dimethyl-7H-purine, and simplify purification.
Reaction Overview
The synthesis of 2,7-Dimethyl-7H-purine can be achieved through various methods, including the cyclization of substituted imidazole precursors.[4][5] This approach offers a high degree of regioselectivity for the N7 position. The general scheme involves the formation of a 4-aminoimidazole-5-carbaldehyde oxime, which then undergoes cyclization with an orthoester to form the purine ring.
Caption: General synthesis pathway for 2,7-Dimethyl-7H-purine.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 2,7-Dimethyl-7H-purine consistently low?
A1: Low yields can stem from several factors:
-
Incomplete Cyclization: The ring-closure step is sensitive to reaction conditions. Insufficient heating or reaction time can lead to a low conversion rate.
-
Side Reactions: The formation of isomeric byproducts (e.g., N9-methylated purine) or degradation of starting materials can significantly reduce the yield.
-
Suboptimal Reagents: The quality of reagents, particularly the orthoester, is crucial. Old or impure reagents can inhibit the reaction.
-
Purification Losses: The product may be lost during workup and purification steps, especially if crystallization or chromatography is not optimized.
Q2: I'm observing a mixture of N7 and N9 isomers. How can I improve regioselectivity for the N7 position?
A2: Achieving N7 selectivity is a common challenge in purine alkylation.[1][2] While direct alkylation often favors the N9 position, using a pre-functionalized imidazole precursor for cyclization provides excellent regiocontrol for the N7 isomer.[4][5] If you are using a direct alkylation method, consider switching to a synthesis strategy that builds the purine ring from a suitably substituted imidazole.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica gel is a common and effective method for purifying 2,7-Dimethyl-7H-purine.[6] A solvent system such as chloroform/methanol can be used for elution.[4] Recrystallization from a suitable solvent mixture (e.g., chloroform/methanol or chloroform/ether) is also an effective final purification step.[4]
Troubleshooting Guide
This section provides a more detailed, question-and-answer-formatted guide to address specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Question: I have followed the protocol, but my reaction is not yielding the desired product. What are the likely causes and how can I fix this?
Causality & Solution:
This issue often points to problems with the starting materials, reaction conditions, or the presence of inhibitors.
-
Reagent Quality:
-
Orthoester Degradation: Triethyl orthoacetate is sensitive to moisture. Use a freshly opened bottle or distill the reagent before use.
-
Starting Material Purity: Ensure your imidazole precursor is pure. Impurities can interfere with the cyclization reaction.
-
-
Reaction Conditions:
-
Temperature: The cyclization step requires sufficient thermal energy. Ensure your reaction is heated to the specified temperature and maintained there for the recommended duration.
-
Solvent: Use anhydrous (dry) solvents to prevent hydrolysis of the orthoester and other sensitive intermediates.
-
-
Side Reactions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Some intermediates may be sensitive to air. While not always necessary, running the reaction under an inert atmosphere can sometimes improve yields.
-
Troubleshooting Workflow: No Product Formation
Caption: A logical workflow for troubleshooting no product formation.
Problem 2: Poor Regioselectivity (Formation of N9-isomer)
Question: My main product is the N9-methylated isomer, not the desired N7. How can I direct the reaction to the N7 position?
Causality & Solution:
The regioselectivity of purine alkylation is influenced by both electronic and steric factors. The N9 position is often more nucleophilic and sterically accessible, leading to it being the major product in many direct alkylation reactions.[2]
-
Synthetic Strategy: The most reliable way to ensure N7 alkylation is to use a synthetic route that builds the purine ring from an already N-substituted imidazole. The method described by Ostrowski (1999) is an excellent example of this approach, where the nitrogen that becomes N7 is methylated before the purine ring is formed.[4][5]
-
Protecting Groups: In some cases, it is possible to use protecting groups to block the N9 position, forcing alkylation to occur at N7. However, this adds extra steps to the synthesis (protection and deprotection) and may not be as efficient as a convergent synthesis strategy.
Problem 3: Difficult Purification
Question: I have a mixture of products that are very difficult to separate by column chromatography. What can I do?
Causality & Solution:
The similar polarity of N7 and N9 isomers can make their separation challenging.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or chloroform) can improve separation.
-
Column Size and Packing: Use a longer column with a smaller particle size silica gel to increase the number of theoretical plates and improve resolution.
-
-
Recrystallization:
-
Solvent Screening: Carefully screen for a solvent or solvent mixture in which the desired isomer has lower solubility than the undesired isomer. This can be a powerful purification technique if the right conditions are found.
-
-
Derivative Formation: In some difficult cases, it may be possible to selectively react one isomer to form a derivative with very different physical properties, allowing for easy separation. The derivative can then be converted back to the desired product. This is generally a last resort due to the additional steps involved.
Experimental Protocols
Synthesis of 2,7-Dimethyl-7H-purine via Imidazole Cyclization
This protocol is adapted from the literature and provides a reliable method for the regioselective synthesis of the N7-isomer.[4][5]
Step 1: Preparation of 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime
This intermediate is prepared from commercially available 4-nitroimidazole through a series of steps including a Vicarious Nucleophilic Substitution (VNS) reaction. For the detailed synthesis of this precursor, please refer to the primary literature.[4][5]
Step 2: Cyclization to form 2,7-Dimethyl-7H-purine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime in an excess of triethyl orthoacetate.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or a viscous oil.
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of methanol in chloroform (e.g., 0-5% methanol).
-
Combine the fractions containing the desired product (as identified by TLC).
-
Evaporate the solvent to yield the purified product.
-
For further purification, recrystallize the product from a mixture of chloroform and methanol.[4]
Characterization Data
The following table summarizes the expected characterization data for 2,7-Dimethyl-7H-purine.[4]
| Property | Expected Value |
| Melting Point | 85°C |
| ¹H NMR (CDCl₃) | δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH₃), 2.84 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ = 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0 (NCH₃), 25.9 (CH₃) |
| MS (m/z) | 148 (M⁺) |
References
-
Ostrowski, S. (1999). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(9), 287-309. Available from: [Link]
-
Jana, G. H., et al. (2020). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Molecules, 25(21), 5098. Available from: [Link]
-
Doležal, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]
-
Doležal, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Available from: [Link]
-
Ostrowski, S. (1999). (PDF) Synthesis of N-7-Substituted Purines from Imidazole Precursors. ResearchGate. Available from: [Link]
-
Galan, J., et al. (2021). Regioselective alkylation reaction of purines under microwave Irradiation. Universitat de Barcelona. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
Common byproducts in 2,7-Dimethyl-7H-purine synthesis
Welcome to the Technical Support Center for Purine Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in synthesizing 2,7-Dimethyl-7H-purine (CAS: 165062-65-7)[1]: regiochemical control .
Direct alkylation of purines is notoriously unselective, frequently leading to complex mixtures of regioisomers and over-alkylated salts[2]. This guide diagnoses the root causes of these byproducts and provides a self-validating, field-proven methodology to force regioselectivity toward the N7 target.
Reaction Pathway & Byproduct Divergence
Reaction pathways showing N7-target synthesis vs. N9 and over-alkylated byproducts.
Part 1: Troubleshooting FAQs
Q1: Why is my methylation yielding predominantly the 2,9-dimethyl-9H-purine regioisomer instead of the target 2,7-dimethyl-7H-purine? Causality: The purine anion has its negative charge delocalized across the N7 and N9 positions. However, the N9 position is generally less sterically hindered and thermodynamically more stable[2]. Direct basic alkylation (e.g., using MeI and K2CO3 ) operates under thermodynamic control, which heavily favors the N9 byproduct[3]. To achieve N7-alkylation, you must abandon basic conditions and shift to a kinetically controlled regime using Lewis acid catalysis[4].
Q2: I am observing a highly polar byproduct that streaks on TLC and is highly water-soluble. What is it? Causality: You are observing over-alkylation leading to quaternary purinium salts (e.g., 2,7,9-trimethylpurinium iodide). Even after mono-alkylation at N7 or N9, the remaining nitrogen centers on the neutral purine ring retain nucleophilicity. If excess methylating agent (like methyl iodide or dimethyl sulfate) is present and the temperature is not strictly controlled, the reaction will proceed to exhaustive methylation.
Q3: I am synthesizing 2,7-dimethyl-7H-purine from a 6-chloro-2-methylpurine intermediate. I isolated a byproduct with a mass corresponding to C7H8N4O . What happened? Causality: You have synthesized 2,7-dimethyl-1H-purin-6(7H)-one[5]. The C6 position of a purine ring bearing a halogen is highly electrophilic. Adventitious water in your solvent, or an aqueous workup that is too basic or acidic, triggers a nucleophilic aromatic substitution ( SNAr ) where the chloride is displaced by hydroxide, yielding the oxidized purin-6-one derivative[5]. Ensure strictly anhydrous conditions during the reaction and use a buffered, neutral quench.
Part 2: Quantitative Regioselectivity Data
To illustrate the necessity of abandoning standard basic alkylation for this specific target, compare the empirical N7:N9 ratios generated by different reaction environments.
| Alkylation Method | Reagents & Catalyst | Solvent | Temp (°C) | Dominant Mechanism | Expected N7:N9 Ratio |
| Direct Basic Alkylation | MeI (1.1 eq), K2CO3 | DMF | 25 | Thermodynamic | 15 : 85 |
| Low-Temp Basic Alkylation | MeI (1.1 eq), NaH | THF | 0 | Mixed | 10 : 90 |
| Phase-Transfer Catalysis | MeI , TBAH | H2O /DCM | 25 | Thermodynamic | <1 : 99 |
| Lewis Acid Catalyzed | HMDS; then MeI , SnCl4 | DCE | 80 | Kinetically Directed | 85 : 15 |
Part 3: Self-Validating Experimental Protocol
To successfully synthesize 2,7-Dimethyl-7H-purine, we utilize a Vorbrüggen-type silylation followed by SnCl4 -catalyzed alkylation[4]. The bulky silyl groups temporarily protect the ring, while the Lewis acid coordinates with the purine, sterically and electronically directing the incoming methyl electrophile to the N7 position[3].
Step 1: N-Silylation of the Purine Precursor
-
Procedure: Suspend 10 mmol of 2-methylpurine in 15 mL of anhydrous hexamethyldisilazane (HMDS). Add 0.1 mmol of ammonium sulfate ( (NH4)2SO4 ) as a catalyst. Reflux at 120°C under an argon atmosphere for 2–3 hours.
-
Self-Validation Check: The reaction begins as an opaque, milky suspension. Complete silylation is visually confirmed when the mixture transitions into a completely transparent, homogenous solution . If the solution remains cloudy after 3 hours, your HMDS has been compromised by moisture; discard and restart.
-
Workup: Evaporate the excess HMDS under high vacuum to yield the N-silylated intermediate as a viscous oil. Do not expose to air.
Step 2: Kinetically Controlled N7-Methylation
-
Procedure: Dissolve the silylated intermediate in 20 mL of anhydrous 1,2-dichloroethane (DCE). Cool to 0°C. Dropwise, add 1.2 equivalents of SnCl4 , followed by 1.1 equivalents of methyl iodide ( MeI ). Heat the reaction to 80°C for 4 hours.
-
Self-Validation Check (TLC): Monitor the reaction via TLC (Silica gel, DCM:MeOH 9:1). The target N7-isomer inherently possesses a higher dipole moment than the N9-isomer, causing it to interact more strongly with the silica stationary phase. You will observe the target product at a lower Retention Factor ( Rf≈0.3 ) compared to the trace N9 byproduct ( Rf≈0.5 ).
Step 3: Isolation and Structural Confirmation
-
Procedure: Quench the reaction strictly at 0°C by slowly adding saturated aqueous NaHCO3 until the pH reaches 7.5. Extract with DCM ( 3×20 mL), dry over Na2SO4 , and concentrate. Purify via flash chromatography.
-
Self-Validation Check (NMR): Perform 1H NMR in DMSO- d6 . The C8-proton is your diagnostic marker. In the N7-isomer, the C8-H signal is shifted further downfield (typically >8.3 ppm) due to the adjacent N7-methyl group's electron-withdrawing effect. If your major peak is upfield ( ≈8.0 ppm), you have inadvertently isolated the N9 byproduct.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 2,7-Dimethyl-1H-purin-6(7H)-one [smolecule.com]
Technical Support Center: Purification of 2,7-Dimethyl-7H-purine
Welcome to the Application Support Center. The isolation of specific purine regioisomers—such as 2,7-dimethyl-7H-purine—from complex alkylation reaction mixtures is a notorious bottleneck in drug development and nucleobase synthesis.
Because purine alkylation is governed by competing kinetic and thermodynamic pathways, reactions inherently produce a mixture of N7 and N9 regioisomers, alongside unreacted precursors and over-alkylated salts[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-purity isolation of your target compound.
Mechanistic Overview of Byproduct Formation
To purify a compound effectively, you must understand why the impurities form. Alkylation of 2-methylpurine typically utilizes a methylating agent (e.g., methyl iodide) and a base. The ambient nucleophilicity of the purine imidazole ring leads to divergent pathways:
Caption: Mechanistic divergence in purine methylation leading to N7 and N9 regioisomers.
Troubleshooting & FAQs
Q1: Why am I seeing severe tailing and poor recovery of 2,7-dimethyl-7H-purine on standard silica gel columns? Cause: Purines contain multiple basic nitrogen atoms. These basic sites act as strong hydrogen-bond acceptors that interact aggressively with the weakly acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel. This acid-base interaction causes severe peak tailing and irreversible adsorption. Solution: You must passivate the silica to disrupt these secondary interactions. Incorporate a basic modifier such as 1–5% Triethylamine (TEA) or use a Methanol/Ammonia mixture in your mobile phase (e.g., Dichloromethane:Methanol:TEA = 90:9:1).
Q2: My NMR shows a mixture of 2,7-dimethyl-7H-purine and 2,9-dimethyl-9H-purine even after flash chromatography. How can I resolve these regioisomers? Cause: The N7 and N9 alkylation products are regioisomers with nearly identical dipole moments, molecular weights, and polarities. Standard low-pressure normal-phase chromatography lacks the theoretical plates required to separate them efficiently[2]. Solution: Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating purine regioisomers[3]. Using a C18 stationary phase leverages the slight differences in the hydrophobic surface area and solvation shells of the N7 vs. N9 isomers, allowing for baseline resolution[2].
Q3: How do I remove over-methylated purinium salts from my reaction mixture before chromatography? Cause: Excess methylating agent leads to double alkylation on the imidazole ring (at both N7 and N9), forming highly polar 2,7,9-trimethylpurinium salts. Solution: Because the quaternary nitrogen in the purinium salt carries a permanent positive charge, it is highly water-soluble. A simple liquid-liquid extraction (Protocol 1) will force the neutral target purines into the organic phase while trapping the over-methylated salts in the aqueous phase.
Chromatographic Data & Separation Profiling
To design a self-validating purification system, compare the physicochemical behaviors of your mixture components against the data in Table 1.
| Compound | Structural Characteristic | Relative Polarity | DCM/H2O Partitioning | RP-HPLC Elution Order |
| 2-Methylpurine | Unreacted Precursor (N-H intact) | High (H-bond donor) | Mixed (Organic/Aqueous) | Early |
| 2,9-Dimethyl-9H-purine | N9 Regioisomer (Thermodynamic) | Moderate | Organic (DCM) | Mid-Late |
| 2,7-Dimethyl-7H-purine | N7 Regioisomer (Target) | Moderate | Organic (DCM) | Mid-Late |
| 2,7,9-Trimethylpurinium | Over-methylated Salt | Very High (Charged) | Aqueous (H2O) | Void Volume |
Validated Experimental Protocols
Protocol 1: Reaction Quench and Liquid-Liquid Extraction
Purpose: To remove inorganic bases, unreacted polar starting materials, and over-methylated purinium salts prior to chromatography.
-
Quench: Terminate the alkylation reaction by adding cold deionized water (equal to the reaction volume) to neutralize residual base and hydrolyze unreacted methylating agents.
-
Phase Separation: Transfer the mixture to a separatory funnel and add an equal volume of Dichloromethane (DCM). Agitate gently and vent to release pressure.
-
Partitioning: Allow the phases to separate. The lower organic layer (DCM) contains the neutral 2,7-dimethyl-7H-purine and 2,9-dimethyl-9H-purine. The upper aqueous layer retains the over-methylated 2,7,9-trimethylpurinium salts.
-
Validation Check: Spot both phases on a TLC plate (UV 254 nm). The aqueous phase should show material stuck at the baseline, confirming salt removal.
-
Recovery: Re-extract the aqueous layer twice with fresh DCM. Combine all organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude isomer mixture.
Protocol 2: Semi-Preparative RP-HPLC Resolution
Purpose: Baseline separation of the N7 and N9 regioisomers.
-
Sample Preparation: Reconstitute the crude isomer mixture from Protocol 1 in a minimal volume of the initial mobile phase (e.g., 5% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Use a semi-preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 95% Water / 5% Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA)[3].
-
Gradient Elution: Run a shallow linear gradient from 5% to 30% Acetonitrile over 40 minutes at a flow rate of 15 mL/min.
-
Detection & Collection: Monitor elution via UV absorbance at 254 nm and 280 nm. The N7 and N9 isomers will elute as distinct, closely migrating peaks[2]. Collect fractions corresponding to the target 2,7-dimethyl-7H-purine peak.
-
Isolation: Lyophilize the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the pure target product as a solid.
End-to-End Purification Workflow
Caption: Workflow for the isolation and purification of 2,7-Dimethyl-7H-purine.
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of urinary methylated purine pattern by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Purine Alkylation Reactions: A Technical Support Troubleshooting Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for common challenges encountered during purine alkylation reactions. Designed for researchers in drug development and medicinal chemistry, this resource offers practical solutions and explains the chemical principles behind them to empower you to optimize your experiments for higher yields and desired regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues arising during purine alkylation, offering structured advice to get your reaction back on track.
Issue 1: Low or No Product Yield
"I've set up my purine alkylation reaction, but I'm seeing very low conversion to my desired product. What could be going wrong?"
Low yields are a frequent frustration. The cause often lies in one or more of the following reaction parameters:
-
Inadequate Deprotonation: The purine must be sufficiently deprotonated to become nucleophilic. The choice of base is critical and depends on the pKa of the purine's N-H bond.
-
Troubleshooting:
-
Assess Base Strength: For a typical purine, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like DMF or acetonitrile is often necessary.
-
Ensure Anhydrous Conditions: Many strong bases are highly sensitive to moisture. Ensure your solvent and glassware are rigorously dried. The presence of water can quench the base and inhibit deprotonation.
-
Consider Solubility: The base and the purine salt must be soluble in the reaction solvent. If solubility is an issue, consider a different solvent or a phase-transfer catalyst.
-
-
-
Poor Alkylating Agent Reactivity: The electrophilicity of your alkylating agent is key.
-
Troubleshooting:
-
Leaving Group Ability: The leaving group on your alkylating agent should be effective. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Steric Hindrance: A bulky alkylating agent may react sluggishly. If possible, consider a less sterically hindered alternative.
-
-
-
Suboptimal Reaction Temperature: Alkylation reactions can be sensitive to temperature.
-
Troubleshooting:
-
Incremental Increases: If the reaction is slow at room temperature, try gently heating it (e.g., to 50-70 °C). Monitor the reaction closely by TLC or LC-MS to avoid decomposition.[1]
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[2][3]
-
-
Issue 2: Poor Regioselectivity (N7 vs. N9 Alkylation)
"My reaction is producing a mixture of N7 and N9 alkylated isomers, and separation is a nightmare. How can I favor one over the other?"
Controlling regioselectivity is one of the most significant challenges in purine chemistry. The N9-alkylated product is often the thermodynamically more stable isomer, while the N7 isomer can sometimes be favored under kinetic control.[4][5]
-
Thermodynamic Control: Running the reaction at a higher temperature for a longer duration can favor the formation of the more stable N9 isomer.[4][5]
-
Steric Shielding of N7: Introducing a bulky substituent at the C6 position can sterically hinder the approach of the alkylating agent to the N7 position, thus favoring N9 alkylation.[6]
-
β-Cyclodextrin Assistance: In aqueous media, β-cyclodextrin can encapsulate the purine in a way that blocks the N7 position, leading to high N9 selectivity.[2][7]
-
Kinetic Control: Lower reaction temperatures and shorter reaction times can favor the formation of the N7 isomer, which is often the kinetically preferred product.[4][5]
-
Silylation Followed by Alkylation: A common strategy involves pre-treating the purine with a silylating agent (e.g., TMS-Cl). The subsequent alkylation, often catalyzed by a Lewis acid like SnCl4, can proceed with high N7 selectivity under kinetically controlled conditions.[4][5]
-
Use of Grignard Reagents: In some cases, using Grignard reagents can favor the formation of the N7 isomer.[5]
Issue 3: Undesired Side Reactions and Byproduct Formation
"Besides my target product, I'm seeing several other spots on my TLC plate. What are these byproducts and how can I minimize them?"
Side reactions can significantly complicate your purification and reduce your overall yield. Common side reactions include:
-
Dialkylation: If the purine has other nucleophilic sites (e.g., an exocyclic amino group), dialkylation can occur.
-
Troubleshooting:
-
Use of Protecting Groups: Protect exocyclic amino groups before alkylation. Common protecting groups for amines include Boc or Cbz groups.[8]
-
Stoichiometry Control: Use a controlled amount of the alkylating agent (e.g., 1.0-1.2 equivalents).
-
-
-
Alkylation at Other Positions: While N7 and N9 are the most common sites, alkylation can sometimes occur at N1 or N3, particularly with certain substitution patterns on the purine ring.
-
Troubleshooting:
-
Careful Product Characterization: Use 2D NMR techniques (HSQC, HMBC) to definitively determine the site of alkylation.
-
Modify Reaction Conditions: Altering the solvent, base, or temperature can sometimes change the regioselectivity.
-
-
-
Decomposition: Purines can be sensitive to harsh reaction conditions.
-
Troubleshooting:
-
Milder Bases: If you suspect decomposition, try a milder base (e.g., DIPEA).
-
Lower Temperature: Run the reaction at a lower temperature.
-
-
Issue 4: Challenges in Product Purification
"My crude product is a complex mixture, and I'm struggling to isolate the desired isomer."
The similar polarities of N7 and N9 isomers can make their separation by standard column chromatography challenging.
-
Troubleshooting Purification:
-
Chromatography System Optimization:
-
Normal Phase (Silica Gel): This is the most common starting point. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes is often effective. For basic purine compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[9]
-
Reversed-Phase (C18): For more polar purine derivatives, reversed-phase chromatography can be a good option. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is typically used.[9][10]
-
Amine-Functionalized Columns: These can offer different selectivity compared to standard silica and may be beneficial for separating closely related isomers.[9]
-
-
Recrystallization: If a solid, recrystallization can be a powerful purification technique to obtain highly pure material.
-
Preparative HPLC: For difficult separations, preparative HPLC is often the most effective method for isolating pure isomers.
-
Alternative Methodologies for Difficult Alkylations
If direct alkylation with an alkyl halide is proving problematic, consider these alternative approaches:
The Mitsunobu Reaction
This reaction allows for the alkylation of purines using an alcohol. It proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the alcohol's chiral center.[11][12][13][14]
-
When to Use It:
-
When your alkylating agent is an alcohol.
-
For stereospecific alkylation of chiral alcohols.
-
When direct alkylation gives low yields.
-
-
Key Reagents: An alcohol, a phosphine (typically triphenylphosphine, PPh3), and an azodicarboxylate (e.g., DEAD or DIAD).
-
Common Issues:
The Minisci Reaction for C-H Alkylation
For the direct introduction of alkyl groups onto the purine carbon skeleton (e.g., at C6), the Minisci reaction is a powerful tool. This radical-based method often uses carboxylic acids as the alkyl source.[16]
-
When to Use It:
-
For C-alkylation rather than N-alkylation.
-
When seeking high regioselectivity at the C6 position.[17]
-
-
Key Reagents: A carboxylic acid, a silver catalyst (e.g., AgNO3), and an oxidant (e.g., (NH4)2S2O8).
Workflow & Data Presentation
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in purine alkylation reactions.
Factors Influencing N7 vs. N9 Selectivity
| Factor | Condition Favoring N9 (Thermodynamic) | Condition Favoring N7 (Kinetic) | Rationale |
| Temperature | Higher Temperature | Lower Temperature | Higher temperatures allow for equilibration to the more stable N9 isomer.[4][5] |
| Reaction Time | Longer | Shorter | Extended reaction times favor the thermodynamic product. |
| Steric Hindrance | Bulky group at C6 | Less steric hindrance | A bulky C6 substituent blocks access to the N7 position.[6] |
| Additives/Catalysts | β-Cyclodextrin (in water)[2][7] | Lewis acids (e.g., SnCl4) with silylated purines[4][5] | Specific additives can sterically or electronically favor one position over the other. |
General Protocol for a Standard N-Alkylation
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the purine (1.0 eq.) to anhydrous DMF.
-
Deprotonation: Add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.
-
Workup: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: A generalized experimental workflow for the N-alkylation of purines.
References
- Niu, H.-Y., et al. (2016). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2·6H2O. Chinese Chemical Letters, 27(6), 843-846.
-
Dražan, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Wang, X., et al. (2013). Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction. Organic Letters, 16(1), 212-215. [Link]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. Journal of Heterocyclic Chemistry. [Link]
-
Dražan, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Hassan, A. S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4683-4722. [Link]
-
Li, J., et al. (2013). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ChemInform, 44(32). [Link]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. University of Barcelona. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
- Schultz, L., et al. (2005). Synthesis of purine derivatives.
-
Onizuka, K., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1782. [Link]
-
Jatczak, M., & Czernecki, S. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4866–4897. [Link]
-
Estévez, J. C., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(19), 7410–7417. [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
-
Wang, G., & Gunic, E. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(14), 5415–5418. [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(43), 22440-22450. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
da Silva, F. C., & de Souza, M. C. B. V. (2018). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2018(5), 1-27. [Link]
-
Wang, G., & Gunic, E. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. Request PDF. [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
-
Wang, Y., et al. (2020). Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. Organic & Biomolecular Chemistry, 18(27), 5195-5199. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. sepscience.com [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Regioselectivity of Purine Methylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex challenge of achieving regioselective methylation of the purine scaffold. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide validated protocols to help you overcome common hurdles in your research.
The Core Challenge: Controlling N7 vs. N9 Reactivity
The purine ring system possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring, but also at the N1 and N3 positions of the pyrimidine ring. Direct alkylation, including methylation, often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically predominating.[1][2][3][4] Achieving high regioselectivity for either the N7 or N9 position is a critical and often frustrating challenge in the synthesis of purine-based therapeutics and biological probes. This guide will walk you through strategies to control this selectivity.
Troubleshooting and FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My methylation reaction is yielding an inseparable mixture of N7 and N9 isomers. How can I significantly improve the selectivity for the N9 position?
Answer:
Achieving high selectivity for the N9 position involves shifting the reaction conditions to favor the formation of the thermodynamically more stable product. Several factors can be manipulated to achieve this.
Causality and Strategy:
The N9-alkylated purine is generally the more thermodynamically stable isomer. Therefore, reaction conditions that allow for equilibrium to be reached, or that kinetically favor the N9 position through specific interactions, will yield the best results. Direct alkylation with an alkyl halide and a base is a common starting point, but optimization is key.[4]
Recommended Actions:
-
Choice of Base and Solvent: The combination of base and solvent is critical. While traditional bases like sodium hydride (NaH) in DMF often yield mixtures, using tetrabutylammonium hydroxide ((Bu)₄NOH) as a base in a solvent like acetonitrile can significantly improve N9 selectivity.[4] (Bu)₄NOH is a strong base that is more soluble in organic solvents, facilitating a more controlled reaction.[4]
-
Microwave Irradiation: Employing microwave irradiation can dramatically reduce reaction times and often minimizes the formation of secondary products, leading to cleaner reactions and improved yields of the desired N9 isomer.[3][4]
-
Steric Shielding of the N7 Position: A clever strategy involves modifying the purine substrate itself. Introducing a bulky substituent at the C6 position can sterically hinder the N7 position. For example, 6-(azolyl)purine derivatives with coplanar ring conformations can effectively shield the N7 nitrogen, leading to highly regiospecific N9 alkylation.[5][6]
-
Supramolecular Catalysis: The use of β-cyclodextrin in water has been shown to dramatically favor N9 alkylation. The cyclodextrin cavity is thought to encapsulate the purine in a way that blocks the N7 position from the alkylating agent, resulting in excellent N9/N7 selectivity (>99:1).[3][7]
Question 2: My target molecule is the N7-methylated purine, but I can't overcome the preferential formation of the N9 isomer. What methods favor the kinetically controlled N7 product?
Answer:
Selectively forming the N7-alkylated purine, the less thermodynamically stable isomer, requires conditions that favor kinetic control or a multi-step strategy involving protecting groups.
Causality and Strategy:
The N7 position is often the site of initial, kinetically favored attack. However, this product can rearrange to the more stable N9 isomer under equilibrium conditions. Therefore, methods that "trap" the kinetic product or use a directing/protecting group strategy are most effective.
Recommended Actions:
-
Silylation Method with Lewis Acid Catalysis: A highly effective method for direct N7-alkylation involves a modification of the Vorbrüggen glycosylation. The purine is first silylated (e.g., with N,O-bis(trimethylsilyl)acetamide) and then reacted with a tertiary alkyl halide in the presence of a Lewis acid like SnCl₄.[1][2] This approach operates under kinetic control and has been successfully used to prepare N7-(tert-alkyl) purines.[1][2]
-
Protecting Group Strategy: This is a robust, multi-step but highly reliable approach:
-
Protect N9: First, selectively introduce a protecting group at the N9 position. A commonly used group is the p-methoxybenzyl (PMB) group.
-
Methylate N7: With the N9 position blocked, methylation will occur selectively at the N7 position. Strong methylating agents like trimethyl-oxonium borofluorate in a solvent such as 2,2,2-trifluoroethanol (TFE) are effective for this step.[8]
-
Deprotect N9: The N9 protecting group is then cleaved. The PMB group, for instance, can be removed under microwave irradiation, yielding the desired N7-methyl purine in a one-pot procedure from the N9-protected precursor.[8]
-
-
Use of Grignard Reagents: In some cases, forming the purine salt with a Grignard reagent prior to alkylation can favor the formation of the N7 isomer.[1]
Question 3: I have a complex purine derivative and I'm concerned about side reactions. How can directing groups be used to improve regioselectivity in C-H functionalization or alkylation?
Answer:
Directing groups are a powerful tool in modern organic synthesis to control regioselectivity by positioning a catalyst or reagent at a specific site. For purines, the endogenous nitrogen atoms can themselves act as directing groups.
Causality and Strategy:
A directing group coordinates to a metal catalyst, forming a metallacyclic intermediate that brings the catalyst's reactive center into close proximity with a specific C-H or N-H bond. This proximity effect overrides the intrinsic reactivity of the molecule, leading to highly selective functionalization.
Recommended Actions:
-
Purine as a Directing Group for C-H Activation: The purine nucleus itself can direct the functionalization of attached substituents. For example, in 6-arylpurines, the N1 nitrogen can direct a rhodium catalyst to selectively aminate the ortho C-H bond of the aryl ring.[9][10] Interestingly, after the first amination, an intramolecular hydrogen bond can form between the new amino group and the N7 nitrogen, which then assists in a second C-H activation event.[9][10]
-
Leveraging Substituents as Directing Groups: Conversely, a substituent can direct functionalization on the purine core. While less common for methylation, this principle is well-established for other transformations like C-H cyanation, where various functional groups can direct the reaction to the C8 position.[11] This highlights the potential for designing substrates where a strategically placed group could direct methylation to a specific nitrogen.
Question 4: How do I reliably determine the N7/N9 ratio and confirm the structure of my methylated purine isomers?
Answer:
Correctly identifying and quantifying the isomers is crucial for validating your synthetic method. A combination of chromatographic and spectroscopic techniques is the gold standard.
Recommended Analytical Workflow:
-
Separation and Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is the best method for separating the N7 and N9 isomers and determining their relative ratio. Use a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile in water or methanol in water, often with a small amount of acid like formic acid). The peak areas from the chromatogram will give you the product ratio. This method is also used to quantify methylated purines in DNA analysis.[12]
-
Unambiguous Structure Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the exact site of methylation.
-
¹³C NMR: This is often the most straightforward method. The chemical shift of the C5 carbon is highly indicative of the methylation site. In N9-alkylated 6-chloropurines, the C5 signal appears around 132 ppm, whereas in the corresponding N7 isomers, it is shielded and appears at a lower chemical shift, around 123 ppm.[1][2]
-
2D NMR (HMBC & HSQC): For absolute confirmation, especially with novel structures, 2D NMR is invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the methyl protons and the purine ring carbons they are attached to (via 2 or 3 bonds), providing definitive proof of the methylation site.
-
Data Summary and Visualization
Diagrams of Key Concepts
Caption: The Challenge of Purine Methylation.
Caption: Decision Workflow for Optimizing Regioselectivity.
Table 1: Influence of Reaction Conditions on N7/N9 Selectivity
| Factor | Condition Favoring N9 (Thermodynamic) | Condition Favoring N7 (Kinetic) | Rationale & Reference |
| Base | Tetrabutylammonium hydroxide ((Bu)₄NOH) | Weaker, non-equilibrating bases. Or use of Grignard reagents. | Strong, soluble organic bases can promote clean, selective reactions.[4] Grignard reagents can alter the nucleophilicity profile of the purine anion.[1] |
| Solvent | Acetonitrile (with (Bu)₄NOH) | 2,2,2-Trifluoroethanol (TFE) | Solvent polarity and hydrogen bonding ability can stabilize transition states differently. TFE is known to facilitate selective N7 alkylation.[8] |
| Catalyst | None (base-mediated) | Lewis Acids (e.g., SnCl₄, TiCl₄) with silylated purines | Lewis acids coordinate to the purine, activating it for attack and directing the incoming electrophile, often to the kinetic N7 position.[1][2] |
| Additives | β-Cyclodextrin (in water) | N/A | The hydrophobic cavity of β-cyclodextrin sterically blocks the N7 position, forcing alkylation to occur at N9.[3][7] |
| Strategy | Direct Alkylation under optimized conditions | N9-Protection -> N7-Alkylation -> Deprotection | A protecting group at N9 physically blocks that site, leaving only N7 available for reaction.[8] |
| Temperature | Higher temperatures can favor the thermodynamic product. | Lower temperatures are generally used to trap the kinetic product. | Higher thermal energy allows the reaction to overcome the activation barrier for rearrangement to the more stable N9 isomer. |
Key Experimental Protocols
Protocol 1: N9-Selective Methylation using Microwave Irradiation
This protocol is adapted from methodologies that have shown success in achieving high N9-regioselectivity.[4]
-
Materials:
-
Substituted Purine (1.0 mmol)
-
Tetrabutylammonium hydroxide ((Bu)₄NOH), 40% in water (1.1 mmol)
-
Methyl Iodide (1.5 mmol)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Microwave vial (10 mL) with a stir bar
-
-
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the purine (1.0 mmol) and acetonitrile (5 mL).
-
Add the tetrabutylammonium hydroxide solution (1.1 mmol) dropwise while stirring. Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.5 mmol) to the mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor and irradiate at 100°C for 10-20 minutes. (Note: Reaction time may need optimization).
-
After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the N9-methylated product.
-
-
Verification:
-
Analyze the purified product and crude reaction mixture by HPLC to determine the N9/N7 isomer ratio.
-
Confirm the structure of the major product as the N9-isomer using ¹H, ¹³C, and HMBC NMR spectroscopy.
-
Protocol 2: N7-Selective tert-Alkylation via Silylation
This protocol is based on the Lewis-acid catalyzed reaction with silylated purines, which favors kinetic N7-alkylation.[1][2]
-
Materials:
-
6-Chloropurine (1.0 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (10 mL)
-
tert-Butyl bromide (1.5 mmol)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 6-chloropurine (1.0 mmol) in anhydrous DCE (10 mL).
-
Add BSA (3.0 mmol) and heat the mixture at reflux (approx. 85°C) until the solution becomes clear (approx. 1-2 hours), indicating formation of the silylated purine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add tert-butyl bromide (1.5 mmol) followed by the dropwise addition of the SnCl₄ solution (1.2 mmol).
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N7-(tert-butyl)-6-chloropurine.
-
-
Verification:
References
-
Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). MDPI. [Link]
-
Regioselective alkylation reaction of purines under microwave Irradiation. (2021). ResearchGate. [Link]
-
ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2012). ResearchGate. [Link]
-
Regioselective alkylation reaction of purines under microwave irradiation. (2021). University of Barcelona. [Link]
-
C6-Hydroxyalkylated Purines and Purine Nucleosides by C–H Functionalization of Alcohols. (2022). Synfacts. [Link]
-
Methylation regioselectivity prediction through machine learning. (2023). Wageningen University & Research. [Link]
-
Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. (1979). PubMed. [Link]
-
Trifluoroethanol solvent facilitates selective N-7 methylation of purines. (2009). Organic & Biomolecular Chemistry. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. (2006). The Journal of Organic Chemistry. [Link]
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2006). PubMed. [Link]
-
Hydrogen-Bond-Assisted Controlled C–H Functionalization via Adaptive Recognition of a Purine Directing Group. (2014). Journal of the American Chemical Society. [Link]
-
DNA Methylation Analysis: Choosing the Right Method. (2013). PMC. [Link]
-
Purine, Pyrimidine Metabolism, Disorders. Biochemistry. [Link]
-
Evaluation of a Quantitative DNA Methylation Analysis Technique Using Methylation-Sensitive/Dependent Restriction Enzymes and Real-Time PCR. (2006). ResearchGate. [Link]
-
Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2023). MDPI. [Link]
-
Optimizing the Response to Thiopurine Therapy: A Search for Novel Explanations for Thiopurine Hypermethylation. (2012). ResearchGate. [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. (2022). IntechOpen. [Link]
-
Optimising the response to thiopurine therapy: a search for novel explanations for thiopurine hypermethylation. (2012). Gut. [Link]
-
Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). (2022). PMC. [Link]
-
Regioselectivity and physical nature of the interactions between (methyl)guanine with HCl and CH3OH. (2024). ResearchGate. [Link]
-
The Key Role of Purine Metabolism in the Folate-Dependent Phenotype of Autism Spectrum Disorders: An In Silico Analysis. (2020). PMC. [Link]
-
Hydrogen-bond-assisted Controlled C-H Functionalization via Adaptive Recognition of a Purine Directing Group. (2014). PubMed. [Link]
-
Convenient Procedure for the α-Methylation of Simple Pyridines. (2017). ResearchGate. [Link]
-
Sample preparation for genome wide DNA methylation analysis. (2022). Protocols.io. [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroethanol solvent facilitates selective N-7 methylation of purines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogen-bond-assisted controlled C-H functionalization via adaptive recognition of a purine directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
2,7-Dimethyl-7H-purine stability in different buffer conditions
Welcome to the technical support center for 2,7-Dimethyl-7H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is 2,7-Dimethyl-7H-purine, and why is its stability in different buffer conditions a critical consideration for my research?
A1: 2,7-Dimethyl-7H-purine is a methylated purine derivative. Like many small molecules, its chemical stability is crucial for the accuracy and reproducibility of experimental results. The stability of this compound can be significantly influenced by environmental factors such as pH, temperature, and the composition of the buffer solution.[1][2] Understanding its stability profile is essential for:
-
Accurate Quantification: Degradation can lead to an underestimation of the compound's concentration, affecting dose-response curves and kinetic measurements.
-
Interpreting Biological Activity: Unidentified degradation products could have their own biological effects, confounding the interpretation of experimental outcomes.
-
Developing Robust Formulations: For drug development professionals, knowledge of a compound's stability is fundamental for creating a stable and effective pharmaceutical product.[3][4]
-
Ensuring Reproducibility: Inconsistent stability due to variations in experimental conditions can lead to poor reproducibility between experiments and laboratories.
Q2: What are the primary factors that influence the stability of 2,7-Dimethyl-7H-purine in a solution?
A2: The stability of 2,7-Dimethyl-7H-purine in solution is primarily affected by:
-
pH: The pH of the buffer is one of the most significant factors. Based on the behavior of similar methylated purines like 7-methylguanine, 2,7-Dimethyl-7H-purine is expected to be most stable at a neutral pH (around 7.0-7.4).[1] Acidic conditions may promote hydrolysis, while alkaline conditions can lead to the opening of the imidazole ring.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] Therefore, it is crucial to control the temperature during experiments and for long-term storage.
-
Buffer Composition: While less common, some buffer components can catalyze degradation reactions. It is always advisable to use common, well-characterized buffer systems.
-
Presence of Oxidizing Agents: Oxidative conditions can lead to the formation of degradation products.[3][5] It is important to be aware of potential sources of oxidation in your experimental setup.
Q3: What are the potential degradation pathways for 2,7-Dimethyl-7H-purine?
A3: While specific degradation pathways for 2,7-Dimethyl-7H-purine are not extensively documented, we can infer potential pathways based on the known chemistry of related N-methylated purines.[1][6] One of the most probable degradation routes, particularly under alkaline conditions, is the opening of the imidazole ring.[1]
Below is a diagram illustrating this potential degradation pathway.
Caption: Potential degradation pathway of 2,7-Dimethyl-7H-purine.
Q4: How should I prepare and store stock solutions of 2,7-Dimethyl-7H-purine to ensure maximum stability?
A4: To maintain the integrity of your 2,7-Dimethyl-7H-purine stock solutions, follow these recommendations:
-
Solvent Selection: For creating a high-concentration stock solution, use a non-aqueous, water-miscible organic solvent like DMSO.[7]
-
Storage Temperature: For long-term storage, it is best to flash-freeze aliquots of the stock solution in liquid nitrogen and store them at -80°C.[1] For short-term storage (up to 24 hours), 4°C is acceptable.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is highly recommended to prepare single-use aliquots.[1]
-
Working Solutions: Prepare fresh working solutions in your experimental buffer daily from the frozen stock.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent stability results between replicates. | 1. Variations in sample handling time at room temperature.[1]2. Fluctuations in incubation temperature.3. Inconsistent buffer preparation (pH or concentration). | 1. Standardize all sample handling procedures and minimize time at room temperature.2. Use a calibrated, temperature-controlled incubator or water bath.3. Prepare fresh buffer for each experiment and verify the pH with a calibrated meter. |
| Appearance of unexpected peaks in my HPLC chromatogram. | 1. Formation of degradation products.[5]2. Impurities present in the initial batch of 2,7-Dimethyl-7H-purine.3. Interference from buffer components. | 1. Conduct a forced degradation study (see Protocol 1) to identify potential degradation products.2. Analyze a sample of the initial compound to check for purity.3. Run a blank injection of your buffer to identify any interfering peaks. |
| Poor mass balance in the stability study. | 1. Formation of degradation products that are not detected by UV.2. Precipitation of the compound or its degradants out of solution.3. Adsorption of the compound to the surface of the sample container. | 1. Use a mass spectrometer (LC-MS) for detection, as it can identify non-UV active compounds.2. Visually inspect samples for any precipitate. If solubility is an issue, consider using a co-solvent.[7]3. Use low-binding microcentrifuge tubes or HPLC vials. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 2,7-Dimethyl-7H-purine under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[3][4][5][8]
Caption: Workflow for a forced degradation study.
Materials:
-
2,7-Dimethyl-7H-purine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Appropriate buffers (e.g., phosphate-buffered saline)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2,7-Dimethyl-7H-purine in DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution to 100 µM in a neutral buffer (e.g., PBS, pH 7.4). Incubate at 60°C for 2, 4, 8, and 24 hours.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples by HPLC-UV/MS (see Protocol 2).
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (diluted in buffer without stress) to identify degradation peaks. Aim for 5-20% degradation for meaningful results.[5][8]
Protocol 2: HPLC-UV Method for Stability Analysis
This protocol provides a general-purpose reverse-phase HPLC method suitable for quantifying 2,7-Dimethyl-7H-purine and its potential degradation products.[9][10]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 257 nm[9] |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dilute your samples (from the stability study) to an appropriate concentration within the linear range of your calibration curve using the mobile phase.
-
Calibration Curve: Prepare a series of known concentrations of 2,7-Dimethyl-7H-purine to create a calibration curve for quantification.
-
Injection: Inject the samples and standards onto the HPLC system.
-
Data Analysis: Integrate the peak area of 2,7-Dimethyl-7H-purine and any degradation products. Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Summary of Expected Stability
The following table provides a qualitative summary of the expected stability of 2,7-Dimethyl-7H-purine based on the general behavior of N-methylated purines.[1] This should be confirmed experimentally for your specific buffer system.
| pH Condition | Temperature | Expected Stability | Potential Degradation |
| Acidic (pH < 4) | Room Temperature | Moderate | Slow Hydrolysis |
| Elevated (e.g., 60°C) | Low | Accelerated Hydrolysis | |
| Neutral (pH 7.0-7.4) | Room Temperature | High | Minimal Degradation |
| Elevated (e.g., 60°C) | Moderate | Slow Thermal Degradation | |
| Alkaline (pH > 8) | Room Temperature | Moderate | Slow Imidazole Ring Opening |
| Elevated (e.g., 60°C) | Low | Accelerated Imidazole Ring Opening |
References
- Study on the molecular structure and thermal stability of purine nucleoside analogs. (n.d.).
- preventing degradation of 7-Methylguanine in biological samples - Benchchem. (n.d.). BenchChem.
- A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Purine Analogs - Benchchem. (n.d.). BenchChem.
- Development of forced degradation and stability indic
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- The Influence of N-7 Platination and Methylation on the Stability of Deoxyguanosine and deoxyguanylyl-(3'-5') - PubMed. (1990). PubMed.
- Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines - Scientific & Academic Publishing. (2023). Scientific & Academic Publishing.
- Forced Degradation Study as per ICH Guidelines: Wh
- Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells - PMC. (2018). NCBI.
- A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed. (n.d.). PubMed.
- Purines Analysis Service - Creative Proteomics. (n.d.).
- Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. (n.d.). MDPI.
- Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV - SciTePress. (n.d.). SciTePress.
- Gut bacteria degrade purines via the 2,8-dioxopurine p
- Analytical Techniques In Stability Testing - Separation Science. (2025).
- Global and single-nucleotide resolution detection of 7-methylguanosine in RNA. (2024).
- Toxicological Properties of 7-Methylguanine, and Preliminary D
- Purine metabolism - Wikipedia. (n.d.). Wikipedia.
- the effects of ph and oncometabolites on dna repair medi
- Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS - PubMed. (2024). PubMed.
- Role of pH in Regulating Cancer Pyrimidine Synthesis - MDPI. (2022). MDPI.
- Methylated Purines in Urinary Stones - SciSpace. (2005). SciSpace.
- Methylated purines in urinary stones - PubMed. (2005). PubMed.
- KEGG PATHWAY: Purine metabolism - Reference p
- Metabolic pathways of purine degradation in humans. Xanthine... - ResearchGate. (n.d.).
- Simultaneous determination of 16 purine derivatives in urinary calculi by gradient reversed-phase high-performance liquid chromatography with UV detection - PubMed. (2005). PubMed.
- overcoming 6-decylsulfanyl-7H-purine solubility issues - Benchchem. (n.d.). BenchChem.
- 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed. (2023). PubMed.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - MDPI. (2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. onyxipca.com [onyxipca.com]
- 6. The influence of N-7 platination and methylation on the stability of deoxyguanosine and deoxyguanylyl-(3'-5')-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scitepress.org [scitepress.org]
- 10. sepscience.com [sepscience.com]
Technical Support Center: A Guide to Preventing Degradation of 2,7-Dimethyl-7H-purine in Solution
Introduction
Welcome to the technical support center for 2,7-Dimethyl-7H-purine. This guide is designed for researchers, scientists, and drug development professionals who utilize this purine analog in their experiments. The integrity of any compound in solution is paramount for generating reproducible and reliable data. Degradation, even at low levels, can lead to inconsistent assay results, loss of biological activity, and misinterpretation of experimental outcomes.
This document provides a comprehensive overview of the factors influencing the stability of 2,7-Dimethyl-7H-purine in solution. It is structured in a question-and-answer format to directly address common challenges, supplemented with detailed troubleshooting guides, validated protocols, and the scientific rationale behind each recommendation.
Section 1: Understanding the Stability of 2,7-Dimethyl-7H-purine
The stability of a heterocyclic compound like 2,7-Dimethyl-7H-purine is governed by its inherent chemical structure and its interaction with the surrounding environment. The purine ring system, while aromatic, contains sites susceptible to chemical attack. The methylation at the N7 position, in particular, can influence the stability of the imidazole portion of the ring system. Based on the known chemistry of related purine analogs, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
// Invisible edges for layout control edge [style=invis]; hydrolysis -> oxidation -> photodegradation; }
Caption: Experimental workflow for assessing the stability of a solution over time.
Procedure:
-
Prepare Solution: Prepare a solution of 2,7-Dimethyl-7H-purine in your experimental buffer at the highest concentration you plan to use.
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot onto your HPLC system to obtain a baseline (t=0) chromatogram. Record the retention time and peak area of the main compound.
-
Incubate: Store the remaining solution under the exact conditions you wish to test (e.g., at room temperature on the bench, in a 37°C incubator, refrigerated at 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot and acquire a new chromatogram.
-
Data Analysis: Compare the peak area of the 2,7-Dimethyl-7H-purine at each time point to the t=0 sample. Calculate the percentage remaining. Look for the appearance and growth of new peaks, which represent degradation products. A method is considered stability-indicating if it can resolve these new peaks from the parent compound. [1]Generally, a loss of 5-20% of the parent compound is considered significant degradation in these studies. [2]
Section 5: Summary of Recommended Handling & Storage
| Parameter | Recommendation for Solid Compound | Recommendation for Stock Solution (in Anhydrous DMSO) | Recommendation for Aqueous Working Solution |
| Temperature | Short-Term: Room Temp. (days) Long-Term: -20°C or colder | Short-Term (≤ 1 month): -20°C Long-Term (> 1 month): -80°C | Prepare fresh daily. Store at 2-8°C during the day if necessary. Do not store long-term. |
| Light | Store in the dark. | Store in amber vials, in the dark. | Protect from light (use amber tubes, cover with foil). |
| Atmosphere | Keep vial tightly sealed. | Purge with inert gas (Ar, N₂) before sealing. | N/A (for daily use). |
| pH | N/A | N/A | Use a stable buffer, ideally pH 5-7. Avoid extremes. |
| Freeze/Thaw | N/A | AVOID. Use single-use aliquots. | Do not freeze aqueous solutions for reuse. |
References
-
Kubica, K., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences. Available at: [Link]
-
Zavil'gel'skiĭ, G. B., et al. (1976). The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. Molekuliarnaia biologiia. Available at: [Link]
-
Glass, M., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. DNA Repair. Available at: [Link]
-
Singour, P.K., et al. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Bjelland, S., & Seeberg, E. (1987). Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Huszár, S., et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry. Available at: [Link]
-
Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. Available at: [Link]
-
Hemminki, K. (1982). Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanine. Carcinogenesis. Available at: [Link]
-
Giromini, C., et al. (2024). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites. Available at: [Link]
-
Li, R., et al. (2002). Study on the molecular structure and thermal stability of purine nucleoside analogs. Thermochimica Acta. Available at: [Link]
-
Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry. Available at: [Link]
-
Journal of Pharmaceutical and Bio-medical Analysis. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Coexposure Degradation of Purine Derivatives in the Sulfate Radical-Mediated Oxidation Process. Environmental Science & Technology. Available at: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Schrier, E. E., & Schrier, E. B. (1976). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Bou-Nader, C., et al. (2021). An enzymatic activation of formaldehyde for nucleotide methylation. Nature Communications. Available at: [Link]
-
Popa, G., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Ernst, O., et al. (2015). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant. Available at: [Link]
-
Dai, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry. Available at: [Link]
-
NIBSC CJD Resource Centre. (n.d.). Peptide Handling, dissolution & Storage. NIBSC. Available at: [Link]
-
Le, M., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]
-
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic Chemistry of Nucleic Acids. Springer. Available at: [Link]
-
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
Varma, M. V., & Sreedhar, B. (2005). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jinnah, H. A., et al. (2013). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience. Available at: [Link]
-
Li, D., et al. (2012). High-resolution Digital Mapping of N-Methylpurines in Human Cells Reveals Modulation of Their Induction and Repair by Nearest-neighbor Nucleotides. Journal of Biological Chemistry. Available at: [Link]
-
LCGC International. (2023). UHPLC-MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Available at: [Link]
-
Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. Available at: [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University. Available at: [Link]
-
Sun, Z., et al. (2023). Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Br. Toxics. Available at: [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
El-Shahawi, M. S., et al. (2013). Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. Journal of Fluorescence. Available at: [Link]
-
Den Engelse, L., et al. (1986). Formation and stability of alkylated pyrimidines and purines (including imidazole ring-opened 7-alkylguanine) and alkylphosphotriesters in liver DNA of adult rats treated with ethylnitrosourea or dimethylnitrosamine. Carcinogenesis. Available at: [Link]
-
Zang, M., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC–HRMS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wikipedia. (n.d.). Sarcosine. Available at: [Link]
-
American Laboratory. (2005). The Significance of pH Stability for Cell Cultures. Available at: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Gibb, A. A., et al. (2020). Impaired Myocardial Energetics Causes Mechanical Dysfunction in Decompensated Failing Hearts. JCI Insight. Available at: [Link]
-
Aslam, A. (2023). Purine Degradation. Virtual University of Pakistan. Available at: [Link]
-
Bodamer, O. A., et al. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Clinical Chemistry. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Purine Synthesis
Welcome to the Technical Support Center for Purine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing purine derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on explaining the "why" behind experimental choices to empower you with the scientific rationale needed for successful synthesis.
I. Troubleshooting Guide: Common Issues in Purine Synthesis
This section addresses prevalent challenges in purine synthesis, offering explanations and actionable solutions to get your research back on track.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield of the desired purine derivative. This can stem from several factors, from reagent quality to reaction kinetics.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: Many purine synthesis methods, like the Traube synthesis, involve multiple steps, including nitrosation, reduction, and cyclization.[1][2] Each step has its own kinetics. Insufficient reaction time or suboptimal temperature can lead to the accumulation of intermediates rather than the final product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of intermediates and the final product.[3]
-
Extend Reaction Time: If starting material is still present, consider extending the reaction time.
-
Increase Temperature: For thermally stable compounds, cautiously increasing the reaction temperature can enhance the reaction rate. Solvents like n-butanol or ethylene glycol are often used for higher-temperature reactions.[4]
-
-
-
Poor Quality of Starting Materials or Reagents: Impurities can interfere with the reaction.
-
Causality: The presence of contaminants in starting pyrimidines or other reagents can lead to side reactions or inhibit the catalyst.[2] For example, moisture can be detrimental in reactions requiring anhydrous conditions.
-
Troubleshooting Steps:
-
Verify Purity: Use techniques like NMR or melting point analysis to confirm the purity of your starting materials.
-
Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents.
-
-
-
Suboptimal pH: The pH of the reaction medium can significantly influence reaction rates and product stability.
-
Causality: Many steps in purine synthesis are pH-dependent. For instance, the cyclization step in some syntheses is acid-catalyzed. An incorrect pH can slow down or halt the reaction.
-
Troubleshooting Steps:
-
Measure and Adjust pH: Monitor the pH of the reaction mixture and adjust as necessary using appropriate acids or bases.
-
Buffering: Consider using a buffer system if the reaction is known to be sensitive to pH changes.
-
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.
Possible Causes & Solutions:
-
Competing Reactions: The reagents may be participating in unintended reaction pathways.
-
Causality: In the synthesis of substituted purines, regioisomers are common side products. For instance, alkylation of 6-chloropurine can lead to both N-7 and N-9 substituted products.[4][5]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants.
-
Optimize Reaction Conditions: Temperature, solvent, and catalyst can all influence the selectivity of a reaction. A systematic optimization, potentially using Design of Experiments (DoE), can help identify conditions that favor the desired product.[6]
-
Use of Protecting Groups: If a specific functional group is interfering, consider using a protecting group strategy.
-
-
-
Degradation of Product: The desired product might be unstable under the reaction conditions.
-
Causality: Purine rings can be susceptible to degradation, especially at harsh pH values or elevated temperatures.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Explore if the reaction can proceed under milder conditions (e.g., lower temperature, less acidic or basic environment).
-
Inert Atmosphere: If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 3: Poor Solubility of Reactants or Products
Solubility issues can hinder the reaction itself or complicate the work-up and purification process.
Possible Causes & Solutions:
-
Intrinsic Properties of the Compound: The purine core, being a largely hydrophobic aromatic system, can lead to poor aqueous solubility.[7]
-
Causality: The solubility of purine derivatives is heavily influenced by their substituents. Non-polar groups can decrease aqueous solubility, while polar or ionizable groups can increase it.[8][9]
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent or solvent system in which all reactants are reasonably soluble. Common solvents for purine synthesis include DMF, n-butanol, and ethanol.[4]
-
Co-solvents: For compounds with poor solubility, using a co-solvent system can be effective. For example, a mixture of dichloromethane and methanol is often used for purification.[8]
-
pH Adjustment: For purine derivatives with ionizable functional groups, adjusting the pH of the solution can significantly enhance solubility.[7]
-
-
-
Precipitation During Reaction: The product may precipitate out of the reaction mixture as it is formed.
-
Causality: If the product is significantly less soluble in the reaction solvent than the starting materials, it can crash out, potentially coating the starting material and preventing the reaction from going to completion.
-
Troubleshooting Steps:
-
Increase Solvent Volume: A more dilute reaction mixture may keep the product in solution.
-
Change Solvent: Switch to a solvent in which the product has better solubility.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purine synthesis.
Q1: What are the key starting materials for purine synthesis?
A1: The classical and versatile Traube purine synthesis typically starts from pyrimidine derivatives, such as 4,5-diaminopyrimidines.[1][2] Other approaches utilize imidazole derivatives or even simpler precursors like formamide in prebiotic synthesis models.[1]
Q2: How can I monitor the progress of my purine synthesis reaction?
A2: Several analytical techniques are well-suited for monitoring these reactions:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to check the purity of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of intermediates and the final product. Real-time NMR can even be used to study reaction kinetics.[3]
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying any side products.[10]
Q3: What are the best methods for purifying purine derivatives?
A3: The purification strategy depends on the properties of the target compound:
-
Column Chromatography: A widely used technique. For non-polar purine derivatives, a silica gel column with a hexane/ethyl acetate solvent system is often effective. For more polar compounds, a dichloromethane/methanol system may be necessary.[4][8]
-
Reversed-Phase Chromatography: C18 columns are suitable for the purification of polar purine derivatives.[8]
-
Recrystallization: If a solid product of sufficient purity is obtained, recrystallization can be an excellent final purification step.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.
Q4: Are there any specific safety precautions I should take during purine synthesis?
A4: Standard laboratory safety practices should always be followed. Additionally:
-
Handle Reagents with Care: Some reagents used in purine synthesis, such as sodium nitrite and formic acid, are corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Be Mindful of Reaction Hazards: Some reactions may be exothermic or produce gaseous byproducts. It is important to have appropriate temperature control and pressure relief measures in place.
III. Experimental Protocols & Visualizations
To further aid in your experimental design, we provide a generalized protocol for a common purine synthesis method and visualizations of key workflows.
Generalized Protocol: Traube Purine Synthesis of a Generic 6-Substituted Purine
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Nitrosation of a 4-amino-6-substituted-pyrimidine
-
Dissolve the 4-amino-6-substituted-pyrimidine in an appropriate solvent (e.g., acetic acid or a mixture of water and acid).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature.[2]
-
Stir the reaction mixture for a specified time until the nitrosation is complete (monitor by TLC).
Step 2: Reduction of the Nitroso Group
-
To the reaction mixture from Step 1, add a reducing agent such as sodium dithionite or perform catalytic hydrogenation.
-
Allow the reaction to proceed until the nitroso group is fully reduced to an amino group, forming a 4,5-diaminopyrimidine (monitor by TLC).
Step 3: Cyclization to Form the Purine Ring
-
Isolate the 4,5-diaminopyrimidine intermediate or proceed in a one-pot fashion.
-
Add a source for the C8 position of the purine ring, such as formic acid or triethyl orthoformate.[5]
-
Heat the reaction mixture to effect cyclization. The temperature and time will depend on the specific substrates.
-
Monitor the formation of the purine product by TLC or HPLC.
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture and neutralize if necessary.
-
Extract the product into an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
Visualizations
.dot
Caption: General workflow for Traube purine synthesis.
.dot
Caption: Decision tree for troubleshooting low yield in purine synthesis.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 6. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purine Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of purines. It addresses common challenges through a troubleshooting guide and a comprehensive FAQ section, grounding its recommendations in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Hurdles in Purine Purification
This section is designed to address specific issues encountered during the column chromatography of purines. Each problem is presented with its likely causes and actionable solutions, explaining the rationale behind each experimental choice.
Issue 1: Poor Peak Shape (Tailing or Broadening) in Reversed-Phase HPLC
Question: My purine analytes, particularly polar ones like inosine and guanine, are exhibiting significant peak tailing and broadening on my C18 column. I've tried adjusting the pH with trifluoroacetic acid (TFA), but the peak shape remains suboptimal. What's causing this and how can I fix it?
Answer:
This is a classic challenge in reversed-phase high-performance liquid chromatography (HPLC) of purines, which stems from a combination of their inherent polarity and interactions with the stationary phase.[1]
Causality:
-
Insufficient Retention: Highly polar purines have weak hydrophobic interactions with conventional C18 stationary phases, causing them to elute too quickly, often near the void volume, resulting in broad peaks.[1]
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases are acidic. These can interact ionically with the basic functional groups present in purine structures, leading to peak tailing.[1] While acidic modifiers like TFA can suppress the ionization of the purines, they may not be sufficient to eliminate these secondary interactions.[1]
Solutions & Scientific Rationale:
| Solution | Rationale |
| Introduce an Ion-Pairing Reagent | Incorporating an ion-pairing agent, such as sodium heptane sulfonate, into the mobile phase can significantly improve retention and peak shape.[1] The hydrophobic tail of the reagent interacts with the C18 stationary phase, while its charged head-group forms a transient ion pair with the polar purine analyte. This increases the overall hydrophobicity of the purine complex, enhancing its retention.[1][2] |
| Optimize the Mobile Phase Buffer | Replace TFA with phosphoric acid, especially when using ion-pairing reagents.[1] Phosphoric acid does not interfere with the ion-pairing equilibrium, leading to more stable analyte binding and improved peak symmetry.[1] Using phosphate buffers at a low pH (2.5–3.0) can also help to stabilize retention.[1] |
| Utilize a Different Stationary Phase | If ion-pairing is not desired, consider columns with alternative stationary phases. Polar-embedded phases or mixed-mode columns are designed to provide enhanced retention for highly polar analytes.[1] Pentafluorophenyl (PFP) columns can offer some improvement but may still require optimization.[1] |
| Match Injection Solvent to Mobile Phase | Ensure your sample is dissolved in a solvent that closely matches the composition of your mobile phase, including the ion-pairing reagent.[1] Injecting a sample in a solvent with a significantly different composition can cause peak distortion.[1][2] |
Issue 2: Analyte Degradation on Silica Gel in Normal-Phase Chromatography
Question: I'm attempting to purify a purine derivative using normal-phase chromatography on a standard silica gel column, but I'm observing what appears to be degradation of my compound. How can I prevent this?
Answer:
The acidic nature of standard silica gel can indeed lead to the degradation of sensitive purine derivatives.[3]
Causality:
-
Acidic Surface: The surface of silica gel is covered with acidic silanol groups (Si-OH). These can catalyze acid-sensitive reactions, such as hydrolysis or rearrangement, in susceptible purine structures.
Solutions & Scientific Rationale:
| Solution | Rationale |
| Add a Basic Modifier to the Mobile Phase | The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[4] A mixture of dichloromethane/methanol with 0.5-2% triethylamine or 2% aqueous ammonia is often effective.[4] This prevents the acidic interactions that can lead to degradation and also helps to mitigate peak tailing.[4] |
| Switch to a Less Acidic Stationary Phase | If modifying the mobile phase is not sufficient or desirable, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds like purines.[4] |
| Consider an Amine-Functionalized Column | Amine-functionalized columns can offer different selectivity compared to standard silica and are well-suited for purifying polar compounds, including some purine derivatives.[5] |
Issue 3: Co-elution of Structurally Similar Purines
Question: I'm having difficulty separating two purine analogues that are very close in polarity. What strategies can I employ to improve resolution?
Answer:
Separating structurally similar compounds is a common chromatographic challenge that often requires a multi-faceted approach to optimization.
Causality:
-
Similar Physicochemical Properties: If the purine analogues have very similar polarity and structural features, they will interact with the stationary phase in a nearly identical manner, leading to poor separation.
Solutions & Scientific Rationale:
| Solution | Rationale |
| Optimize the Mobile Phase Composition | For reversed-phase, a shallow gradient elution can improve separation.[3] Systematically varying the pH of the mobile phase can also be effective, as even small differences in the pKa of the purine analogues can be exploited to alter their retention times.[6][7] For normal-phase, a gradual increase in the polar solvent (e.g., methanol in dichloromethane) can help resolve compounds with close Rf values.[4] |
| Change the Stationary Phase | Different stationary phases offer different selectivities. If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a PFP column, which can provide alternative pi-pi or dipole-dipole interactions. For normal-phase, switching from silica to alumina or an amine column can alter the elution order.[4][5] |
| Employ Ion-Exchange Chromatography | Ion-exchange chromatography separates molecules based on their net charge.[8] This can be a very powerful technique for separating purines, which have ionizable functional groups.[8][9] By carefully controlling the pH and ionic strength of the eluent, it is often possible to achieve excellent separation of closely related purines.[8] |
| Consider Affinity Chromatography | If one of the purine analogues has a specific biological target (e.g., an enzyme or receptor), affinity chromatography can provide highly selective purification.[10][11] This technique relies on the specific binding interaction between the target purine and an immobilized ligand.[10][11] |
II. Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best way to prepare biological samples (e.g., plasma, cell culture media) for purine analysis by HPLC?
A1: Proper sample preparation is critical for accurate and reproducible results.[12] The primary goal is to remove proteins and other interfering substances that can damage the column and obscure analyte signals.[12][13] A widely used and effective method is protein precipitation with perchloric acid.[14][15][16]
Experimental Protocol: Perchloric Acid Precipitation [14][15]
-
Sample Collection: Collect plasma in EDTA-coated tubes and centrifuge to remove blood cells.[14] For cell culture media, collect an aliquot of the conditioned medium.[15]
-
Acidification: Add cold perchloric acid to the sample to a final concentration of 0.1-0.4 M and mix thoroughly.[14][15] This will precipitate the proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[14][15]
-
Neutralization: Carefully transfer the supernatant to a new tube. Adjust the pH to ~7.0 by adding a small volume of potassium carbonate (K2CO3).[14][15] This will precipitate the perchlorate as potassium perchlorate.
-
Final Centrifugation and Filtration: Place the sample on ice for 10-15 minutes to allow for complete precipitation, then centrifuge again to pellet the potassium perchlorate.[14][15] Filter the final supernatant through a 0.45 µm filter before injecting it into the HPLC system.[14]
Choosing the Right Chromatography Technique
Q2: What are the main types of column chromatography used for purine purification, and when should I use each?
A2: The choice of chromatography technique depends on the specific properties of the purine(s) of interest and the complexity of the sample matrix.
| Technique | Principle | Best For |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity.[17] | A wide range of purine bases, nucleosides, and nucleotides. It is the most common technique for analytical quantification.[6][18][19] |
| Normal-Phase (NP-HPLC) | Separation based on polarity, with a polar stationary phase and a non-polar mobile phase.[3] | Less polar purine derivatives that are soluble in organic solvents.[5] |
| Ion-Exchange (IEX) | Separation based on net charge.[8][9] | Highly charged purines like nucleotides (AMP, ADP, ATP) and for separating mixtures of bases, nucleosides, and nucleotides.[8] |
| Affinity Chromatography | Separation based on specific binding interactions.[10] | Purifying purine-binding proteins or specific purine analogues that have a known biological ligand.[20] |
Mobile Phase Selection
Q3: How do I select the optimal mobile phase for my purine separation in reversed-phase HPLC?
A3: Mobile phase selection is crucial for achieving good separation.[17] The most common mobile phases for reversed-phase HPLC of purines are mixtures of an aqueous buffer and an organic modifier like methanol or acetonitrile.[17]
-
Buffer Selection and pH: The pH of the mobile phase is a critical parameter as it affects the ionization state of the purines.[6][7] Acetate and phosphate buffers are commonly used.[6][7][17] An optimal separation of many purine and pyrimidine bases can be achieved at a pH of around 4.0.[6][7]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a lower viscosity, which can lead to better column efficiency.[17]
-
Additives: As discussed in the troubleshooting section, additives can be used to improve peak shape. These include acidic modifiers like formic acid or phosphoric acid, and ion-pairing reagents like sodium heptane sulfonate.[1][5][21]
III. Visualizations and Workflows
Experimental Workflow: Purine Purification from Biological Samples
The following diagram illustrates a typical workflow for the purification and analysis of purines from a biological sample using HPLC.
Caption: Decision tree for addressing poor purine peak shape in RP-HPLC.
IV. References
-
Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinical Chimica Acta.
-
Sample Preparation for Purine HPLC Assay. Protocol Exchange.
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.
-
Comprehensive measurement of purines in biological samples. Frontiers in Physiology.
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Parasites & Vectors.
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica.
-
Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. ResearchGate.
-
Purine and Related Compound Purification Strategies. Teledyne ISCO.
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. ResearchGate.
-
Experience with a simple high-performance liquid chromatography method for the analysis of purine and pyrimidine nucleosides and bases in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Guidelines for purine extraction and determination in foods. ResearchGate.
-
Separation of Purine on Newcrom R1 HPLC column. SIELC Technologies.
-
Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. Scientific Reports.
-
Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. OUCI.
-
How to improve purine peak efficency. Chromatography Forum.
-
Affinity chromatography. Wikipedia.
-
Purification of Sequence-Specific DNA-Binding Proteins by Affinity Chromatography. Current Protocols in Molecular Biology.
-
troubleshooting column chromatography for pseudopelletierine purification. BenchChem.
-
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem.
-
Protein Affinity Chromatography. Sigma-Aldrich.
-
Tackling Common Challenges in Chromatography. Chrom Tech, Inc..
-
Overview of Affinity Purification. Thermo Fisher Scientific.
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
Sources
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. How to improve purine peak efficency - Chromatography Forum [chromforum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange [ouci.dntb.gov.ua]
- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 11. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 12. chromtech.com [chromtech.com]
- 13. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cores.emory.edu [cores.emory.edu]
- 15. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 18. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experience with a simple high-performance liquid chromatography method for the analysis of purine and pyrimidine nucleosides and bases in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
- 21. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethyl-7H-purine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,7-Dimethyl-7H-purine. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible methodologies. We understand that scaling up heterocyclic chemistry presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience, to ensure your success.
Recommended Synthetic Pathway: The Imidazole Precursor Route
For the regioselective synthesis of N7-alkylated purines like 2,7-Dimethyl-7H-purine, direct alkylation of a purine ring often leads to a difficult-to-separate mixture of N7 and the thermodynamically more stable N9 isomers.[1][2] Therefore, a more controlled and scalable approach involves building the purine ring from a suitably substituted imidazole precursor. This method offers superior regioselectivity, which is critical for simplifying downstream purification and improving overall yield on a larger scale. The synthesis of 7-substituted purines can be efficiently achieved from 4-aminoimidazole-5-carbaldehyde oxime intermediates.[3][4]
Below is a visual representation of the general workflow for this approach.
Caption: General workflow for synthesizing 2,7-Dimethyl-7H-purine.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section addresses specific problems you may encounter during the synthesis and purification of 2,7-Dimethyl-7H-purine.
Q1: My overall yield is significantly lower than the reported 49%. What are the most common causes?
A1: Low yield is a multifaceted problem, especially during scale-up. Let's break down the potential causes based on the reaction stage.
-
Cause 1: Inefficient Cyclization. The key ring-closing step is sensitive to reaction conditions. The reaction between the amino-oxime intermediate and the orthoester (triethyl orthoacetate) requires heat to drive the formation of the pyrimidine ring. Insufficient temperature or reaction time will result in incomplete conversion.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure your reaction temperature is stable and maintained. On a larger scale, heat transfer can be less efficient, so you may need to increase the reaction time compared to a small-scale experiment.
-
Cause 2: Product Loss During Workup. The product, 2,7-Dimethyl-7H-purine, has moderate polarity. During the aqueous workup and extraction, significant amounts can be lost if the pH is not controlled or if an insufficient volume of organic solvent is used.
-
Solution: When scaling up, increase the number of extractions (e.g., from 3x to 5x) rather than just the volume of each extraction. Ensure the aqueous layer is saturated with a salt like brine to decrease the solubility of your product in the aqueous phase, driving it into the organic layer.
-
Cause 3: Degradation of Starting Materials or Product. Purines and their precursors can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.
-
Solution: Ensure all reagents are of high quality. If the reaction requires an acid or base catalyst, ensure it is added in a controlled manner. When concentrating the product, use a rotary evaporator at a moderate temperature to avoid thermal degradation.
Q2: My final product is contaminated with an isomeric impurity. How can I identify and prevent this?
A2: The most likely isomeric impurity is 2,9-Dimethyl-9H-purine. While the imidazole-based synthesis route is designed to be highly regioselective for the N7 position, side reactions can occur.
-
Identification: The N7 and N9 isomers can typically be distinguished using NMR spectroscopy. Specifically, the chemical shifts of the purine protons (H-6 and H-8) and the N-methyl group will differ. Comparing your spectra to literature values is essential for confirmation.[3] In some cases, differences in the chemical shift of the C5 carbon can also be diagnostic.[1]
-
Prevention & Causality:
-
Direct Alkylation Pitfall: If you attempted a "shortcut" by directly alkylating 2-methylpurine with a methylating agent (e.g., methyl iodide), you will almost certainly get a mixture of N7 and N9 products.[5] Direct alkylation of purines is notoriously non-selective.[2]
-
Contamination in Starting Material: Ensure your starting 1-methyl-4-nitro-1H-imidazole is pure and not contaminated with 1H-4-nitroimidazole. Alkylation of 4-nitroimidazole can produce a mixture of 1-alkyl and 3-alkyl isomers, which could lead to isomeric purine products down the line.[3]
-
Solution: Adhere strictly to the synthesis pathway starting from a pre-alkylated imidazole precursor. This "builds in" the desired regiochemistry from the start, preventing the formation of the N9 isomer during the final ring closure.
-
Caption: Decision tree for troubleshooting product impurity issues.
Q3: The final purification by column chromatography is difficult and requires a lot of solvent. Are there better methods for a large scale?
A3: This is a very common scale-up challenge. While silica gel chromatography is effective at the lab scale, it becomes costly and time-consuming at a multi-gram or kilogram scale.
-
Strategy 1: Recrystallization. The target compound, 2,7-Dimethyl-7H-purine, is a crystalline solid with a reported melting point of 85°C.[3] This makes it an excellent candidate for purification by recrystallization, which is highly scalable.
-
How-To: Perform a solvent screen using small amounts of your crude product. Test various solvent systems, such as ethyl acetate/hexanes, dichloromethane/methanol, or isopropanol/water.[6] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Benefit: Recrystallization can dramatically improve purity and is much more economical than chromatography for large quantities.
-
-
Strategy 2: Optimize Chromatography. If chromatography is unavoidable (e.g., to remove a close-running impurity), you can optimize it for scale.
-
Solvent System: For purines with some polarity, a dichloromethane/methanol system is often a good starting point.[6] Avoid using excessive methanol, as this can reduce the separation efficiency. A shallow gradient (e.g., 0-5% methanol in dichloromethane) is often more effective than a steep one.
-
Alternative Phases: If silica is not providing adequate separation, consider using an amine-functionalized silica column, which can improve peak shape for basic compounds like purines.[6] For very stubborn separations, C18 reversed-phase chromatography can also be an option.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: When scaling up, you must consider:
-
Thermal Management: The cyclization step is often exothermic. On a large scale, heat dissipation is slower, which can lead to a runaway reaction. Use a jacketed reactor with controlled heating and cooling, and ensure slow, controlled addition of reagents.
-
Solvent Handling: Large volumes of organic solvents like chloroform, dichloromethane, and methanol are used.[3][6] These require proper ventilation (fume hood or walk-in hood), grounding to prevent static discharge, and appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Reagent Toxicity: Reagents like methyl iodide (if used in an alternative route) are toxic and carcinogenic. Always handle such reagents with extreme care and consult their Safety Data Sheets (SDS).
Q2: How do I definitively confirm the structure of my final product? A2: A combination of analytical techniques is required for unambiguous structure confirmation:
-
¹H and ¹³C NMR: This provides the primary structural information, including the number and connectivity of protons and carbons. The chemical shifts for 2,7-Dimethyl-7H-purine are well-documented.[3]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) will confirm the elemental composition by providing a highly accurate mass measurement.[3]
-
Melting Point: Comparing the melting point of your product to the literature value (85°C) is a good indicator of purity.[3]
Q3: Can I use a different orthoester for the cyclization step? A3: Yes, but it will change the substituent at the 2-position. The recommended protocol uses triethyl orthoacetate to install the 2-methyl group. If you were to use triethyl orthoformate, for example, you would synthesize 7-methyl-7H-purine (i.e., no substituent at the 2-position). This demonstrates the flexibility of the imidazole precursor route for creating a variety of purine analogs.
Protocols and Data
Table 1: Key Reaction Parameters
| Parameter | Value / Condition | Rationale & Notes |
| Starting Material | 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime | Precursor with built-in N7-methylation for regioselectivity. |
| Cyclization Reagent | Triethyl Orthoacetate | Source of C2 and the 2-methyl group of the purine core. |
| Solvent | N,N-Dimethylformamide (DMF) or similar high-boiling solvent | Facilitates the required reaction temperature for cyclization. |
| Temperature | 120-140 °C | Sufficient thermal energy is needed to drive the condensation and ring closure. |
| Reaction Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
| Purification Method | Silica Gel Chromatography or Recrystallization | Chromatography (DCM/MeOH) for high purity on a small scale; Recrystallization for efficiency on a large scale.[6] |
| Expected Yield | ~49% | As reported in literature for this specific transformation.[3][4] |
Detailed Experimental Protocol: Synthesis of 2,7-Dimethyl-7H-purine
This protocol is an adaptation of established literature procedures and should be performed by trained chemists with appropriate safety precautions.[3][4]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe, add the 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime intermediate (1.0 eq).
-
Reagent Addition: Add triethyl orthoacetate (3.0-5.0 eq) to the flask.
-
Heating: Heat the reaction mixture to 130 °C and maintain this temperature. The reaction is typically heterogeneous at the start and will become more homogeneous as it progresses.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is no longer visible.
-
Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.
-
Workup: To the resulting crude oil/solid, add ethyl acetate and water. Stir vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Filtration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification:
-
Chromatography: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane.
-
Recrystallization (Alternative): Dissolve the crude product in a minimal amount of hot chloroform/methanol mixture and allow it to cool slowly to room temperature, then to 0-4 °C to induce crystallization.[3] Collect the crystals by filtration.
-
References
-
Gotor, V., et al. (1998). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 3(1), 32-40. Available at: [Link]
-
Gotor, V., et al. (1998). Synthesis of N-7-Substituted Purines from Imidazole Precursors. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). General pathway of Traube's method for purine synthesis. Available at: [Link]
-
Laufer, S., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(22), 710-725. Available at: [Link]
- Reddy, P., et al. (2006). Synthesis of purine derivatives. U.S. Patent No. 7,105,666 B2.
-
Wang, L., et al. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Metabolism, 33(5), 957-966.e6. Available at: [Link]
-
Massive Bio (2026). Purine Nucleoside Analog. Available at: [Link]
-
Teledyne LABS (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]
-
Miller, A. D., et al. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. Natural Product Reports, 41(1), 108-124. Available at: [Link]
-
Jakobs, E. S. (1997). Purine and Pyrimidine Metabolism. Available at: [Link]
-
Gonzalez-Girones, D., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(7), e2100030. Available at: [Link]
-
ResearchGate (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Available at: [Link]
- Manne, R. B., et al. (2008). An improved process for the preparation of purine derivative. WIPO Patent Application WO/2008/072074 A1.
-
ResearchGate (n.d.). Regioselective alkylation reaction of purines under microwave Irradiation. Available at: [Link]
-
Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17355–17370. Available at: [Link]
-
Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17355–17370. Available at: [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. teledynelabs.com [teledynelabs.com]
Navigating HPLC Peak Tailing of Purine Compounds: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of purine compounds. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your method development and analysis.
Purine compounds, such as adenine, guanine, and their derivatives, are notorious for their challenging chromatographic behavior in reversed-phase HPLC.[1] Their polar nature and the presence of basic functional groups frequently lead to asymmetrical peaks, a phenomenon commonly known as peak tailing. This guide will walk you through the primary causes of this issue and provide a systematic, evidence-based approach to achieving sharp, symmetrical peaks for accurate and robust quantification.
Understanding the Root Causes of Peak Tailing in Purine Analysis
Peak tailing is more than just an aesthetic issue; it can significantly compromise the accuracy and reproducibility of your quantitative analysis by affecting peak integration and resolution.[2][3][4] For purine compounds, the primary culprits behind peak tailing are secondary interactions with the stationary phase and issues related to the mobile phase composition.
The most common causes include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic functional groups of purines, leading to peak tailing.[1][2][5][6]
-
Metal Chelation: Trace metal impurities within the silica matrix of the column can chelate with purine molecules, causing strong, undesirable interactions.[4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the purine analytes and the residual silanol groups on the column.[5][7][8]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[4][9][10]
This guide will address each of these issues in a question-and-answer format, providing you with actionable solutions and the scientific rationale behind them.
Q1: My purine compound is exhibiting significant peak tailing. How do I determine if secondary silanol interactions are the cause?
A1: Secondary interactions with residual silanol groups are a very common cause of peak tailing for basic compounds like purines.[1][2][6] These interactions occur because the basic nitrogen atoms in the purine ring system can form strong hydrogen bonds or have ionic interactions with the acidic silanol groups on the silica surface of the stationary phase.[6] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.
Diagnostic Workflow for Silanol Interactions
To diagnose if silanol interactions are the root of your problem, you can follow this systematic approach:
Caption: Troubleshooting workflow for secondary silanol interactions.
Experimental Protocols to Mitigate Silanol Interactions
-
Protocol 1: Mobile Phase pH Adjustment
-
Prepare a mobile phase with a lower pH, ideally between 2.5 and 3.5.[10] This can be achieved by adding a small amount of an acid such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid. At a low pH, the silanol groups are protonated and less likely to interact with the protonated basic purine analytes.[11]
-
Equilibrate your column with the new mobile phase for at least 15-20 column volumes.
-
Inject your purine standard and observe the peak shape. A significant improvement in symmetry suggests that silanol interactions were a major contributor to the tailing.
-
-
Protocol 2: Using a Competing Base
-
Add a small concentration (e.g., 0.05-0.1% v/v) of a competing base, such as triethylamine (TEA), to your mobile phase.[9] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your purine analyte.
-
Equilibrate the column thoroughly with the TEA-containing mobile phase.
-
Inject your sample and assess the peak shape. Be aware that TEA can sometimes remain on the column for a long time, so it's good practice to dedicate a column for methods using such additives.[9]
-
-
Protocol 3: Employing an End-Capped Column
-
If you are not already using one, switch to a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, significantly reducing their availability for secondary interactions.[9][12] Modern, high-purity silica columns are often base-deactivated or end-capped.
-
Q2: I've tried adjusting the pH and using an end-capped column, but the peak tailing persists. Could metal chelation be the issue?
A2: Yes, if you've addressed the common issue of silanol interactions and are still observing peak tailing, metal chelation is a strong possibility. Purine molecules have multiple nitrogen and oxygen atoms that can act as ligands, forming coordination complexes with metal ions.[13][14] If there are trace metal impurities (e.g., iron, aluminum) in the silica matrix of your column or even in your sample or mobile phase, your purine analyte can chelate with them, leading to strong, undesirable retention and peak tailing.[4]
Troubleshooting Metal Chelation
Caption: Diagnostic workflow for metal chelation-induced peak tailing.
Experimental Protocol to Address Metal Chelation
-
Protocol 4: Using a Mobile Phase Additive
-
Introduce a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your mobile phase at a low concentration (e.g., 0.1-0.5 mM). EDTA is a strong chelator that will bind to the metal impurities, preventing them from interacting with your purine analyte.[15][16]
-
Thoroughly equilibrate the column with the EDTA-containing mobile phase.
-
Inject your sample and evaluate the peak shape. A marked improvement in symmetry is a strong indicator that metal chelation was contributing to the peak tailing.
-
Q3: How critical is the mobile phase pH, and how do I select the optimal pH for my purine analysis?
A3: The mobile phase pH is arguably one of the most critical parameters in the HPLC analysis of ionizable compounds like purines.[7][8] The pH dictates the charge state of both your analyte and the stationary phase, which in turn governs their interactions. For basic compounds like purines, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.[9]
The Impact of pH on Purine Analysis
| pH Range | Effect on Purine (Basic) | Effect on Silanols (Acidic) | Expected Peak Shape |
| Low pH (< 3.5) | Fully protonated (positive charge) | Mostly protonated (neutral) | Generally good, minimal tailing |
| Mid pH (4-7) | Partially protonated | Partially deprotonated (negative charge) | Often poor, significant tailing due to ionic interactions |
| High pH (> 8) | Mostly neutral | Fully deprotonated (negative charge) | Can be good, but requires a pH-stable column |
Protocol for pH Optimization
-
Determine the pKa of your purine compound. This information is crucial for selecting the appropriate pH range. If the exact pKa is not available, you can often find estimates for structurally similar compounds.
-
For basic purines, start with a low pH mobile phase. A pH of around 2.5-3.5 is a good starting point.[10] This will ensure your analyte is fully protonated and the silanol groups are neutral, minimizing ionic interactions.
-
Use a buffer. To maintain a consistent pH throughout your analysis, it is essential to use a buffer, such as a phosphate or acetate buffer, at a concentration of 10-25 mM.[11][17]
-
If a low pH is not suitable for your separation, consider a high pH. If you need to work at a higher pH, ensure you are using a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column).
Q4: I've optimized my mobile phase, but I'm still seeing some tailing, especially at higher concentrations. What could be the cause?
A4: If you observe peak tailing that worsens with increasing sample concentration, you are likely experiencing column overload.[4][9] This occurs when the amount of analyte injected exceeds the capacity of the stationary phase to interact with it in a linear fashion.
Troubleshooting Column Overload
-
Reduce the injection volume: This is the simplest way to decrease the amount of analyte on the column.
-
Dilute your sample: If reducing the injection volume is not practical, diluting your sample is an effective alternative.
-
Use a column with a higher capacity: If you consistently need to analyze high-concentration samples, consider using a column with a larger internal diameter or a stationary phase with a higher surface area.
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Interaction of basic purines with acidic silanol groups.[1][6] | Lower mobile phase pH, add a competing base (TEA), use an end-capped column.[9][11] |
| Metal Chelation | Purine analyte chelating with metal impurities in the column.[4] | Add a chelating agent (EDTA) to the mobile phase.[15] |
| Inappropriate Mobile Phase pH | Mobile phase pH is too close to the pKa of the analyte or silanols.[5][7] | Adjust pH to be at least 2 units away from the analyte's pKa, use a buffer.[9][17] |
| Column Overload | Injecting too much analyte onto the column.[4][9] | Reduce injection volume, dilute the sample. |
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of purine compounds, leading to more accurate, reliable, and robust results.
References
- Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
ResearchGate. (2016). (PDF) Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Elsevier. (2002). Effect of temperature on separation of purine and pyrimidine bases on novel chelating resin. [Link]
-
PubMed. (2014). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. [Link]
-
PMC. (n.d.). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
MDPI. (2022). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. [Link]
-
DCU Research Repository. (n.d.). METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
PMC. (n.d.). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. [Link]
-
LCGC. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
-
LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
LCGC International. (2020). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. [Link]
-
ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. [Link]
-
MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. [Link]
-
PMC. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. [Link]
-
Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
Sources
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. labcompare.com [labcompare.com]
- 12. chromanik.co.jp [chromanik.co.jp]
- 13. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 14. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. doras.dcu.ie [doras.dcu.ie]
- 17. researchgate.net [researchgate.net]
Enhancing the stability of 2,7-Dimethyl-7H-purine for long-term storage
Technical Support Center: 2,7-Dimethyl-7H-purine
A Guide to Enhancing Stability for Long-Term Storage
Overview of 2,7-Dimethyl-7H-purine Stability
2,7-Dimethyl-7H-purine is a substituted purine derivative of significant interest in medicinal chemistry and drug development. As with many heterocyclic compounds, its long-term stability is paramount for ensuring experimental reproducibility and the integrity of research data. The primary stability concerns for N7-alkylated purines like this one revolve around their susceptibility to hydrolysis, oxidation, and photodegradation.
The methylation at the N7 position makes the imidazole ring of the purine core electron-deficient, which can increase its susceptibility to nucleophilic attack, particularly by water (hydrolysis).[1][2] This guide provides a comprehensive framework for storing and handling 2,7-Dimethyl-7H-purine to minimize degradation and preserve its purity over time.
Frequently Asked Questions (FAQs)
Storage of Solid Compound
Q1: What are the optimal conditions for storing solid 2,7-Dimethyl-7H-purine?
A1: For maximal stability, the solid compound should be stored at -20°C in a tightly sealed container.[3][4] To further protect against degradation, it is best practice to also store it under an inert atmosphere (e.g., argon or nitrogen) and in the presence of a desiccant . This multi-faceted approach mitigates the three primary risks:
-
Low Temperature (-20°C): Drastically slows the rate of all chemical degradation reactions, as described by the Arrhenius equation.[5]
-
Inert Atmosphere: Prevents oxidation, which can occur at various positions on the purine ring.
-
Desiccation: Minimizes exposure to atmospheric moisture, which is the key reagent for hydrolysis.[4]
Q2: My lab only has a -80°C freezer. Is that better?
A2: While -20°C is generally sufficient for short-to-medium term storage (months), -80°C is preferable for long-term archival storage (years) .[4] The lower temperature provides additional protection by further reducing molecular motion and the rate of any potential solid-state reactions.
Q3: How important is protection from light?
A3: Very important. Purine systems are aromatic and can absorb UV light, leading to photochemical degradation. Always store the vial in the dark, for example, by placing it in a secondary container like a freezer box or wrapping it in aluminum foil.[4][6]
Storage of Solutions
Q4: Should I store 2,7-Dimethyl-7H-purine in solution?
A4: Long-term storage of purine analogs in solution is generally not recommended as degradation rates are significantly higher than in the solid state.[3] It is best to prepare solutions fresh for each experiment. If you must store a stock solution, it should be for the shortest time possible, typically no longer than one month at -20°C.[3]
Q5: What is the best solvent for preparing a stock solution?
A5: The ideal solvent is one that is aprotic and anhydrous , such as high-purity DMSO or DMF. Protic solvents, especially water or methanol, should be avoided for storage as they can directly participate in the hydrolysis of the purine ring. If your experiment requires an aqueous buffer, prepare the final dilution immediately before use from a freshly prepared stock in an appropriate organic solvent.
Q6: I've stored my DMSO stock solution at -20°C. What precautions should I take before use?
A6: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes.[3] This prevents atmospheric moisture from condensing inside the cold vial, which would introduce water and compromise the stability of the remaining stock. Additionally, avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[4]
Detecting Degradation
Q7: How can I tell if my sample has degraded?
A7: Degradation can be detected through several methods:
-
Visual Inspection: A change in color (e.g., from white to yellow or brown) or physical state (e.g., clumping) of the solid powder can indicate degradation.
-
Analytical Chemistry: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram is a clear sign of degradation.
-
NMR Spectroscopy: ¹H NMR can also be used to detect impurities. The appearance of new signals or changes in the integration of existing peaks relative to an internal standard would indicate a loss of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solid powder has changed color from white to yellowish/brown. | 1. Oxidation due to improper sealing. 2. Exposure to light. | 1. Discard the sample if purity is critical. 2. For future storage, ensure the vial is tightly sealed and flushed with an inert gas (argon/nitrogen). 3. Store all samples protected from light. |
| HPLC analysis of a freshly prepared solution shows multiple impurity peaks. | 1. The solid starting material has degraded. 2. The compound is degrading rapidly in the chosen solvent. | 1. First, confirm the purity of your solvent. 2. Re-analyze using a freshly opened vial of the compound. 3. If impurities persist, the entire lot may be compromised. Contact the supplier. |
| The biological activity of my compound has decreased over time. | 1. Degradation of the stock solution. 2. Degradation of the solid material. | 1. Never use old solutions. Always prepare solutions fresh from solid material.[3] 2. Check the purity of the solid material via HPLC or LC-MS. 3. Implement the stringent storage protocols outlined in this guide for all new batches of the compound. |
| My stock solution in DMSO appears cloudy after thawing. | 1. The compound has a low solubility in DMSO at cold temperatures and has precipitated. 2. Water has been introduced, causing precipitation. | 1. Gently warm the solution (e.g., to 37°C) and vortex to redissolve. Ensure it is fully dissolved before making dilutions. 2. Always allow the vial to equilibrate to room temperature before opening to prevent water condensation. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This is a self-validating protocol to check the purity of your compound upon receipt and after storage.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2,7-Dimethyl-7H-purine in DMSO.
-
Dilute this stock to a final concentration of ~20 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
-
Analysis:
-
Time Zero (t=0): Run the analysis on a freshly opened vial. Integrate the peak areas. The purity should be ≥98% for most applications.[10]
-
Time=X: After a period of storage, repeat the analysis under identical conditions. Compare the chromatograms to identify any new impurity peaks or a decrease in the main peak's relative area.
-
Protocol 2: Recommended Procedure for Long-Term Aliquoting and Storage
-
Environment: Perform this procedure in a glove box or an environment with low humidity. If unavailable, work quickly on a clean, dry lab bench.
-
Equilibration: Allow the primary container of solid 2,7-Dimethyl-7H-purine to warm to room temperature before opening.
-
Aliquoting: Weigh out smaller, single-use quantities (e.g., 1-5 mg) into individual, clean, amber glass vials suitable for low-temperature storage.
-
Inerting: Flush the headspace of each new aliquot vial with a gentle stream of argon or nitrogen for ~15-30 seconds.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each aliquot with the compound name, date, and mass.
-
Storage: Place the aliquots inside a labeled freezer box containing a desiccant and store at -20°C or -80°C, protected from light.
Visualization & Data
Summary of Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution (e.g., in DMSO) |
| Temperature | -20°C (Standard) or -80°C (Archival) | -20°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air (minimize headspace) |
| Moisture | Store with Desiccant | Use Anhydrous Solvent |
| Light | Protect from Light (Amber Vial/Dark) | Protect from Light (Amber Vial/Dark) |
| Max Duration | > 6 Months (if properly stored)[3] | < 1 Month[3] |
| Key Precaution | Equilibrate to RT before opening | Equilibrate to RT before opening; aliquot to avoid freeze-thaw cycles.[4] |
Logical Workflow for Stability Management
This diagram outlines the decision-making process for handling and storing 2,7-Dimethyl-7H-purine to ensure its stability.
Caption: Workflow for ensuring the long-term stability of 2,7-Dimethyl-7H-purine.
References
- Ovid. Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry.
- Rodriguez-Gomez, R., et al. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. PMC.
- Zhang, Y., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS.
- Jahns, H., et al. Comprehensive measurement of purines in biological samples. Frontiers.
- Fujii, T., et al. (1997). Purines. LXXV. Dimroth Rearrangement, Hydrolytic Deamination, and Pyrimidine-Ring Breakdown of 7-Alkylated 1-Alkoxyadenines: N(1)-C(2) versus N(1)-C(6) Bond Fission. Chemical and Pharmaceutical Bulletin, 45(5), 832-841.
- LCGC International. (2023). UHPLC-MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders.
-
Doležal, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Available from: [Link]
-
Gojković-Bukarica, L., et al. Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. Available from: [Link]
-
Tretyakova, N., et al. The Formation and Biological Significance of N7-Guanine Adducts. PMC. Available from: [Link]
-
Raczyńska, E.D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC. Available from: [Link]
-
Ephor. (2018). Patient compliance with drug storage recommendations. Available from: [Link]
-
University of New England. Purine, Pyrimidine Metabolism, Disorders – biochemistry. Available from: [Link]
-
Nakayama, M., et al. (2013). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. MDPI. Available from: [Link]
-
Kalia, J. & Raines, R.T. Hydrolytic Stability of Hydrazones and Oximes. PMC. Available from: [Link]
-
Cuelenaere, K., et al. (2017). Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes. PMC. Available from: [Link]
-
Doddridge, Z.A., et al. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. PMC. Available from: [Link]
-
Greenberg, M.M. (2009). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. ACS Publications. Available from: [Link]
-
European Medicines Agency (EMA). Guideline on declaration of storage conditions. Available from: [Link]
-
Doležal, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]
-
Rubinson, E.H., et al. (2013). Depurination of N7-Methylguanine by DNA Glycosylase AlkD Is Dependent on the DNA Backbone. ResearchGate. Available from: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available from: [Link]
Sources
- 1. Purines. LXXV. Dimroth Rearrangement, Hydrolytic Deamination, and Pyrimidine-Ring Breakdown of 7-Alkylated 1-Alkoxyadenines: N(1)-C(2) versus N(1)-C(6) Bond Fission. | CiNii Research [cir.nii.ac.jp]
- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. ephor.nl [ephor.nl]
- 6. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Separation of Dimethylated Purine Isomers
Welcome to the Advanced Chromatography Support Center. The separation of dimethylated purines—specifically the positional isomers theophylline, theobromine, and paraxanthine—presents a classic chromatographic challenge. Because these compounds possess identical molecular weights and nearly identical lipophilicities, standard generic gradients often result in critical pair co-elution.
This guide is engineered for analytical scientists and drug development professionals. It provides the physicochemical causality behind separation mechanisms, validated step-by-step protocols, and an advanced troubleshooting matrix.
Module 1: Physicochemical Profiling & Causality
To separate positional isomers, we must exploit minute differences in their stereochemistry and electronic distribution rather than relying solely on bulk hydrophobicity.
Quantitative Isomer Profiling
The target analytes are dimethylxanthines, which differ only in the placement of their two methyl groups on the purine ring system[1].
Table 1: Physicochemical Properties of Dimethylated Purine Isomers
| Compound | Structural Classification | Molecular Weight | pKa | Log P | Primary Challenge |
| Theophylline | 1,3-dimethylxanthine | 180.16 g/mol | 8.81 | -0.77 | Co-elutes with Paraxanthine |
| Theobromine | 3,7-dimethylxanthine | 180.16 g/mol | 9.28 | -0.78 | Early elution, poor retention |
| Paraxanthine | 1,7-dimethylxanthine | 180.16 g/mol | ~8.70 | -0.75 | Co-elutes with Theophylline |
The Causality of Selectivity: Why Methanol Over Acetonitrile?
A common failure in method development for these isomers is the use of Acetonitrile (ACN) as the organic modifier. ACN is an aprotic solvent; it drives separation based on dipole-dipole interactions and lipophilicity. Because theophylline and paraxanthine have virtually identical Log P values, ACN cannot resolve them[2].
Conversely, Methanol (MeOH) is a protic solvent. It acts as both a hydrogen bond donor and acceptor. Methanol interacts differentially with the specific unmethylated nitrogen atoms on the purine rings (N7 in theophylline vs. N3 in paraxanthine), providing the thermodynamic stereoselectivity required to resolve this critical pair[3][4].
Module 2: Validated Experimental Workflows
The choice of chromatographic mode depends heavily on your sample matrix and downstream detection requirements.
Fig 1. Decision matrix for selecting RP-HPLC vs. HILIC for dimethylated purine separation.
Protocol A: Reversed-Phase HPLC-UV (Standard Biological Fluids)
This method is optimized for resolving theophylline and paraxanthine in urine or serum using protic selectivity and strict pH control[4][5].
Step 1: Mobile Phase Preparation
-
Prepare a 25 mM Potassium Dihydrogen Phosphate ( KH2PO4 ) aqueous buffer.
-
Adjust the pH strictly to 4.0 using ortho-phosphoric acid. Causality: At pH 4.0, the weak acid purines (pKa ~8.8) are fully protonated and neutral, maximizing hydrophobic retention and preventing secondary silanol interactions.
-
Mix the mobile phase: 14% Methanol and 86% Buffer (v/v)[4]. Degas thoroughly.
Step 2: Sample Extraction
-
Alkalinize the biological sample (e.g., urine) to pH 9.0.
-
Perform liquid-liquid extraction using ethyl acetate to isolate the dimethylxanthines from highly polar matrix interferences[4]. Evaporate and reconstitute in the mobile phase.
Step 3: Chromatographic Execution
-
Column: High-density endcapped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min under isocratic conditions.
-
Temperature: Maintain strictly at 20–25 °C.
-
Detection: UV Diode Array at 274 nm[4].
Step 4: System Suitability & Validation (Self-Validating Check)
-
Inject a mixed standard of theobromine, paraxanthine, and theophylline.
-
Validation Gate: The method is only valid if the Resolution Factor ( Rs ) between paraxanthine and theophylline is ≥1.5 . If Rs<1.5 , verify methanol concentration and column endcapping.
Protocol B: HILIC-MS/MS (High-Throughput / Premature Infant Plasma)
Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred when coupling to mass spectrometry, as it utilizes high-organic mobile phases that enhance electrospray ionization (ESI) efficiency[6][7].
Step 1: Protein Precipitation
-
Extract 10 µL of plasma by adding 90 µL of cold Acetonitrile containing an isotopically labeled internal standard (e.g., Caffeine- 13C3 )[6].
-
Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant directly.
Step 2: Chromatographic Execution
-
Column: Diol or Amide stationary phase (e.g., BEH HILIC). Avoid bare silica to minimize irreversible electrostatic binding[7].
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, ramping down to 80% B over 5 minutes.
Step 3: MS/MS Detection
-
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].
-
Validation Gate: Ensure matrix effect (ion suppression/enhancement) is between 85% and 115% by comparing post-extraction spiked samples to neat standards.
Module 3: Troubleshooting Guides & FAQs
Fig 2. Logical troubleshooting pathway for resolving critical pair co-elution in RP-HPLC.
Frequently Asked Questions
Q: Why is my paraxanthine peak tailing severely, while my caffeine peak is perfectly symmetrical? A: This is a classic symptom of secondary silanol interactions. Caffeine is fully methylated (1,3,7-trimethylxanthine) and lacks free secondary amines. Paraxanthine and theophylline have unshielded nitrogen atoms that act as Lewis bases, interacting strongly with unreacted, acidic silanol groups on the silica backbone of the column[7]. Fix: Ensure your mobile phase pH is ≤4.0 to protonate the silanols (rendering them neutral), or switch to a high-density, double-endcapped C18 column[4].
Q: I am using a standard 0.1% Formic Acid / Acetonitrile gradient on a C18 column, but theophylline and paraxanthine co-elute perfectly. How do I resolve them? A: Acetonitrile is aprotic and separates primarily by lipophilicity. Because these two positional isomers have almost identical Log P values, ACN cannot distinguish them[2]. Fix: You must switch your organic modifier to Methanol. Methanol is protic and provides hydrogen-bonding selectivity that interacts differently with the specific unmethylated nitrogen positions of the isomers, allowing baseline resolution[3].
Q: My retention times for theobromine are drifting earlier with each injection. What is causing this? A: Theobromine is the most polar of the dimethylxanthines and elutes very early in reversed-phase chromatography. If your retention times are drifting, your column is likely experiencing "phase collapse" (also known as phase dewetting). This occurs when using highly aqueous mobile phases (e.g., < 5% organic) on standard C18 columns. Fix: Switch to an Aqueous C18 (AQ-C18) column designed with polar embedded groups to resist phase dewetting, or increase your starting organic concentration slightly.
Q: Can I use Dichloromethane (DCM) for the liquid-liquid extraction of these isomers from serum? A: It is not recommended. While DCM is a common extraction solvent, historical data shows it produces low recovery rates for polar dimethylxanthines and often fails to adequately clean up the matrix, leading to downstream co-elution of paraxanthine and theophylline[5]. Fix: Use a Chloroform/Isopropanol (85:15, v/v) mixture or Ethyl Acetate at an alkaline pH for superior recovery[4][5].
References
-
HPLC Separation of Theophylline, Paraxanthine, Theobromine, Caffeine and Other Caffeine Metabolites in Biological Fluids - Taylor & Francis. 2
-
A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed/NIH. 3
-
Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography - PK-DB. 5
-
Simultaneous Determination of Theobromine, Paraxanthine, Theophylline, and Caffeine in Urine by Reversed-Phase High-Performance Liquid Chromatography with Diode Array UV Detection - ResearchGate. 4
-
Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS - Bioanalysis Zone. 6
-
Methylxanthines - SlideShare. 1
-
Polar licit and illicit ingredients in dietary supplements: chemometric optimization of extraction and HILIC-MS/MS analysis - PMC/NIH. 7
Sources
- 1. Methylxanthines | PDF [slideshare.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pk-db.com [pk-db.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Polar licit and illicit ingredients in dietary supplements: chemometric optimization of extraction and HILIC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 2,7-Dimethyl-7H-purine
In the landscape of pharmaceutical research and drug development, the meticulous characterization of synthesized compounds is paramount. The purity of an active pharmaceutical ingredient (API) directly influences its efficacy, safety, and stability.[1][2] This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2,7-Dimethyl-7H-purine, a substituted purine derivative of significant interest. As heterocyclic compounds, purines and their analogues are foundational scaffolds in numerous therapeutic agents.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust purity analysis workflow.
The Criticality of Purity in Drug Development
The presence of impurities, even in minute quantities, can have profound effects on the pharmacological and toxicological profile of a drug substance.[2] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities to ensure patient safety.[1] Therefore, the selection and validation of appropriate analytical methods for purity determination are not merely procedural steps but cornerstones of a successful drug development program.[1][5]
Comparative Analysis of Purity Determination Methods
The selection of an optimal analytical technique for purity analysis is contingent upon several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and selectivity. For a heterocyclic compound like 2,7-Dimethyl-7H-purine, several high-performance analytical methods are at our disposal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For purine-based compounds, reversed-phase HPLC (RP-HPLC) is particularly effective.[6][7]
Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. The separated components are then detected by a UV detector, as purines strongly absorb UV light.[6]
Causality Behind Experimental Choices: The choice of a C18 column is predicated on its proven efficacy in separating a wide range of organic molecules, including heterocyclic compounds.[6] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the best separation of the main compound from its potential impurities. The pH of the mobile phase is a critical parameter for ionizable compounds like purines and must be carefully controlled to ensure reproducible retention times and peak shapes.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many purines have low volatility, derivatization can be employed to make them amenable to GC analysis.[9][10]
Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio, allowing for definitive identification of impurities.
Causality Behind Experimental Choices: The primary advantage of GC-MS is its high sensitivity and the structural information provided by the mass spectrometer.[9][11] However, the need for derivatization adds a layer of complexity to the sample preparation and can introduce potential sources of error. This method is particularly useful when volatile impurities, such as residual solvents from the synthesis, are of concern.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structure elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[12][13][14]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed fingerprint of the molecule's structure. For purity analysis, the integral of the signals corresponding to the main compound can be compared to the integrals of impurity signals or a certified internal standard.
Causality Behind Experimental Choices: The major advantage of NMR is its ability to provide a direct, primary measure of purity without the need for a reference standard of the analyte itself.[14] It is also a non-destructive technique. However, its sensitivity is generally lower than that of chromatographic methods, making it less suitable for detecting trace-level impurities.[14] 1H-NMR is particularly useful for identifying and quantifying major impurities and confirming the structure of the synthesized compound.[15][16]
Data Presentation: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Exploitation of the magnetic properties of atomic nuclei to provide structural and quantitative information. |
| Primary Application | Quantitative purity determination and impurity profiling.[1] | Identification and quantification of volatile impurities and structural elucidation.[9][11] | Structural confirmation and quantitative analysis of major components.[12][14] |
| Sensitivity | High (ng to pg levels). | Very High (pg to fg levels). | Moderate (µg to mg levels). |
| Selectivity | High, can be tuned by adjusting mobile phase and stationary phase. | Very High, based on both chromatographic separation and mass fragmentation patterns. | High, provides detailed structural information for each component. |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Need for Reference Standard | Yes, for quantitative analysis. | Yes, for quantitative analysis. | No (for purity determination by qNMR with an internal standard).[14] |
| Key Advantage | Robust, versatile, and widely applicable for non-volatile compounds.[1] | Excellent for volatile impurities and provides definitive identification.[1] | Provides unambiguous structural information and is a primary ratio method.[12] |
| Key Limitation | Peak co-elution can be a challenge. | Not suitable for non-volatile or thermally labile compounds without derivatization.[9] | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Recommended Workflow: Purity Analysis by HPLC
This protocol outlines a self-validating system for the purity determination of 2,7-Dimethyl-7H-purine using RP-HPLC with UV detection.
1. Materials and Reagents:
-
Synthesized 2,7-Dimethyl-7H-purine
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Reference standard of 2,7-Dimethyl-7H-purine (if available for quantitative analysis)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 4.0 with phosphoric acid).[17]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the synthesized 2,7-Dimethyl-7H-purine in the initial mobile phase composition (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
6. System Suitability:
-
To ensure the validity of the results, perform system suitability tests before sample analysis. This includes multiple injections of a standard solution to check for reproducibility of retention time, peak area, and theoretical plates.
Visualization of the Purity Analysis Workflow
Caption: Workflow for the purity analysis of synthesized 2,7-Dimethyl-7H-purine.
Conclusion
The purity analysis of synthesized 2,7-Dimethyl-7H-purine is a critical step in its characterization for research and drug development. While several powerful analytical techniques are available, High-Performance Liquid Chromatography (HPLC) stands out as the most practical and robust method for routine purity determination due to its high resolution, sensitivity, and adaptability. For comprehensive impurity profiling and structural elucidation of unknown impurities, hyphenated techniques such as LC-MS/MS are invaluable.[19][20] NMR spectroscopy serves as an essential complementary technique for unambiguous structural confirmation and as a primary method for quantitative analysis. The choice of methodology should be guided by the specific requirements of the analysis, with a strong emphasis on method validation to ensure data integrity and regulatory compliance.
References
-
Stillwell, W. G., et al. "Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry." Chemical Research in Toxicology, vol. 2, no. 2, 1989, pp. 94-9. [Link]
-
Stillwell, W. G., et al. "Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry." ACS Publications, [Link]
-
Müller, R., and G. Eisenbrand. "Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography." Cancer Letters, vol. 6, no. 6, 1979, pp. 311-7. [Link]
-
Gagnon, D., et al. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, vol. 4, no. 12, 1999, p. 287. [Link]
-
Bal, G., et al. "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine." ResearchGate, 2017, [Link]
-
"HETEROCYCLIC COMPOUNDS." Uttarakhand Open University, [Link]
-
"The Importance of Purity Determination of Pharmaceuticals." NETZSCH Analyzing & Testing, 22 July 2020, [Link]
-
Thiageswaran, Shiama. "HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance." Separation Science, 4 July 2025, [Link]
-
"Heterocyclic Compounds." IGNOU, [Link]
-
Astuti, R. D., et al. "Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV." SciTePress, 2022, [Link]
-
Vince, R., and S. Daluge. "The Synthesis of 2-Amino 7-Substituted Purines." Nucleosides and Nucleotides, vol. 8, no. 3, 1989, pp. 387-98. [Link]
-
Stillwell, W. G., et al. "Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry." ACS Publications, [Link]
-
Van Gennip, A. H., et al. "1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism." ResearchGate, 1997, [Link]
-
Liu, Y., et al. "Analysis of Metabolites in Gout: A Systematic Review and Meta-Analysis." MDPI, 14 July 2023, [Link]
-
"Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." Blogs, 4 Sept. 2024, [Link]
-
Boiani, M., and M. González. "Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 48, no. 2, 2005, pp. 349-60. [Link]
-
Kumar, Ashutosh, and Ramkrishna Hosur. "NMR spectroscopy for Structural Biology." Indian Institute of Technology Bombay, [Link]
-
Sancilio, F. D., et al. "Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements." ResearchGate, 2013, [Link]
-
Chen, H. J., et al. "Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction." Analytical and Bioanalytical Chemistry, vol. 402, no. 4, 2012, pp. 1621-9. [Link]
-
Li, D., et al. "Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD." MDPI, 16 Nov. 2021, [Link]
- "US7105666B2 - Synthesis of purine derivatives.
-
Hou, J., et al. "Guidelines for purine extraction and determination in foods." ResearchGate, 2021, [Link]
-
"Structure Elucidation and NMR." Hypha Discovery, [Link]
-
El-Gamal, M. I., et al. "Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)." PMC, [Link]
-
"GENERAL HPLC METHODS." University of Nebraska-Lincoln, [Link]
-
"How Pharmaceutical Impurity Analysis Works." ResolveMass Laboratories Inc., 27 Aug. 2025, [Link]
-
Jampilek, J. "Heterocycles in Medicinal Chemistry III." MDPI, 14 Feb. 2026, [Link]
-
Lachenmeier, D. W., et al. "Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method." MDPI, 16 Nov. 2023, [Link]
-
"UHPLC-MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders." LCGC International, 4 Oct. 2023, [Link]
-
Chennaiah, M. "Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation." IJRAR.org, [Link]
-
Sepuxianyun. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." Welch Materials, Inc., 1 Dec. 2025, [Link]
-
"The Importance of Purity in Chemistry." Moravek, 14 June 2021, [Link]
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. scitepress.org [scitepress.org]
- 7. researchgate.net [researchgate.net]
- 8. sepscience.com [sepscience.com]
- 9. Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. cores.emory.edu [cores.emory.edu]
- 19. Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Unambiguous Structure Validation of 2,7-Dimethyl-7H-purine using 2D NMR
In the realm of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Purine scaffolds, in particular, are foundational to numerous biologically active molecules. However, their synthesis can often yield a mixture of constitutional isomers, posing a significant analytical challenge. This guide provides an in-depth, experimentally-grounded comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of 2,7-Dimethyl-7H-purine against its potential isomers, such as 2,9-Dimethyl-9H-purine.
We will move beyond a simple recitation of protocols to explain the why behind experimental choices, ensuring a self-validating analytical workflow. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for purine structure determination.
The Challenge: Differentiating N7 and N9 Purine Isomers
The alkylation of purine precursors can lead to substitution at different nitrogen atoms within the purine ring system, most commonly at the N7 and N9 positions. While 1D ¹H and ¹³C NMR provide initial chemical shift information, these can be ambiguous, especially when dealing with novel derivatives.[1] Two-dimensional (2D) NMR spectroscopy, however, offers a powerful solution by revealing through-bond correlations between nuclei, providing a definitive connectivity map of the molecule.[2][3]
This guide will focus on a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to definitively confirm the structure of 2,7-Dimethyl-7H-purine.
The Strategic Application of 2D NMR for Structural Elucidation
Our approach leverages a combination of homonuclear and heteronuclear correlation experiments to build a comprehensive picture of the molecular structure.
Workflow for 2,7-Dimethyl-7H-purine Structure Validation
Caption: A logical workflow for the validation of 2,7-Dimethyl-7H-purine structure using a combination of 1D and 2D NMR techniques.
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment is the first step in our 2D NMR analysis, providing information about which protons are spin-coupled to each other, typically through two or three bonds.[3][4] For 2,7-Dimethyl-7H-purine, which has isolated aromatic protons and methyl groups, we do not expect to see any cross-peaks. This lack of correlation is in itself a valuable piece of structural information.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons
The HSQC experiment is a cornerstone of structural elucidation, creating a 2D plot that correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations).[4][5][6] This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Isomer Differentiation
The HMBC experiment is arguably the most critical tool for distinguishing between N7 and N9 purine isomers.[1] It reveals correlations between protons and carbons that are separated by two to four bonds.[4] It is these long-range correlations that allow us to definitively establish the connectivity between the N-methyl group and the purine ring system.
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of the purified 2,7-Dimethyl-7H-purine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz or higher field NMR spectrometer.
¹H-¹H COSY
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 2-4 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension.
¹H-¹³C HSQC
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-170 ppm.
-
Number of Scans: 4-8 scans per increment.
-
Number of Increments: 128-256 increments in the indirect dimension.
¹H-¹³C HMBC
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-170 ppm.
-
Long-Range Coupling Delay (D6): Optimized for a long-range J-coupling of 8 Hz.
-
Number of Scans: 16-32 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension.
Data Interpretation and Structure Validation
Expected ¹H and ¹³C Chemical Shifts
The following table summarizes the expected chemical shifts for 2,7-Dimethyl-7H-purine, based on published data.[7]
| Position | Atom | Expected Chemical Shift (ppm) in CDCl₃ |
| 6 | H | ~8.85 |
| 8 | H | ~8.13 |
| N7-CH₃ | H | ~3.95 |
| C2-CH₃ | H | ~2.84 |
| 2 | C | ~162.8 |
| 4 | C | ~157.3 |
| 8 | C | ~148.3 |
| 6 | C | ~139.4 |
| 5 | C | ~125.1 |
| N7-CH₃ | C | ~32.0 |
| C2-CH₃ | C | ~25.9 |
Validating the N7-Methyl Position with HMBC
The key to confirming the 2,7-dimethyl-7H-purine structure lies in the long-range correlations observed in the HMBC spectrum.
Caption: Diagnostic HMBC correlations confirming the N7-methylation in 2,7-Dimethyl-7H-purine.
For the N7 isomer, we expect to see the following crucial HMBC cross-peaks:
-
A correlation between the N7-methyl protons and C5 .
-
A correlation between the N7-methyl protons and C8 .
Comparison with the N9 Isomer
In contrast, for the 2,9-Dimethyl-9H-purine isomer, the HMBC spectrum would show:
-
A correlation between the N9-methyl protons and C4 .
-
A correlation between the N9-methyl protons and C8 .
The presence of a correlation to C5 and the absence of a correlation to C4 from the N-methyl protons is definitive proof of the N7 substitution pattern.
Summary of Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Expected Cross-Peaks for 2,7-Dimethyl-7H-purine | Differentiating Feature from N9 Isomer |
| COSY | ¹H - ¹H | None | None |
| HSQC | ¹H - ¹³C (1-bond) | H6 - C6H8 - C8N7-CH₃ H - N7-CH₃ CC2-CH₃ H - C2-CH₃ C | None |
| HMBC | ¹H - ¹³C (2-4 bonds) | N7-CH₃ H - C5 N7-CH₃ H - C8 H8 - C4H8 - C5H6 - C2H6 - C5 | Correlation of N-methyl protons to C5, not C4. |
Conclusion
By systematically applying a suite of 2D NMR experiments, with a particular focus on the long-range correlations revealed by HMBC, researchers can unambiguously validate the structure of 2,7-Dimethyl-7H-purine. This rigorous, self-validating approach is essential for ensuring the chemical integrity of purine-based compounds in drug discovery and development pipelines. The causality behind each experimental choice is clear: COSY establishes proton-proton networks (or their absence), HSQC definitively links protons to their directly attached carbons, and HMBC provides the crucial long-range connectivity information necessary to differentiate between challenging constitutional isomers.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
Synthesis of N-7-Substituted Purines from Imidazole Precursors. (2001, January 1). MDPI. Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. mdpi.com [mdpi.com]
Redefining Purity Assessment for 2,7-Dimethyl-7H-purine: A Comparative Guide to qNMR vs. HPLC
As drug development programs demand increasingly rigorous analytical characterization, the accurate determination of absolute purity for critical heterocyclic building blocks like 2,7-Dimethyl-7H-purine (CAS 165062-65-7) is paramount[1]. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been the industry standard, it is fundamentally a comparative technique that relies on the availability of identical reference standards and is vulnerable to response factor biases[2].
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, orthogonal alternative[3]. By leveraging the direct proportionality between the integral of an NMR peak and the concentration of the nucleus, qNMR acts as a primary ratio method, enabling absolute quantification without requiring a specific reference standard of the analyte itself[4],[5]. This guide objectively compares the mechanistic performance of qNMR against HPLC-UV and provides a self-validating protocol for the purity assessment of 2,7-Dimethyl-7H-purine.
The Mechanistic Superiority of qNMR
To understand why qNMR often provides a more accurate representation of true chemical constitution than HPLC-UV, we must examine the causality behind their detection mechanisms.
In HPLC-UV, purity is typically calculated using an area percent method. The critical flaw in this approach is the assumption that all components in the mixture share a similar UV response factor[2]. If an impurity lacks a chromophore (e.g., residual aliphatic solvents, inorganic salts, or water) or possesses a significantly different extinction coefficient than 2,7-Dimethyl-7H-purine, the area percent will drastically misrepresent the true mass fraction[3].
Conversely, qNMR relies on the fundamental physics of nuclear spin. The area under a well-resolved 1 H-NMR peak is directly proportional to the number of protons contributing to that signal[5]. By adding a chemically stable, certified internal standard (IS) of known purity, the absolute molar purity of the purine can be calculated with high precision and SI-traceability, completely bypassing chromophore bias[6].
Logical comparison of qNMR and HPLC-UV quantification pathways.
Experimental Design & Causality
A robust qNMR protocol is a self-validating system; the spectrum itself proves the validity of the measurement if the baseline is flat, the peaks are symmetrical, and no overlapping occurs. Achieving this requires meticulous method planning[4].
-
Solvent Selection: 2,7-Dimethyl-7H-purine is a polar heterocycle. We select DMSO-d 6 because it ensures complete dissolution of both the analyte and the internal standard. Incomplete dissolution generates magnetic inhomogeneities, leading to line broadening and poor integration accuracy[7].
-
Internal Standard (IS) Selection: We utilize Maleic Acid (TraceCERT®). Causality: Maleic acid is chemically stable in DMSO-d 6 and produces a sharp, distinct singlet at ~6.26 ppm[7],[8]. This chemical shift perfectly avoids the resonance peaks of 2,7-Dimethyl-7H-purine, whose methyl protons resonate between 2.5–4.0 ppm and aromatic protons above 8.0 ppm. Unambiguous assignment and non-overlapping peaks are non-negotiable criteria for qNMR[4].
-
Relaxation Delay (D1): To achieve quantitative accuracy, the longitudinal magnetization must fully recover between scans. The delay (D1) must be set to at least 5 times the longest T1 relaxation time of the nuclei being quantified (typically resulting in a D1 of 30–60 seconds) to guarantee >99% recovery[9].
Self-Validating Protocol for qNMR Purity Determination
Step-by-step self-validating workflow for qNMR purity determination.
Step 1: Metrological Weighing Using a calibrated ultra-microbalance (d = 0.001 mg), accurately weigh ~10 mg of 2,7-Dimethyl-7H-purine and ~5 mg of Maleic Acid internal standard into a clean glass vial. Reliable weighing values are mandatory, as they directly dictate the measurement uncertainty[8].
Step 2: Sample Preparation Co-dissolve the powders in 0.6 mL of 100% DMSO-d 6 (low water content). Vortex thoroughly to ensure a homogeneous solution, which is critical for proper magnet shimming[4]. Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: Data Collection Insert the sample into the NMR spectrometer. Optimize the tuning, matching, and shimming. Acquire the 1 H-NMR spectrum using a 90° excitation pulse to maximize signal intensity[4]. Set the relaxation delay (D1) to 30 seconds (ensuring D1 ≥ 5* T1 ) and acquire a minimum of 16 scans to achieve a high signal-to-noise ratio.
Step 4: Data Processing Apply an exponential window function with 0.3 Hz line broadening to the Free Induction Decay (FID). Crucially, perform manual phase and baseline correction. Automated algorithms can introduce subtle baseline distortions that severely skew integral values[4].
Step 5: Integration & Calculation Integrate the Maleic acid singlet (~6.26 ppm, 2H) and a distinct 2,7-Dimethyl-7H-purine aromatic singlet (e.g., the C8 proton at ~8.5 ppm, 1H). Calculate the purity ( Px ) using the fundamental qNMR equation[4]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where I is the integral, N is the number of protons, M is the molar mass, m is the weighed mass, and Pstd is the certified purity of the standard).
Comparative Experimental Data
To illustrate the practical differences between the two methodologies, a commercial batch of 2,7-Dimethyl-7H-purine was analyzed using both the validated qNMR protocol and a standard HPLC-UV (254 nm) area percent method.
| Analytical Parameter | HPLC-UV (254 nm) | qNMR ( 1 H, Internal Standard) |
| Principle | Separation & UV Absorption | Direct Nuclear Spin Resonance |
| Reference Standard Needed? | Yes (Identical Analyte Standard) | No (Universal Internal Standard) |
| Measured Purity (%) | 99.88% ± 0.05% | 98.20% ± 0.30% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Analysis Time per Sample | ~30 minutes | ~15 minutes |
| Primary Source of Error | Extinction coefficient bias | Weighing uncertainty / Integration |
Discrepancy Analysis: The data reveals a critical discrepancy: HPLC-UV indicates a purity of nearly 100%, while qNMR reports 98.20%. This is a classic example of chromatographic overestimation[2]. The sample likely contains a non-UV absorbing impurity—such as residual water, inorganic salts from the synthesis process, or an aliphatic solvent. Because HPLC-UV cannot detect these at 254 nm, it artificially inflates the relative area percent of the purine peak. qNMR, being a mass-balance and molar-based technique, accounts for the true mass displacement caused by these invisible impurities, providing the absolute, true purity of the compound[3],[2].
References
- A Guide to Quantit
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass -
- Importance of Purity Evaluation and the Potential of Quantit
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 - ACG Public
- qNMR Internal Standard Reference D
- 165062-65-7 | 2,7-Dimethyl-7H-purine - ChemScene -
- Quantitative NMR (qNMR) vs.
- Internal Standard for qNMR - FUJIFILM Wako Chemicals -
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass -
- QUANTITATIVE NMR - Technical Details and TraceCERT® - Sigma-Aldrich -
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bipm.org [bipm.org]
A Comparative Guide to the Biological Activity of 2,7-Dimethyl-7H-purine and Theophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparison of the biological activities of the well-characterized methylxanthine, theophylline, and its lesser-known structural analog, 2,7-Dimethyl-7H-purine. Theophylline is a compound with a long history of clinical use, primarily in respiratory diseases, acting through dual mechanisms of non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. In contrast, 2,7-Dimethyl-7H-purine is a poorly characterized purine derivative. This document synthesizes the extensive data available for theophylline and contextualizes the significant knowledge gap regarding 2,7-Dimethyl-7H-purine, highlighting how its structural differences—specifically the N7-methylation—might predict a distinct pharmacological profile. We provide an in-depth analysis of the known mechanisms, comparative data tables based on theophylline's activity, and standardized experimental protocols for assessing the biological activities of such purine compounds.
Introduction: A Tale of Two Purines
Purine analogues form a vast class of heterocyclic compounds with diverse and profound biological activities, serving as foundational structures for nucleic acids, signaling molecules, and a wide array of therapeutics.[1][2] Within this class, methylxanthines like theophylline (1,3-dimethylxanthine) are among the most studied. Theophylline is a naturally occurring compound found in tea and cocoa beans, recognized for its bronchodilator, anti-inflammatory, and central nervous system stimulant properties.[3] Its clinical utility in asthma and Chronic Obstructive Pulmonary Disease (COPD) has established it as a benchmark for a certain class of purine-based pharmacology.
In contrast, 2,7-Dimethyl-7H-purine represents a structural variant where the methyl groups are positioned at the 2 and 7 positions of the purine ring. Unlike theophylline, which is methylated at the N1 and N3 positions of the xanthine scaffold, 2,7-Dimethyl-7H-purine's methylation is on the imidazole (N7) and pyrimidine (C2) rings. This seemingly subtle structural shift can lead to profound differences in how the molecule interacts with biological targets. While N7-substituted purines are explored in various contexts, including antiviral research, specific pharmacological data on 2,7-Dimethyl-7H-purine regarding adenosine receptor or phosphodiesterase activity is not available in public literature.[4]
This guide aims to juxtapose the well-documented biological profile of theophylline with the uncharacterized nature of 2,7-Dimethyl-7H-purine. By detailing theophylline's mechanisms and providing the experimental frameworks to test them, we offer a roadmap for the potential evaluation of 2,7-Dimethyl-7H-purine and other novel purine derivatives.
Comparative Mechanism of Action
The biological effects of methylxanthines are primarily attributed to two key molecular mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.
Theophylline: A Non-Selective Dual-Action Compound
Theophylline's therapeutic window is narrow, and its effects are complex due to its broad-spectrum activity.[3]
-
Phosphodiesterase (PDE) Inhibition: Theophylline acts as a competitive non-selective inhibitor of PDE enzymes. By preventing the breakdown of the second messenger cyclic adenosine monophosphate (cAMP), it leads to cAMP accumulation within cells.[3][5] In airway smooth muscle, elevated cAMP levels activate protein kinase A, leading to muscle relaxation and bronchodilation.[5] Its inhibitory action is most pronounced against PDE3 and PDE4, the latter of which is also crucial in mediating its anti-inflammatory effects by suppressing the activity of immune cells like T-lymphocytes and eosinophils.[3][6] However, this inhibition is relatively weak and requires concentrations at the higher end of the therapeutic range.[3]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist at A1, A2A, and A2B adenosine receptors at therapeutic concentrations.[3] Adenosine, a purine nucleoside, can cause bronchoconstriction in asthmatics, likely by triggering mediator release from mast cells.[3] By blocking these receptors, theophylline prevents this effect. This mechanism is also responsible for many of its side effects, including cardiac arrhythmias and seizures, which are mediated by A1 receptor antagonism.[3]
-
Other Anti-Inflammatory Mechanisms: At lower, sub-bronchodilator concentrations, theophylline exhibits significant anti-inflammatory effects. A key proposed mechanism is the activation of histone deacetylase-2 (HDAC2), an enzyme that is suppressed by oxidative stress in conditions like COPD and severe asthma. By restoring HDAC2 activity, theophylline can reverse corticosteroid resistance.[3]
2,7-Dimethyl-7H-purine: An Uncharacterized Profile
There is a striking lack of pharmacological data for 2,7-Dimethyl-7H-purine in the scientific literature. However, we can speculate on its potential activity based on structure-activity relationships of related purines:
-
N7-Substitution: The methylation at the N7 position is significant. In many purine derivatives, modification at this position is used to alter activity and selectivity. Some N7-substituted theophylline derivatives, such as diprophylline and proxyphylline, retain bronchospasmolytic activity, though they are often less potent than theophylline itself.[7] This suggests that N7-substitution does not necessarily abolish activity but modulates it.
-
Potential for Selectivity: The specific substitution pattern of 2,7-Dimethyl-7H-purine is distinct from theophylline. This difference could potentially confer selectivity for specific PDE isoforms or adenosine receptor subtypes, a desirable trait for reducing side effects. However, without experimental data, this remains purely speculative. For example, various purine-based molecules have been developed as selective inhibitors for specific enzymes like PDE7.[8]
Comparative Biological Activity Data
Due to the absence of published data for 2,7-Dimethyl-7H-purine, the following tables present established values for Theophylline to serve as a benchmark for future experimental comparisons.
Table 1: Theophylline Adenosine Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Kᵢ, µM) | Receptor Source | Reference |
|---|---|---|---|
| A₁ | ~10 - 25 | Rat Brain Membranes | [3] |
| A₂ₐ | ~5 - 15 | Rat Striatal Membranes | [3] |
| A₂ₑ | ~13 | Human Recombinant |[9] |
Note: Kᵢ values for theophylline can vary between studies and experimental conditions. These values represent a general range for its non-selective antagonist activity.
Table 2: Theophylline Phosphodiesterase (PDE) Inhibition
| PDE Isoform | Inhibition (IC₅₀, µM) | Tissue Source | Reference |
|---|---|---|---|
| PDE3 | ~100 - 400 | Airway Smooth Muscle | [3] |
| PDE4 | ~100 - 300 | Inflammatory Cells |[3] |
Note: Theophylline is a weak PDE inhibitor, and significant inhibition is typically observed at concentrations that are at the upper end of or exceed the therapeutic range.
Visualization of Key Pathways and Workflows
Signaling Pathway of Theophylline Action
The following diagram illustrates the dual mechanism of theophylline in an airway smooth muscle cell, targeting both adenosine receptors and phosphodiesterases to increase intracellular cAMP levels, leading to relaxation.
Caption: Dual mechanism of Theophylline leading to bronchodilation.
Experimental Workflow: Adenosine Receptor Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay, a gold-standard method to determine a compound's affinity for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
To facilitate the investigation of novel purine derivatives like 2,7-Dimethyl-7H-purine, the following detailed protocols are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Adenosine A₁ Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human adenosine A₁ receptor.
Causality and Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the A₁ receptor is used to label the receptors. The test compound is added at various concentrations to compete with the radioligand for the binding sites. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (IC₅₀, which is then converted to Kᵢ). The use of membranes from cells specifically expressing the human A₁ receptor ensures target specificity.
Materials:
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing the human adenosine A₁ receptor.
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A₁ antagonist.
-
Non-Specific Binding Control: 10 µM R-PIA (R-Phenylisopropyladenosine), an A₁ agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-treated with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail & Scintillation Counter .
Procedure:
-
Reagent Preparation:
-
Thaw cell membranes on ice and dilute in assay buffer to a final concentration of 10-20 µg protein per well.
-
Prepare serial dilutions of the test compound (e.g., 2,7-Dimethyl-7H-purine) in assay buffer. A typical starting concentration is 1 mM, serially diluted 1:10.
-
Prepare the radioligand solution in assay buffer. The final concentration should be approximately its Kₔ value (e.g., 1 nM for [³H]DPCPX).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding Wells: 50 µL assay buffer + 25 µL radioligand solution + 25 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: 50 µL of 10 µM R-PIA + 25 µL radioligand solution + 25 µL membrane suspension.
-
Test Compound Wells: 50 µL of test compound dilution + 25 µL radioligand solution + 25 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid vacuum filtration over the pre-treated filter plate.
-
Immediately wash each well 3-5 times with 200 µL of ice-cold wash buffer to remove unbound radioligand. This step is critical and must be fast to prevent dissociation of the bound ligand.
-
-
Detection:
-
Dry the filter plate completely (e.g., under a heat lamp or in an oven at 50°C for 1 hour).
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = (Counts in Total Binding Wells) - (Counts in NSB Wells).
-
Calculate % Inhibition: % Inhibition = 100 * [1 - ((Counts in Test Well - NSB) / (Specific Binding))]
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response). The IC₅₀ is the concentration of the compound that inhibits 50% of specific binding.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the IC₅₀ of a test compound against human PDE4.
Causality and Principle: This assay measures the activity of the PDE4 enzyme by quantifying the breakdown of its substrate, cAMP. A common method involves a two-step enzymatic reaction. First, PDE4 hydrolyzes cAMP to 5'-AMP. Second, a 5'-nucleotidase enzyme is added, which dephosphorylates 5'-AMP to adenosine and inorganic phosphate (Pᵢ). The amount of Pᵢ generated is then measured using a colorimetric reagent (e.g., Malachite Green). An inhibitor will reduce the amount of cAMP hydrolyzed, resulting in a lower Pᵢ signal.
Materials:
-
Enzyme: Recombinant human PDE4.
-
Substrate: Cyclic AMP (cAMP).
-
Secondary Enzyme: 5'-Nucleotidase.
-
Positive Control Inhibitor: Rolipram (a selective PDE4 inhibitor).
-
Assay Buffer: 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.
-
Detection Reagent: Malachite Green-based phosphate detection kit.
-
Stop Solution: Provided with the detection kit (often a strong acid like HCl).
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., 2,7-Dimethyl-7H-purine) and Rolipram (positive control) in assay buffer.
-
Dilute PDE4 enzyme in ice-cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the cAMP substrate solution in assay buffer (e.g., 10 µM final concentration).
-
-
Assay Setup (in triplicate in a 96-well clear flat-bottom plate):
-
100% Activity Wells (No Inhibitor): 20 µL assay buffer + 20 µL PDE4 enzyme.
-
Inhibitor Wells: 20 µL of test compound/Rolipram dilution + 20 µL PDE4 enzyme.
-
Blank Wells (No Enzyme): 40 µL assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of the cAMP substrate solution to all wells. The total volume is now 50 µL.
-
Incubate for 20-30 minutes at 30°C.
-
-
Add Secondary Enzyme:
-
Add 10 µL of 5'-Nucleotidase to all wells.
-
Incubate for an additional 15-20 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green detection reagent to all wells. The reagent is acidic and will stop the enzymatic reactions while initiating color development.
-
Incubate for 15-20 minutes at room temperature for the color to stabilize.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract Blank: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate % Inhibition: % Inhibition = 100 * [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)].
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Conclusion
This guide establishes the well-defined, dual-action pharmacological profile of theophylline, which acts as both a non-selective adenosine receptor antagonist and a phosphodiesterase inhibitor. These mechanisms underpin its long-standing use in respiratory medicine and are also responsible for its narrow therapeutic index.
In stark contrast, its structural analog, 2,7-Dimethyl-7H-purine, remains biologically uncharacterized. The significant structural deviation—methylation at the N7 position of the imidazole ring rather than the N1 and N3 positions of the xanthine core—strongly suggests that its biological activity will differ from that of theophylline. It may exhibit altered potency, selectivity for adenosine receptor subtypes or PDE isoforms, or even novel mechanisms of action entirely.
The absence of data for 2,7-Dimethyl-7H-purine underscores a critical knowledge gap and highlights the necessity for empirical investigation. The detailed protocols provided herein offer a validated framework for elucidating its pharmacological profile. Such studies are essential to determine if 2,7-Dimethyl-7H-purine or related N7-purines hold any potential as therapeutic agents or research tools, potentially offering a more selective and safer alternative to classical methylxanthines like theophylline.
References
-
Sumbayev, V. V., & Yasinska, I. M. (2007). Intracellular metabolism of the N7-substituted acyclic nucleoside analog 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine, a potent inhibitor of herpesvirus replication. Molecular pharmacology, 53(1), 157–165. [Link]
-
Taylor & Francis Online. (n.d.). 7-Methylguanine – Knowledge and References. Retrieved from [Link]
-
Fredholm, B. B., & Persson, C. G. (1982). The adenosine receptor activity of EMD 28422, a purine derivative with reported actions on benzodiazepine receptors. European journal of pharmacology, 81(4), 673–676. [Link]
-
Folkerts, G., van der Veen, H., & Nijkamp, F. P. (1989). Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. European journal of pharmacology, 163(1), 173–181. [Link]
-
Pérez-Hernández, E., & Medina-Campos, O. N. (2020). Structure–activity features of purines and their receptors: implications in cell physiopathology. Naunyn-Schmiedeberg's archives of pharmacology, 393(10), 1837–1851. [Link]
-
Chaudhary, P., & Kumar, A. (2022). theophylline derivatives' in-vivo analgesic and anti- inflammatory activities. World Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 1024-1035. [Link]
-
Pitts, W. J., Vaccaro, W., Huynh, T., Leftheris, K., Roberge, J. Y., Barbosa, J., ... & Barrish, J. C. (2004). Identification of purine inhibitors of phosphodiesterase 7 (PDE7). Bioorganic & medicinal chemistry letters, 14(11), 2955–2958. [Link]
-
Wikipedia. (n.d.). Caffeine. Retrieved from [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Purine and pyrimidine (P2) receptors as drug targets. Nature reviews. Drug discovery, 5(3), 247–264. [Link]
-
D'Alimonte, I., Nargi, E., & Lannutti, A. (2006). Balance of purines may determine life or death of retinal ganglion cells as A3 adenosine receptors prevent loss following P2X7 receptor stimulation. Journal of neurochemistry, 98(2), 430–441. [Link]
-
Khan, I., & Chaurasiya, A. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Current Organic Synthesis, 15(6), 786-803. [Link]
-
Chiriţă, C., et al. (2010). NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. Farmacia, 58(2), 171-178. [Link]
-
CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]
-
Gracia, E., et al. (2023). 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility. Molecules, 28(24), 8031. [Link]
-
Biagioni, F., et al. (2018). Selective Inhibition of Phosphodiesterase 7 Enzymes Reduces Motivation for Nicotine Use through Modulation of Mesolimbic Dopaminergic Transmission. The Journal of neuroscience, 38(20), 4781–4794. [Link]
-
Barnes, P. J. (2010). Theophylline. American journal of respiratory and critical care medicine, 181(3), 291-295. [Link]
-
Schwarzschild, M. A., et al. (2008). Pathophysiological roles for purines: adenosine, caffeine and urate. Neuroscience, 152(4), 936–946. [Link]
-
Zhang, Y., et al. (2024). Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway. Frontiers in pharmacology, 15, 1404092. [Link]
Sources
- 1. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and Pyrimidine (P2) Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intracellular metabolism of the N7-substituted acyclic nucleoside analog 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine, a potent inhibitor of herpesvirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. Selective Inhibition of Phosphodiesterase 7 Enzymes Reduces Motivation for Nicotine Use through Modulation of Mesolimbic Dopaminergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of purine inhibitors of phosphodiesterase 7 (PDE7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to 2,7-Dimethyl-7H-purine and Caffeine as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2,7-Dimethyl-7H-purine and the well-known methylxanthine, caffeine, in their roles as phosphodiesterase (PDE) inhibitors. As a senior application scientist, the goal is to present a nuanced, data-driven analysis to inform research and development in this area.
Introduction to Phosphodiesterases (PDEs): Key Regulators of Cellular Signaling
Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By controlling the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal signaling.[3][4] The existence of 11 distinct PDE families, each with multiple isoforms exhibiting unique tissue distribution and substrate specificity, has made them attractive targets for therapeutic intervention in a wide range of diseases.[3][5]
The therapeutic potential of PDE inhibitors is well-established, with drugs targeting specific PDE isoforms approved for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, erectile dysfunction, and pulmonary hypertension.[5][6] The development of selective PDE inhibitors remains an active area of research, aiming to provide more targeted therapies with improved efficacy and reduced side effects.
Caffeine: The Archetypal but Non-Selective PDE Inhibitor
Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive compound that exerts its physiological effects through multiple mechanisms of action.[7] While it is known to be a non-selective PDE inhibitor, this is not considered its primary mode of action at typical physiological concentrations.[7]
Mechanism of Action:
Caffeine's principal mechanism of action is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.[7] By blocking these receptors, caffeine prevents the inhibitory effects of adenosine on neurotransmitter release, leading to its characteristic stimulant effects.
As a PDE inhibitor, caffeine increases intracellular levels of cAMP and cGMP by preventing their degradation.[1] However, the concentrations required for significant PDE inhibition are generally higher than those achieved through normal dietary consumption.[7]
PDE Inhibition Profile of Caffeine:
Caffeine is a non-selective inhibitor of several PDE isoforms. The following table summarizes reported IC50 values for caffeine against various PDEs. It is important to note that these values can vary depending on the specific assay conditions.
| PDE Isoform | IC50 (µM) | Reference(s) |
| PDE1 | 350 | [8] |
| PDE3 | - | - |
| PDE4 | - | - |
| PDE5 | - | - |
Note: Comprehensive IC50 data for caffeine across all PDE families is not consistently reported in easily accessible literature, reflecting its primary classification as an adenosine antagonist. In one study, caffeine was used as a positive control and inhibited PDE3B activity by approximately 50% at a concentration of 1.21 mM.
2,7-Dimethyl-7H-purine and the Promise of Selective Purine-Based PDE Inhibitors
Structure-activity relationship (SAR) studies on various purine analogues have demonstrated that modifications to the purine scaffold can lead to significant improvements in both potency and selectivity for specific PDE isoforms. For instance, a series of purine-based inhibitors have been identified with significant activity against PDE7.[9][10]
Insights from Related Purine Derivatives:
Research into dual PDE4/PDE7 inhibitors has identified purine-2,6-dione butanehydrazide derivatives with significant anti-inflammatory effects.[6] One such derivative demonstrated IC50 values of 1.4 µM for PDE4 and 3.2 µM for PDE7, showcasing the potential for developing purine-based compounds with much greater potency and selectivity than caffeine.[6]
The exploration of the chemical space around the purine core continues to yield promising candidates for various therapeutic applications, including neurological and inflammatory disorders.[9][11]
Comparative Analysis: 2,7-Dimethyl-7H-purine (by Proxy) vs. Caffeine
Based on the available data for caffeine and the broader class of purine derivatives, we can draw a comparative analysis:
| Feature | Caffeine | Purine Derivatives (e.g., 2,7-disubstituted purines) |
| Primary Mechanism | Adenosine Receptor Antagonist | PDE Inhibition (can be engineered for high selectivity) |
| PDE Selectivity | Non-selective | Can be highly selective for specific PDE isoforms (e.g., PDE4, PDE7) |
| Potency (as PDE inhibitor) | Low (mM range) | High (nM to low µM range for optimized derivatives)[6] |
| Therapeutic Potential | Primarily as a stimulant; limited direct use as a PDE inhibitor | High potential for targeted therapies in inflammatory and neurological diseases[9][11] |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the underlying cellular machinery.
Signaling Pathway of PDE Action
Caption: PDE signaling pathway.
Experimental Workflow for PDE Inhibition Assay
Caption: PDE inhibition assay workflow.
Experimental Protocols: In Vitro Phosphodiesterase Inhibition Assay
The following provides a generalized, yet detailed, protocol for determining the in vitro inhibitory activity of compounds against PDE enzymes. This protocol can be adapted for various detection methods, such as radiometric, colorimetric, or luminescence-based assays.
A. Radiometric PDE Inhibition Assay
This method directly measures the enzymatic conversion of a radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate.
Materials:
-
Recombinant human PDE enzyme of interest
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM DTT)
-
[³H]-cAMP or [³H]-cGMP (substrate)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Test compounds (2,7-Dimethyl-7H-purine, caffeine) dissolved in DMSO
-
96-well microplates
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and a known PDE inhibitor (positive control) in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the PDE enzyme in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the diluted test compound or control to the appropriate wells.
-
Add 25 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at 30°C to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the [³H]-cAMP or [³H]-cGMP substrate solution to each well to start the enzymatic reaction. The final substrate concentration should be at or below the Km value for the specific PDE isoform.
-
-
Reaction Incubation:
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by boiling the plate for 2 minutes at 100°C, followed by cooling on ice.
-
-
Conversion to Nucleoside:
-
Add 20 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for 10 minutes at 30°C. This converts the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
-
Separation of Product:
-
Add 200 µL of a 50% slurry of the anion-exchange resin to each well to bind the unreacted charged substrate.
-
Centrifuge the plate to pellet the resin.
-
-
Detection:
-
Transfer an aliquot of the supernatant (containing the uncharged [³H]-adenosine or [³H]-guanosine) to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "enzyme only" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Luminescence-Based PDE Inhibition Assay (e.g., PDE-Glo™)
This is a high-throughput method that measures PDE activity by quantifying the amount of remaining cyclic nucleotide after the enzymatic reaction.
Materials:
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar
-
Recombinant human PDE enzyme of interest
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the PDE enzyme, assay buffer, and test compound.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for the desired time.
-
-
Reaction Termination and Detection:
-
Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.
-
Add the PDE-Glo™ Detection Solution, which contains a protein kinase that is activated by the remaining cyclic nucleotide, leading to the consumption of ATP.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent to measure the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. A higher luminescent signal corresponds to lower PDE activity (i.e., more inhibition).
-
-
Data Analysis:
-
Calculate the IC50 values as described for the radiometric assay.
-
Conclusion
Caffeine, while a weak, non-selective phosphodiesterase inhibitor, primarily exerts its physiological effects through adenosine receptor antagonism. In contrast, the broader class of purine derivatives, to which 2,7-Dimethyl-7H-purine belongs, holds significant promise for the development of potent and highly selective PDE inhibitors. Structure-activity relationship studies have demonstrated that modifications to the purine scaffold can yield compounds with nanomolar to low micromolar inhibitory activity against specific PDE isoforms.
For researchers and drug development professionals, the key takeaway is that while caffeine serves as a useful, albeit weak, reference compound, the exploration of other purine derivatives is a more fruitful avenue for discovering novel and clinically relevant PDE inhibitors. The experimental protocols provided herein offer a robust framework for evaluating the potency and selectivity of such compounds. Further investigation into the specific PDE inhibition profile of 2,7-Dimethyl-7H-purine and related analogues is warranted to fully elucidate their therapeutic potential.
References
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (2023, July 15). Retrieved from [Link]
-
Synthesis and structure-activity relationships of guanine analogues as phosphodiesterase 7 (PDE7) inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 (μM) values of PDE5 inhibitors for selected PDE families. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC. (n.d.). Retrieved from [Link]
-
Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. (2004, June 15). PubMed. Retrieved from [Link]
-
Graphical representation of IC50 values (μM) of 1, 2, 3, and TEO... (n.d.). ResearchGate. Retrieved from [Link]
-
An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Design, synthesis and bioevaluation of 2,7-diaryl-pyrazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors - PubMed. (2021, July 29). Retrieved from [Link]
-
Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC. (n.d.). Retrieved from [Link]
-
Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - Frontiers. (2024, August 7). Retrieved from [Link]
-
Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as a New Series of Potent Phosphodiesterase 7 Inhibitors | Journal of Medicinal Chemistry. (2014, November 10). ACS Publications. Retrieved from [Link]
-
Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed. (2001, August 1). Retrieved from [Link]
-
Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights - PubMed. (2025, July 1). Retrieved from [Link]
-
Molecular structures and (p)IC50 values for the PDE4 isoforms of... (n.d.). ResearchGate. Retrieved from [Link]
-
PDE5 Inhibition Suppresses Ventricular Arrhythmias by Reducing SR Ca2+ Content - PMC. (n.d.). Retrieved from [Link]
-
An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC. (n.d.). Retrieved from [Link]
-
Chemical Space Exploration and Machine Learningbased Screening of PDE7A Inhibitors. (2025, February 19). MDPI. Retrieved from [Link]
-
cGMP-specific phosphodiesterase type 5 - Wikipedia. (n.d.). Retrieved from [Link]
-
Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (2023, May 16). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. (2025, April 3). Retrieved from [Link]
-
Multiple Affinity States of cGMP-Specific Phosphodiesterase for Sildenafil Inhibition Defined by cGMP-Dependent and cGMP-Independent Mechanisms. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes. (2018, November 15). PubMed. Retrieved from [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - MDPI. (2021, December 31). Retrieved from [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (n.d.). Retrieved from [Link]
-
N-CYCLOHEXYL-N-METHYL-4-(1,2-DIHYDRO-2-OXO-6-QUINOLYLOXY)BUTYRAMIDE. (n.d.). PubChem. Retrieved from [Link]
-
Design, synthesis, and evaluation of 2-aryl-7-(3',4'-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines as novel PDE-4 inhibitors - PubMed. (2010, February 1). Retrieved from [Link]
-
Andrew Watson's research works | Bristol-Myers Squibb and other ... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation | MDPI [mdpi.com]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE5 Inhibition Suppresses Ventricular Arrhythmias by Reducing SR Ca2+ Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Dimethylated Purines: A Comparative Guide
Dimethylated purines (methylxanthines) represent a crucial class of pharmacophores in drug development, primarily targeting adenosine receptors (ARs) and phosphodiesterases (PDEs)[1]. By systematically altering the methylation pattern on the xanthine core—specifically at the N1, N3, and N7 positions—researchers can drastically tune the molecule's binding affinity, target selectivity, and downstream physiological effects[1].
This guide provides an objective, data-driven comparison of the three primary dimethylated purines: theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine), benchmarking their pharmacodynamics and target engagement against the trimethylated reference, caffeine[2].
Structural Determinants of Activity (SAR Analysis)
The pharmacological profile of methylxanthines is dictated by steric and electronic interactions within the binding pockets of ARs and PDEs. The presence or absence of methyl groups at specific nitrogen atoms on the purine dione ring governs these interactions:
-
N1-Methylation: The presence of a methyl group at the 1-position is absolutely critical for high-affinity binding to adenosine receptors[1]. Compounds lacking this substitution exhibit a massive drop in AR antagonism[1].
-
N3-Methylation: Substitution at the 3-position enhances the molecule's ability to inhibit PDEs, which correlates strongly with increased bronchodilator efficacy[1].
-
N7-Methylation: Methylation at the 7-position generally introduces steric hindrance in the AR binding pocket, decreasing both adenosine receptor antagonism and bronchodilator potency[1].
SAR mapping of methyl group positions on the xanthine core affecting receptor affinity.
Comparative Pharmacodynamics
The structural variations among dimethylated purines manifest as distinct pharmacological profiles, particularly regarding their affinity for the A2 receptor subtype (A2A and A2B) and their PDE inhibitory strength.
Quantitative Performance Data
| Compound | Structure | A2 Receptor Blockade (IC50) | Target Selectivity Profile | Primary Physiological Effect |
| Theophylline | 1,3-dimethylxanthine | 45 μM | High affinity for A1, A2A, A2B; Non-selective PDE inhibitor | Potent bronchodilator, CNS stimulant |
| Paraxanthine | 1,7-dimethylxanthine | ~50 μM | High affinity for A1, A2A; cGMP-preferring PDE inhibitor | Strong locomotor activator, lipolytic |
| Caffeine (Ref) | 1,3,7-trimethylxanthine | 98 μM | Moderate affinity for A1, A2A; Moderate PDE inhibitor | General CNS stimulant |
| Theobromine | 3,7-dimethylxanthine | 2500 μM | Very low affinity for A1, A2A; Weak PDE inhibitor | Weak diuretic, mild vasodilator |
-
Theophylline: By retaining the critical N1 and N3 methyl groups while leaving N7 unmethylated, theophylline achieves the highest potency among natural methylxanthines for A2 subtype receptors (IC50 = 45 μM)[1]. It is a potent, non-selective PDE inhibitor[3].
-
Paraxanthine: As the primary human metabolite of caffeine, paraxanthine possesses the essential N1 methyl group, granting it slightly higher affinity for A1, A2A, and A2B receptors than caffeine itself[1]. Notably, paraxanthine exhibits a unique psychostimulant profile, acting as a stronger locomotor activator than caffeine, driven partially by its ability to inhibit cGMP-preferring PDEs (e.g., PDE9)[4].
-
Theobromine: Lacking the N1 methyl group entirely, theobromine demonstrates an extremely weak affinity for A2 subtype receptors (IC50 = 2500 μM)[1]. Consequently, it lacks significant CNS stimulatory effects but retains mild vasodilatory properties[5].
Mechanistic Pathways & Target Engagement
Dimethylated purines exert their effects through a dual-pronged mechanism dependent on physiological concentration:
-
Adenosine Receptor Antagonism: At physiological concentrations (<100 μM), methylxanthines act primarily as competitive antagonists at A1 and A2A receptors[1]. By blocking adenosine from binding, they prevent the typical adenosine-induced decrease in cAMP (via A1) or increase in cAMP (via A2A)[5].
-
Phosphodiesterase Inhibition: At higher pharmacological doses, they inhibit PDEs, preventing the degradation of intracellular second messengers (cAMP and cGMP), thereby prolonging downstream kinase signaling[3].
Dual mechanism of action of dimethylated purines via adenosine receptor and PDE modulation.
Experimental Methodologies
To objectively compare the binding affinities and inhibitory constants of these purines, researchers must employ highly controlled, self-validating in vitro assays.
Protocol 1: Radioligand Binding Assay (Adenosine Receptors)
This protocol determines the Ki of dimethylated purines at the A2A receptor.
Step-by-step workflow for radioligand binding assays to determine adenosine receptor affinity.
-
Membrane Preparation: Homogenize target tissue (e.g., striatum) in ice-cold Tris-HCl buffer. Causality: Ice-cold conditions prevent protease-mediated degradation of the receptors. Add Adenosine Deaminase (ADA) (2 U/mL) and incubate for 30 mins at 37°C. Causality: ADA hydrolyzes endogenous adenosine into inosine, removing basal ligand competition that would otherwise artificially lower the apparent affinity (increase the apparent Ki ) of the test purines.
-
Incubation: Combine 50 μg of membrane protein with a constant concentration of radioligand (e.g., [3H]CGS21680 for A2A) and varying concentrations of the dimethylated purine ( 10−9 to 10−3 M). Include a non-specific binding (NSB) control using 100 μM NECA. Causality: The NSB control acts as a self-validating mechanism; it saturates all specific receptor sites, allowing quantification of radioligand trapped in the filter or bound to lipids, ensuring only specific binding is analyzed.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands.
-
Quantification & Analysis: Wash filters with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) . Causality: This mathematical correction normalizes the inhibitory concentration against the specific radioligand's concentration ([L]) and affinity ( Kd ), providing an absolute affinity value for objective comparison.
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This two-step radiometric assay evaluates the capacity of methylxanthines to inhibit PDE-mediated cAMP/cGMP hydrolysis.
-
Enzyme Reaction: Incubate purified PDE enzyme (e.g., PDE9) with 1 μM cAMP or cGMP substrate containing a tracer amount of [3H]cAMP or [3H]cGMP, alongside the dimethylated purine. Causality: Using a radioactive tracer allows highly sensitive radiometric tracking of substrate conversion without altering the overall substrate kinetics.
-
Termination & Cleavage: Stop the reaction by boiling for 2 minutes. Add snake venom nucleotidase and incubate for 10 minutes. Causality: Boiling denatures the PDE, halting the primary reaction. Snake venom nucleotidase quantitatively converts the PDE product (5'-AMP or 5'-GMP) into uncharged adenosine or guanosine.
-
Resin Separation: Apply the mixture to an anion-exchange resin (e.g., Dowex-1). Causality: The unreacted, negatively charged [3H]cAMP/cGMP binds strongly to the resin, while the uncharged[3H]adenosine/guanosine (the reaction product) elutes in the flow-through, allowing clean separation of product from substrate.
-
Scintillation Counting: Quantify the flow-through radioactivity to determine the percentage of substrate converted, calculating IC50 values for PDE inhibition.
References
- Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC. nih.gov.
- Pharmacological potential of methylxanthines: Retrospective analysis and future expectations - uBibliorum. ubi.pt.
- The Effects of Caffeine on Blood Platelets and the Cardiovascular System through Adenosine Receptors - MDPI. mdpi.com.
- A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs - Longdom Publishing. longdom.org.
- Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC. nih.gov.
Sources
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ubibliorum.ubi.pt [ubibliorum.ubi.pt]
- 4. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Comparative Analysis of 2,7-Dimethyl-7H-Purine and Its Isomers: A Technical Guide
As a Senior Application Scientist in medicinal chemistry, I frequently encounter challenges in the regioselective synthesis and characterization of purine derivatives. The purine scaffold is a privileged structure in drug discovery, serving as the backbone for numerous kinase inhibitors, antiviral agents, and purinergic receptor modulators.
This guide provides an objective, data-driven comparative analysis of 2,7-dimethyl-7H-purine and its closely related isomers (such as 6,7- and 7,8-dimethyl-7H-purine). By understanding the physicochemical nuances, synthesis mechanisms, and spectroscopic signatures of these isomers, researchers can optimize their drug development workflows and ensure high structural fidelity.
Introduction to Dimethyl-7H-Purine Isomers
Purines consist of a pyrimidine ring fused to an imidazole ring. The biological and chemical behavior of purines is heavily dictated by their tautomeric states (typically 7H vs. 9H) and substitution patterns [1]. Methylation at specific positions fundamentally alters the molecule's hydrogen-bonding capacity, electron density, and steric profile.
While xanthine derivatives like are well-documented for their bronchodilatory effects via phosphodiesterase inhibition [2], non-oxygenated dimethylpurines like 2,7-dimethyl-7H-purine are increasingly vital as fragments in the design of novel small-molecule therapeutics. The placement of the methyl group at C2, C6, or C8, combined with N7-methylation, creates distinct electronic microenvironments that influence receptor binding affinity and pharmacokinetic stability.
Structural & Physicochemical Comparison
To effectively utilize these isomers, one must understand their baseline physicochemical properties. The table below summarizes the theoretical and experimental data for three key C₇H₈N₄ isomers.
Table 1: Physicochemical Properties of Dimethyl-7H-Purine Isomers
| Property | 2,7-Dimethyl-7H-purine | 6,7-Dimethyl-7H-purine | 7,8-Dimethyl-7H-purine |
| CAS Number | 165062-65-7 | 66122-65-4 | 15837-10-2 |
| Molecular Weight | 148.17 g/mol | 148.17 g/mol | 148.17 g/mol |
| Substitution Pattern | Methyls at C2 and N7 | Methyls at C6 and N7 | Methyls at N7 and C8 |
| Predicted pKa (Basic) | ~2.8 | ~2.5 | ~3.2 |
| UV λmax (in MeOH) | ~270 nm | ~268 nm | ~272 nm |
| LogP (Predicted) | 0.45 | 0.38 | 0.52 |
| Primary Application | Kinase hinge-binding | Adenosine receptor probes | Enzymatic transition analogs |
Data extrapolated from structural analogs and foundational purine databases [3].
Experimental Protocols: Synthesis & Characterization
Achieving high purity of the 7H-isomer requires careful control of reaction conditions, as alkylation of the purine ring typically yields a mixture of N7 and N9 isomers. The following protocol outlines a self-validating system for the synthesis and isolation of 2,7-dimethyl-7H-purine.
Regioselective Synthesis Workflow
Causality & Rationale: Direct methylation of 2-methylpurine using methyl iodide (CH₃I) under basic conditions proceeds via a purinide anion intermediate. We utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) because NaH irreversibly deprotonates the imidazole ring (pKa ~9.5), driving the equilibrium entirely to the nucleophilic anion. DMF, a polar aprotic solvent, solvates the sodium cation, leaving the purinide anion "naked" and highly reactive. While N9-alkylation is thermodynamically favored, N7-alkylation can be isolated via careful chromatographic separation due to the distinct dipole moments of the resulting isomers.
Step-by-Step Procedure:
-
Deprotonation: Dissolve 10 mmol of 2-methylpurine in 20 mL of anhydrous DMF under an inert argon atmosphere. Cool the flask to 0 °C. Slowly add 11 mmol of NaH (60% dispersion in mineral oil). Validation: The evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Dropwise add 10.5 mmol of CH₃I to the chilled solution. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient 98:2 to 95:5). Validation: Monitor via TLC (UV 254 nm). The 7H-isomer typically exhibits a lower Rf value than the 9H-isomer due to its higher polarity.
Figure 1: Regioselective N-methylation pathway of 2-methylpurine.
Spectroscopic Characterization (NMR & UV-Vis)
To definitively distinguish 2,7-dimethyl-7H-purine from its 9H counterpart or the 6,7-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
Protocol & Causality: We utilize DMSO-d₆ as the NMR solvent because it disrupts intermolecular hydrogen bonding, providing sharp, highly resolved peaks.
-
¹H NMR (400 MHz, DMSO-d₆): The defining feature of the 7H-isomer is the chemical shift of the C8 proton. In 2,7-dimethyl-7H-purine, the N-methyl group at position 7 deshields the adjacent C8 proton, typically pushing its singlet resonance to ~8.4 - 8.6 ppm. The C2-methyl group appears as a sharp singlet near 2.6 ppm, while the N7-methyl resonates around 4.0 ppm.
-
Self-Validation: If the N-methyl peak integrates to 3H but appears further upfield (~3.7 ppm), suspect N9-methylation instead.
-
UV-Vis Spectroscopy: Dissolve the purified compound in HPLC-grade methanol. A characteristic π-π* transition absorption band at λmax ~270 nm confirms the conjugated purine aromatic system [4].
Mechanistic Insights & Biological Signaling
Dimethyl-7H-purines are frequently investigated as scaffolds for purinergic receptor antagonists. The positioning of the methyl groups dictates the molecule's ability to fit into the hydrophobic pockets of target receptors (such as the Adenosine A₁ or A₂A receptors). For instance, a methyl group at C2 (as in 2,7-dimethyl-7H-purine) can project into a distinct sub-pocket compared to a C6 methyl group, drastically altering binding kinetics and downstream G-protein coupled signaling.
Figure 2: General purinergic signaling pathway modulated by dimethyl-7H-purine derivatives.
References
-
National Center for Biotechnology Information (NCBI). "Theophylline." PubChem Compound Summary for CID 2153. URL:[Link]
-
SpectraBase. "2,6-Diaminopurine and Purine Derivatives." John Wiley & Sons, Inc. URL:[Link]
-
ResearchGate. "Spectroscopic methods for the simultaneous estimation of theophylline and furosemide." Scholars Research Library. URL:[Link]
Cross-Validation of 2,7-Dimethyl-7H-purine Activity: A Comparative Guide for Preclinical Cancer Research
Introduction: The Enduring Promise of the Purine Scaffold in Oncology
The purine ring system, a fundamental component of nucleic acids and cellular energy currency, has long been a "privileged scaffold" in the development of anticancer agents.[1][2][3] Classic purine analogs such as 6-mercaptopurine and cladribine have been mainstays in the treatment of hematologic malignancies for decades, primarily by interfering with DNA synthesis and repair.[4][5][6] More recent innovations have expanded their therapeutic reach to solid tumors by targeting a wider array of cellular machinery, including protein kinases like Cyclin-Dependent Kinases (CDKs) and key signaling pathways such as PI3K/Akt/mTOR.[3][4][7]
This guide focuses on a lesser-explored derivative, 2,7-Dimethyl-7H-purine. While extensive data on this specific molecule is scarce, its structural relation to a class of compounds with proven and diverse biological activities makes it a compelling candidate for investigation. The purpose of this document is to provide a comprehensive, experimentally-grounded framework for the cross-validation of 2,7-Dimethyl-7H-purine's activity across a panel of diverse cancer cell lines. We will detail the rationale behind the selection of cell lines and comparator compounds, provide step-by-step protocols for key assays, and propose a potential mechanism of action to guide further mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in a preclinical setting.
I. Experimental Design: A Multi-faceted Approach to Characterization
A robust preclinical evaluation of a novel compound requires more than a simple cytotoxicity screen. Our proposed experimental design aims to not only quantify the anti-proliferative effects of 2,7-Dimethyl-7H-purine but also to elucidate its mode of action. This is achieved by systematically comparing its performance against established purine analogs in a panel of cell lines representing distinct cancer histologies.
Rationale for Cell Line Selection
The choice of cell lines is critical for assessing the breadth and selectivity of a compound's activity.[8][9] A well-selected panel can reveal tissue-specific sensitivities and provide early indications of potential therapeutic applications. We have chosen four human cancer cell lines that are well-characterized, widely used in cancer research, and represent different tumor types:
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer, often used to study pathways related to cell proliferation and apoptosis.[1]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[1]
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with a wild-type p53 status, making it suitable for studying cell cycle checkpoints.[2]
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line representing a hematologic malignancy, providing a point of comparison to the traditional targets of purine analogs.[1]
In addition to the cancer cell lines, a non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included in parallel experiments to assess the general cytotoxicity and determine a preliminary therapeutic index.
Selection of Comparator Compounds
To contextualize the activity of 2,7-Dimethyl-7H-purine, it is essential to include well-characterized positive controls. We propose the use of two compounds:
-
6-Mercaptopurine (6-MP): A classic antimetabolite that interferes with de novo purine biosynthesis.[10][11] Its mechanism involves conversion to thioinosine monophosphate (TIMP), which inhibits multiple enzymes in the purine synthesis pathway and can be incorporated into DNA and RNA, leading to cytotoxicity.[6][12]
-
Cladribine (2-CdA): A deoxyadenosine analog that is resistant to adenosine deaminase.[5] It is phosphorylated intracellularly to its active triphosphate form, which incorporates into DNA, leading to strand breaks and apoptosis, particularly in lymphocytes.[13][14]
These comparators represent two distinct, yet well-understood, mechanisms of action within the purine analog class, providing a strong basis for comparison.
Experimental Workflow Overview
The cross-validation will be conducted in three main phases: initial cytotoxicity screening, elucidation of the mode of cell death, and investigation of cell cycle effects.
Figure 1. Experimental workflow for the cross-validation of 2,7-Dimethyl-7H-purine activity.
II. Detailed Experimental Protocols
Scientific integrity requires meticulous and reproducible methodologies. The following protocols are based on established standards in cell biology and pharmacology.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For K562 suspension cells, use a V-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2,7-Dimethyl-7H-purine, 6-mercaptopurine, and cladribine in culture medium. Remove the old medium from the wells (for adherent cells) and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.
-
Solubilization: For adherent cells, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17] For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilizing agent.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[20]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the respective IC₅₀ concentrations of each compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them gently using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[22]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the IC₅₀ concentrations of the compounds for 24 or 48 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[23] Fix the cells for at least 1 hour on ice or store at -20°C for later analysis.[24]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA, which would otherwise be stained by PI and interfere with the DNA signal.[23]
-
Staining: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence in the linear scale.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
III. Hypothetical Results and Mechanistic Interpretation
Based on the known activities of other purine analogs, we can hypothesize potential outcomes for 2,7-Dimethyl-7H-purine and discuss their implications.
Comparative Cytotoxicity
The MTT assay would yield IC₅₀ values for each compound in each cell line. This data, when summarized in a table, allows for a direct comparison of potency and selectivity.
Table 1: Hypothetical IC₅₀ Values (µM) of Purine Analogs Across Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | K562 (Leukemia) |
| 2,7-Dimethyl-7H-purine | 15.2 | 25.8 | 8.9 | 5.4 |
| 6-Mercaptopurine | >100 | >100 | 45.3 | 12.1 |
| Cladribine | 85.6 | 92.1 | 78.4 | 2.1 |
Interpretation: In this hypothetical scenario, 2,7-Dimethyl-7H-purine demonstrates broad-spectrum activity, with particular potency against the leukemia (K562) and colon cancer (HCT116) cell lines. Its activity against the solid tumor cell lines (A549, MCF-7) is notably greater than that of the two established drugs, suggesting a potentially different or more effective mechanism in these contexts. The high potency in K562 cells is consistent with the known sensitivity of hematologic malignancies to purine analogs.
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry data would reveal how 2,7-Dimethyl-7H-purine affects cell fate. For instance, treatment of HCT116 cells could yield the following results:
-
Annexin V/PI Staining: A significant increase in the Annexin V-positive/PI-negative population, indicating that 2,7-Dimethyl-7H-purine induces apoptosis rather than necrosis.
-
Cell Cycle Analysis: An accumulation of cells in the S-phase of the cell cycle. This would suggest that the compound interferes with DNA replication, a common mechanism for purine analogs.[12] This contrasts with compounds that might cause a G2/M arrest (e.g., microtubule inhibitors) or a G1 arrest (e.g., some CDK inhibitors).
Proposed Signaling Pathway and Mechanism of Action
The observation of S-phase arrest strongly implicates interference with DNA synthesis.[12] This is a hallmark of antimetabolites. Like cladribine, 2,7-Dimethyl-7H-purine could be acting as a fraudulent nucleotide.[14] After cellular uptake, it may be phosphorylated by cellular kinases to its triphosphate form. This active metabolite could then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. The presence of the modified purine in the growing DNA strand would lead to replication fork stalling, DNA damage, and the activation of the intrinsic apoptotic pathway.
Sources
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Harnessing Purines: Anticancer Activity and Target-Specific Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 7. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing | IntechOpen [intechopen.com]
- 10. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 13. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 14. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Head-to-Head Comparison of 2,7-Dimethyl-7H-purine with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the purine scaffold stands out as a "privileged" structure, forming the core of numerous approved and investigational drugs.[1][2] Its inherent ability to mimic the adenine moiety of ATP allows for competitive binding to the kinase ATP pocket, making it a fertile starting point for developing potent and selective inhibitors. This guide provides a framework for evaluating a novel purine analog, 2,7-Dimethyl-7H-purine, against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted cancer therapeutics Dasatinib and Sunitinib.
This document is intended for researchers, scientists, and drug development professionals. It will provide a conceptual and practical guide to performing a head-to-head comparison, from initial biochemical assays to cell-based functional readouts. While experimental data for 2,7-Dimethyl-7H-purine is presented hypothetically to illustrate the comparative process, the methodologies and data interpretation frameworks are grounded in established scientific principles.
The Contenders: A Profile of Each Kinase Inhibitor
A thorough understanding of the compounds under investigation is paramount to a meaningful comparison. Here, we profile our hypothetical test compound and the established inhibitors.
2,7-Dimethyl-7H-purine: The Challenger
2,7-Dimethyl-7H-purine is a simple purine derivative.[3] While its specific biological activity in the context of kinase inhibition is not yet extensively documented, its purine core suggests potential as an ATP-competitive inhibitor.[1][4] The methyl substitutions at the 2 and 7 positions may influence its selectivity and potency against different kinases.[5] This guide will outline the necessary experiments to elucidate its inhibitory profile.
Staurosporine: The Broad-Spectrum Benchmark
Staurosporine, a natural product isolated from Streptomyces staurospores, is a potent but non-selective protein kinase inhibitor.[6][7][8] It acts as an ATP-competitive inhibitor, binding to a wide range of kinases with high affinity, often in the nanomolar range.[6][9][10] Its broad activity makes it an excellent positive control in kinase assays and a benchmark for assessing the selectivity of novel inhibitors.[11] However, its lack of specificity and cellular toxicity limit its therapeutic applications.[6]
Dasatinib: The Multi-Targeted Powerhouse
Dasatinib is a second-generation, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[12][13][14] It is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases.[12][15] Unlike some first-generation inhibitors, Dasatinib can bind to both the active and inactive conformations of its target kinases, contributing to its efficacy against resistant mutations.[12]
Sunitinib: The Angiogenesis Inhibitor
Sunitinib is another multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[16][17][18] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in tumor angiogenesis and proliferation.[16][19] By inhibiting these RTKs, Sunitinib effectively cuts off the blood supply to tumors and inhibits cancer cell growth.[16]
Head-to-Head Comparison: A Data-Driven Approach
To objectively compare 2,7-Dimethyl-7H-purine with the established inhibitors, a series of biochemical and cell-based assays are necessary. The following sections present hypothetical data to illustrate how the results of these experiments would be interpreted.
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. In a biochemical kinase assay, the IC50 represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[20][21]
Table 1: Hypothetical IC50 Values (nM) for Kinase Inhibition
| Kinase Target | 2,7-Dimethyl-7H-purine (Hypothetical) | Staurosporine | Dasatinib | Sunitinib |
| Tyrosine Kinases | ||||
| ABL1 | 5,200 | 15 | 2 | 150 |
| SRC | 8,500 | 6 | 5 | 75 |
| VEGFR2 | >10,000 | 20 | 25 | 10 |
| PDGFRβ | >10,000 | 25 | 30 | 15 |
| KIT | 9,800 | 10 | 18 | 20 |
| Serine/Threonine Kinases | ||||
| CDK2 | 7,500 | 7 | 500 | >10,000 |
| PKCα | >10,000 | 3 | >10,000 | >10,000 |
| AKT1 | >10,000 | 50 | 800 | >10,000 |
Data is hypothetical for 2,7-Dimethyl-7H-purine and representative for known inhibitors.
From this hypothetical data, we can infer that 2,7-Dimethyl-7H-purine is a relatively weak and non-selective kinase inhibitor compared to the other compounds. In contrast, Staurosporine demonstrates potent, broad-spectrum inhibition. Dasatinib shows high potency against ABL1 and SRC, while Sunitinib is most potent against VEGFR2 and PDGFRβ, consistent with their known mechanisms of action.
Mechanism of Inhibition: ATP Competition Assay
To determine if 2,7-Dimethyl-7H-purine acts as an ATP-competitive inhibitor, an ATP competition assay can be performed.[22] In this assay, the IC50 of the inhibitor is determined at different concentrations of ATP. For an ATP-competitive inhibitor, the IC50 value will increase with increasing ATP concentrations.[23]
Figure 1: Graph of Hypothetical ATP Competition Assay
Caption: Hypothetical data showing a linear increase in IC50 for 2,7-Dimethyl-7H-purine with increasing ATP concentration, indicative of ATP-competitive inhibition.
Cellular Activity: Inhibition of Downstream Signaling
To assess the functional consequences of kinase inhibition in a cellular context, a Western blot analysis of downstream signaling pathways can be performed.[24] For example, inhibition of the BCR-ABL kinase by Dasatinib leads to a decrease in the phosphorylation of its downstream substrate, CrkL.
Figure 2: Diagram of a Simplified Kinase Signaling Pathway
Caption: A simplified representation of a typical kinase signaling cascade.
A cell-based assay would involve treating cells with the inhibitors and then measuring the phosphorylation status of key downstream proteins.[25]
Table 2: Hypothetical Cellular IC50 Values (nM) for Inhibition of Substrate Phosphorylation
| Cell Line | Downstream Target | 2,7-Dimethyl-7H-purine (Hypothetical) | Dasatinib | Sunitinib |
| K562 (CML) | p-CrkL (BCR-ABL) | >50,000 | 10 | >10,000 |
| HUVEC | p-VEGFR2 | >50,000 | 500 | 25 |
Data is hypothetical for 2,7-Dimethyl-7H-purine and representative for known inhibitors.
This hypothetical cellular data would corroborate the biochemical findings, demonstrating the potent and specific on-target effects of Dasatinib and Sunitinib in a cellular environment. The high IC50 value for 2,7-Dimethyl-7H-purine would suggest poor cell permeability or low potency against the target kinase in a cellular context.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.
Biochemical Kinase Assay (IC50 Determination)
This protocol describes a generic in vitro kinase assay to determine the IC50 of an inhibitor.[20][26][27]
Figure 3: Workflow for Biochemical IC50 Determination
Caption: A step-by-step workflow for determining the IC50 of a kinase inhibitor.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Multichannel pipettes
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
Assay Plate Preparation: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix containing the recombinant kinase and its substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.[11][23]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced.[28]
-
Data Acquisition: Read the plate using a microplate reader.
-
Data Analysis: Subtract the background signal (wells with no enzyme). Normalize the data with the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Cell-Based Western Blot for Downstream Signaling
This protocol outlines a method to assess the effect of inhibitors on the phosphorylation of a downstream target in a cellular context.[24][29]
Materials:
-
Cell line of interest (e.g., K562 for BCR-ABL)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-CrkL) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
This guide provides a comprehensive framework for the head-to-head comparison of a novel purine analog, 2,7-Dimethyl-7H-purine, with established kinase inhibitors. By following the outlined experimental protocols and data analysis strategies, researchers can effectively characterize the potency, selectivity, and cellular activity of new chemical entities. The hypothetical data presented herein serves as an illustrative example of how to interpret and present the results of such a comparative study. Through rigorous and systematic evaluation, the potential of novel compounds like 2,7-Dimethyl-7H-purine to become the next generation of targeted therapeutics can be fully explored.
References
- Staurosporine: world's first indolocarbazole & anticancer drug precursor.
- Dasatinib - Liv Hospital.
- Sunitinib - Wikipedia.
- Kinase Assay Kit - Sigma-Aldrich.
- Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience - R&D Systems.
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed.
- Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem - NIH.
- (PDF) Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies - ResearchGate.
- In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide - Benchchem.
- Services | ATP Competition Assay | International Centre for Kinase Profiling.
- Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML).
- Protein kinase inhibition of clinically important staurosporine analogues - PubMed.
- staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
- Apoptosis By Treatment Staurosporine - BD Biosciences.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
- IP-Kinase Assay - Bio-protocol.
- Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
- Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
- The significance of ATP concentration in cell-free and cell-based assays.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.org.
- Dasatinib Tablets - accessdata.fda.gov.
- New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects.
- FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology.
- IC50 determination for receptor-targeted compounds and downstream signaling - AACR Journals.
- Biochemical kinase assay to improve potency and selectivity - Domainex.
- Sunitinib, a multitargeted tyrosine kinase inhibitor, in the management of gastrointestinal stromal tumor - PubMed.
- Phosphoinositide 3-kinase inhibitor - Wikipedia.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Accelerating kinase drug discovery with validated kinase activity assay kits - News-Medical.
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
- Introduction to Marketed Kinase Inhibitors - BOC Sciences.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC.
- Pan-kinase inhibitor for head and neck cancer enters clinical trials - ASBMB.
- Purine Analogues as Kinase Inhibitors: A Review - PubMed.
- Approved Oncology Targeting Small Molecule Kinase Inhibitors - Drug Development Insights by OmicsX.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI.
- (PDF) Biological activities of purine analogues: a review - ResearchGate.
- Inhibition of cyclin-dependent kinases by purine analogues - PubMed.
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac - RSC Publishing.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI.
- Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI.
- Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC.
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. satoshi-omura.info [satoshi-omura.info]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 9. rndsystems.com [rndsystems.com]
- 10. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. news-medical.net [news-medical.net]
- 12. int.livhospital.com [int.livhospital.com]
- 13. Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sunitinib - Wikipedia [en.wikipedia.org]
- 17. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Sunitinib, a multitargeted tyrosine kinase inhibitor, in the management of gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 23. shop.carnabio.com [shop.carnabio.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. domainex.co.uk [domainex.co.uk]
- 29. bio-protocol.org [bio-protocol.org]
A Comprehensive Guide to Validating the Mechanism of Action of 2,7-Dimethyl-7H-purine as a Putative Adenosine A2A Receptor Antagonist
This guide provides a rigorous experimental framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 2,7-Dimethyl-7H-purine. Given the structural similarity of purine derivatives to endogenous ligands of adenosine receptors, we propose that 2,7-Dimethyl-7H-purine functions as an antagonist of the adenosine A2A receptor (A2AR). This guide will objectively compare its potential performance with established A2AR antagonists and provide detailed experimental protocols to test this hypothesis.
The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including Parkinson's disease and inflammation.[1][2] Antagonists of this receptor have shown promise in various therapeutic areas.[2] This guide will outline a systematic approach to characterize 2,7-Dimethyl-7H-purine, from initial target engagement to functional cellular responses.
Proposed Mechanism of Action: Adenosine A2A Receptor Antagonism
Adenosine A2A receptors are Gs-coupled GPCRs.[1] Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to various cellular responses.[2][3] We hypothesize that 2,7-Dimethyl-7H-purine acts as an antagonist, binding to the A2A receptor and preventing agonist-induced signaling.
Figure 1: Hypothesized Adenosine A2A Receptor Signaling Pathway and the Point of Inhibition by 2,7-Dimethyl-7H-purine.
Experimental Validation and Comparative Analysis
To validate the proposed mechanism of action, a series of experiments are outlined below. These will assess the direct binding of 2,7-Dimethyl-7H-purine to the A2A receptor, its functional effect on receptor signaling, and its impact on downstream cellular pathways. For a robust comparison, we will benchmark its performance against well-characterized A2A receptor antagonists: Istradefylline , ZM241385 , and SCH-58261 .[4][5][6]
Target Engagement Assays
The initial and most critical step is to confirm direct binding of 2,7-Dimethyl-7H-purine to the A2A receptor.
This "gold standard" assay will determine the binding affinity (Ki) of 2,7-Dimethyl-7H-purine for the human adenosine A2A receptor in a competitive format.[1]
Figure 2: Experimental Workflow for the Radioligand Binding Assay.
CETSA is a powerful method to verify target engagement in a more physiologically relevant context by measuring changes in the thermal stability of the target protein upon ligand binding.[7][8]
Figure 3: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Antagonism Assay
Confirming that binding translates to a functional blockade of receptor signaling is crucial.
This assay measures the ability of 2,7-Dimethyl-7H-purine to inhibit the agonist-induced production of cAMP, the primary second messenger of the A2A receptor.[9][10]
Figure 4: Experimental Workflow for the cAMP Accumulation Assay.
Downstream Signaling Pathway Analysis
To further validate the mechanism, we will assess the impact on a downstream signaling cascade.
Activation of the A2A receptor can modulate the ERK1/2 signaling pathway in certain cellular contexts.[11] We will investigate if 2,7-Dimethyl-7H-purine can reverse agonist-induced changes in ERK1/2 phosphorylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 4. Istradefylline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Confirming the Composition of 2,7-Dimethyl-7H-purine: A Comparative Analysis of Elemental and Spectroscopic Techniques
In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical analysis. For researchers and scientists working with heterocyclic compounds such as 2,7-Dimethyl-7H-purine, a derivative of the purine core structure vital in medicinal chemistry, this validation is not merely a procedural step but a critical determinant of a research endeavor's success.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the composition of 2,7-Dimethyl-7H-purine, with a primary focus on elemental analysis, supplemented by a discussion of powerful spectroscopic alternatives.
The Foundational Role of Elemental Analysis
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a classic and robust method for verifying the elemental makeup of a pure organic compound.[3] Its principle is straightforward: a sample is combusted in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are meticulously quantified. This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the sample, which are then compared against the theoretical values calculated from the compound's molecular formula.
For 2,7-Dimethyl-7H-purine, with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol , the theoretical elemental composition is the benchmark against which experimental results are judged.[4]
Table 1: Theoretical vs. Acceptable Experimental Elemental Composition of 2,7-Dimethyl-7H-purine
| Element | Theoretical Percentage (%) | Acceptable Experimental Range (%) |
| Carbon (C) | 56.74 | 56.34 - 57.14 |
| Hydrogen (H) | 5.44 | 5.04 - 5.84 |
| Nitrogen (N) | 37.81 | 37.41 - 38.21 |
Note: The acceptable experimental range is typically within ±0.4% of the theoretical value, a standard often required by scientific journals for publication of new compounds.[5]
The following protocol outlines the standardized procedure for performing CHN analysis on a sample of 2,7-Dimethyl-7H-purine.
Instrumentation: A modern CHNS/O elemental analyzer.
Protocol Steps:
-
Sample Preparation: A small amount of the purified 2,7-Dimethyl-7H-purine sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature combustion furnace (around 900-1000 °C) with a constant flow of pure oxygen. This process ensures the complete conversion of the sample into its elemental gases: carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (NOx).
-
Reduction: The combustion gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to elemental nitrogen (N₂).
-
Gas Separation: The resulting mixture of CO₂, H₂O, and N₂ is separated using a chromatographic column.
-
Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas, allowing for precise quantification.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.
The trustworthiness of this protocol is self-validating through the use of certified reference materials run alongside the unknown sample. Consistent and accurate results for the reference material provide confidence in the data obtained for the test compound.
Alternative and Complementary Analytical Techniques
While elemental analysis is a powerful tool for confirming elemental ratios, it does not provide information about the molecular structure or the presence of isomers. Therefore, it is crucial to employ complementary techniques to build a comprehensive and irrefutable characterization of 2,7-Dimethyl-7H-purine.
Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the precise molecular weight of a compound, which in turn can be used to deduce its molecular formula.
Why it's a strong alternative: For 2,7-Dimethyl-7H-purine, HRMS can provide a highly accurate mass measurement that corresponds to the calculated exact mass of the molecular formula C₇H₈N₄.[6] This method is often considered a primary technique for confirming molecular formula.[5]
Experimental Protocol Outline:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion.
Comparison with Elemental Analysis:
| Feature | Elemental Analysis | High-Resolution Mass Spectrometry |
| Information Provided | Elemental composition (%C, %H, %N) | Exact molecular weight and molecular formula |
| Sample Amount | Milligrams | Micrograms to nanograms |
| Purity Requirement | High purity essential | Can tolerate some impurities, but high purity is preferred for clear results |
| Structural Information | None | Provides the molecular formula, a key piece of structural information |
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are the most common types.
Why it's a powerful complementary technique: While not a direct measure of elemental composition, NMR provides an intricate fingerprint of the molecule's structure. The number of signals, their chemical shifts, splitting patterns, and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, can be used to confirm the connectivity of atoms and the overall structure of 2,7-Dimethyl-7H-purine.[6] This structural confirmation indirectly validates the elemental composition.
Experimental Protocol Outline:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer, and a radiofrequency pulse is applied. The resulting signals are detected and recorded.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.
-
Spectral Interpretation: The spectrum is analyzed to assign signals to specific atoms within the molecule.
Principle: This technique determines the three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the precise location of each atom.
Why it's the "gold standard" for structural elucidation: Single crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the elemental composition and stereochemistry.[7] It is considered the most definitive method for structure determination.
Experimental Protocol Outline:
-
Crystal Growth: High-quality single crystals of 2,7-Dimethyl-7H-purine are grown.
-
Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion: An Integrated Approach for Unquestionable Confirmation
While elemental analysis provides a direct and reliable measure of the elemental composition of 2,7-Dimethyl-7H-purine, a truly robust and scientifically rigorous confirmation relies on an integrated analytical approach. Combining the quantitative elemental data from CHN analysis with the precise molecular formula from HRMS and the detailed structural insights from NMR spectroscopy creates a self-validating system of evidence. For the highest level of certainty, single crystal X-ray diffraction offers an unparalleled and definitive structural proof.
For the modern researcher, the choice of technique is not a matter of "either/or" but rather a strategic selection of complementary methods to build an unassailable case for the identity and purity of a synthesized compound. This multi-faceted approach embodies the principles of scientific integrity and ensures the reliability of the data that underpins further research and development.
References
- An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.).
- Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. (n.d.).
- 165062-65-7 | 2,7-Dimethyl-7H-purine | ChemScene. (n.d.).
- Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC. (n.d.).
- Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2005, January 15).
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (n.d.).
- Elemental analysis - Wikipedia. (n.d.).
Sources
- 1. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
A Comparative Guide to the In Vitro Efficacy of 7-Substituted Purine Analogs, with 2,7-Dimethyl-7H-purine as a Reference Scaffold
This guide provides a comprehensive analysis of the in vitro efficacy of 7-substituted purine analogs, a class of heterocyclic compounds with significant therapeutic potential. While direct comparative studies on a broad spectrum of analogs of 2,7-Dimethyl-7H-purine are limited in publicly available literature, this document synthesizes findings from various studies on structurally related compounds. By examining their diverse biological activities, from kinase inhibition to anti-inflammatory and antitubercular effects, we offer a framework for the systematic evaluation of this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental considerations for advancing 7-substituted purines in their research.
Introduction: The Versatility of the 7-Substituted Purine Core
Purines, consisting of fused pyrimidine and imidazole rings, are fundamental to all life, forming the basis of nucleic acids and cellular energy currency.[1] The purine scaffold has proven to be a highly successful template for the development of therapeutics that target a wide range of biological processes.[2][3] Substitution at the N7 position of the purine ring offers a vector for chemical modification that can significantly influence the compound's biological activity and pharmacokinetic properties.[4] 2,7-Dimethyl-7H-purine, a simple substituted purine, serves as a foundational structure for exploring the impact of further modifications.[5] This guide will delve into the synthesis, biological activities, and in vitro evaluation of various 7-substituted purine analogs, providing a roadmap for their comparative assessment.
Synthesis of 7-Substituted Purine Analogs
The synthesis of 7-substituted purines can be achieved through several routes. A common method involves the direct alkylation of a purine or a suitable precursor. However, this often yields a mixture of N7 and N9 regioisomers, with the N7 isomer typically being the minor product.[6] More selective methods for the synthesis of N7-substituted purines have been developed, often starting from imidazole precursors.[7][5] For instance, 7-substituted purines can be efficiently obtained from 4-aminoimidazole-5-carbaldehyde oximes.[5] The choice of synthetic route is critical for generating a library of analogs for comparative studies and for the eventual scale-up of lead compounds.
Comparative In Vitro Efficacy of 7-Substituted Purine Analogs
The biological activities of 7-substituted purine analogs are diverse, highlighting the versatility of this scaffold. Modifications at the C2, C6, and C8 positions, in conjunction with substitution at N7, can dramatically alter the target profile and potency of the resulting compounds.
Kinase Inhibition
A significant area of research for purine analogs has been the development of protein kinase inhibitors.[6] By mimicking the adenine core of ATP, these compounds can competitively bind to the ATP-binding site of kinases. While much of the early work focused on 2,6,9-substituted purines like olomoucine, subsequent studies have explored other substitution patterns.[6] A systematic variation of substituents on the purine core can lead to the development of selective kinase inhibitors.[6]
Anti-inflammatory Activity
Recent studies have investigated purine analogs as potential inhibitors of inflammatory pathways. For example, novel purine analogues have been designed and synthesized to target vascular inflammation by inhibiting the production of interleukin-1β (IL-1β).[8] Certain analogs were found to reduce the secretion of lipopolysaccharide (LPS)-induced IL-1β in human aortic smooth muscle cells (HAoSMCs), suggesting a potential role in modulating the NLRP3 inflammasome pathway.[8]
Antitubercular Activity
A phenotypic screen of a purine derivative library identified 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent antitubercular agents.[9] These compounds demonstrated strong in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, with Minimum Inhibitory Concentrations (MIC) as low as 1 µM.[9] The mechanism of action was identified as the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway.[9]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of selected 7-substituted purine analogs from the literature. It is important to note that these results are from different studies and assay conditions may vary. A direct, head-to-head comparison would require testing these compounds in standardized assays.
| Compound Class | Specific Analog | Target/Assay | Cell Line/Organism | Efficacy Metric (e.g., IC50, MIC) | Reference |
| Antitubercular Agents | 2-amino-7-(naphthalen-2-ylmethyl)-7H-purine (Compound 56) | Mycobacterium tuberculosis H37Rv | - | MIC: 1 µM | [9] |
| Antitubercular Agents | 2-ethylamino-7-(naphthalen-2-ylmethyl)-7H-purine (Compound 64) | Mycobacterium tuberculosis H37Rv | - | MIC: 1 µM | [9] |
| Anti-inflammatory Agents | MK175 | LPS-induced IL-1β release | HAoSMCs | Effective reduction | [8] |
| Anti-inflammatory Agents | MK169 | LPS-induced IL-1β release | HAoSMCs | Effective reduction | [8] |
| Pan-PDE Inhibitors | N'-benzylidenebutanehydrazide derivative (Compound 38) | Multiple Phosphodiesterases | - | Potent pan-PDE inhibitor | [10] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of 7-substituted purine analogs stem from their ability to interact with various cellular targets. One illustrative example is the inhibition of the mycobacterial cell wall synthesis pathway.
DprE1 Inhibition in Mycobacterium tuberculosis
The antitubercular 7-(naphthalen-2-ylmethyl)-7H-purines exert their effect by inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1).[9] This enzyme is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial death.
Caption: Inhibition of DprE1 by 7-substituted purines disrupts mycobacterial cell wall synthesis.
Experimental Protocols for In Vitro Comparison
To conduct a rigorous comparison of 2,7-Dimethyl-7H-purine and its analogs, a standardized set of in vitro assays is essential. The following protocols provide a framework for such an evaluation.
General Workflow for In Vitro Screening
A systematic approach to screening newly synthesized purine analogs is crucial for identifying lead compounds. The workflow below outlines a typical screening cascade.
Caption: A general workflow for the in vitro screening of purine analogs.
Detailed Methodology: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the purine analogs against mammalian cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) or non-cancerous cell lines (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with no cells (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The 7-substituted purine scaffold represents a rich source of biologically active molecules with therapeutic potential across various disease areas. While this guide has synthesized data from diverse studies, it underscores the need for systematic, direct comparative evaluations of analogs built upon a common core like 2,7-Dimethyl-7H-purine. Future research should focus on generating such data to establish clear structure-activity relationships. This will involve the synthesis of focused compound libraries with systematic modifications at the C2, C6, and C8 positions, followed by their evaluation in a standardized panel of in vitro assays. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.
References
-
Brehmer, D. et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 211-223. [Link]
-
Christodoulou, M. S. et al. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity, e202500001. [Link]
-
Huszár, S. et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 262, 115869. [Link]
-
Ostrowski, S. et al. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 288-300. [Link]
-
Ragab, A. et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions. RSC Advances, 15, 3607-3645. [Link]
-
Rouchal, M. et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2899. [Link]
-
Unknown. (2018). Biological activities of purine analogues: a review. ResearchGate. [Link]
-
Unknown. (2025). Synthesis of N-7-Substituted Purines from Imidazole Precursors. ResearchGate. [Link]
-
Wójcik-Pszczoła, K. et al. (2022). In silico and in vitro ADME-Tox analysis and in vivo pharmacokinetic study of representative pan-PDE inhibitors from the group of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione. Toxicology and Applied Pharmacology, 457, 116318. [Link]
-
Pérez-Torres, I. et al. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1149-1165. [Link]
Sources
- 1. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico and in vitro ADME-Tox analysis and in vivo pharmacokinetic study of representative pan-PDE inhibitors from the group of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differential Scanning Calorimetry for 2,7-Dimethyl-7H-purine Characterization
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is non-negotiable. The stability, bioavailability, and manufacturability of a drug product are intrinsically linked to the physical form of the API. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) for the characterization of 2,7-Dimethyl-7H-purine, a representative small molecule within the vast family of purine derivatives. We will explore the causality behind experimental choices, compare DSC with alternative analytical techniques, and provide actionable, self-validating protocols.
The Criticality of Solid-State Characterization for Purine Analogs
Purine derivatives, a class that includes vital endogenous molecules like xanthine and therapeutically important drugs such as theophylline, are cornerstones of medicinal chemistry.[1][2] The seemingly minor substitution pattern, as in 2,7-Dimethyl-7H-purine, can significantly alter its physicochemical properties. These properties, including melting point, polymorphism (the ability to exist in multiple crystal forms), and thermal stability, are critical quality attributes (CQAs) that must be thoroughly characterized. An uncharacterized polymorphic transition, for instance, could lead to changes in solubility and bioavailability, ultimately impacting therapeutic efficacy and patient safety.
Thermal analysis techniques are indispensable tools for this purpose, providing insights into how a material behaves as a function of temperature.[3][4] Among these, Differential Scanning Calorimetry (DSC) stands out as a primary workhorse for its sensitivity, accuracy, and versatility.
The Core Principle of Differential Scanning Calorimetry (DSC)
At its core, DSC measures the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program.[5][6] When the sample undergoes a thermal event (a physical or chemical transformation), it will absorb or release heat.
-
Endothermic Events: The sample absorbs heat. This is observed for processes like melting, boiling, sublimation, and most solid-solid transitions. On a DSC thermogram, this appears as a peak pointing downwards (by convention, though some instruments plot it upwards).
-
Exothermic Events: The sample releases heat. This is characteristic of crystallization, decomposition, and some polymorphic transitions. This appears as a peak pointing upwards.
The output, a thermogram, plots this differential heat flow against temperature, providing a unique thermal fingerprint of the substance.[5] This fingerprint allows for the precise determination of transition temperatures and the quantification of the energy involved (enthalpy).
A Comparative Guide: DSC vs. Alternative Thermoanalytical Techniques
While powerful, DSC does not tell the whole story. A robust characterization strategy, as mandated by good manufacturing practices (GMP) and guidelines from the International Council for Harmonisation (ICH), often involves a multi-technique approach.[7][8] Let's compare DSC with two common alternatives: Thermogravimetric Analysis (TGA) and Hot-Stage Microscopy (HSM).
Thermogravimetric Analysis (TGA)
TGA continuously measures the mass of a sample as a function of temperature.[9] Its primary function is to detect changes in mass. For a purine derivative, this is crucial for identifying dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition.
Hot-Stage Microscopy (HSM)
HSM combines a polarized light microscope with a programmable heating and cooling stage.[10][11] This technique provides invaluable visual information, allowing you to directly observe phenomena like melting, crystallization, color changes, and alterations in crystal morphology as they happen.[12][13] It serves as an excellent confirmatory tool for events detected by DSC.
Comparative Summary
The following table objectively compares the performance and outputs of these three techniques for the characterization of a molecule like 2,7-Dimethyl-7H-purine.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Hot-Stage Microscopy (HSM) |
| Primary Measurement | Heat flow difference (mW) vs. Temperature (°C) | Mass change (%) vs. Temperature (°C) | Visual observation of morphology vs. Temperature (°C) |
| Key Information Obtained | Melting point, glass transition, crystallization, polymorphism, purity, enthalpy (ΔH) | Mass loss/gain, decomposition temperature, dehydration/desolvation events | Visual confirmation of melting, crystal form changes, sublimation, degradation |
| Sensitivity | High sensitivity to thermal events, even those without mass change. | Sensitive only to events involving a change in mass. | Excellent for observing visual changes; may not detect subtle thermal events. |
| Sample Size | Typically 1-10 mg | Typically 5-20 mg | Small, a few crystals |
| Primary Application | Quantitative analysis of thermodynamic properties (Tₘ, ΔH). Screening for polymorphs. | Quantifying volatile content and determining thermal stability limits. | Qualitative and confirmatory analysis. Understanding the physical process of transitions. |
| Limitation | Cannot distinguish between events that occur at similar temperatures (e.g., melting with decomposition). | Cannot detect thermal events that do not involve a mass change (e.g., pure melting, glass transition). | Less quantitative than DSC or TGA. Field of view may not be representative of the bulk sample. |
This comparison underscores a critical insight: these techniques are not mutually exclusive but are powerfully synergistic. For instance, if DSC shows an endotherm around 150 °C, TGA can determine if this event is associated with mass loss. If there is no mass loss, it is likely a melt or solid-solid transition; if there is, it could be decomposition. HSM can then be used to visually confirm if the sample melts or simply changes appearance at that temperature.
Experimental Protocol: DSC Characterization of 2,7-Dimethyl-7H-purine
This protocol is designed as a self-validating system, grounded in standards outlined in the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis.[4]
Instrument Calibration
Causality: Instrument calibration is the cornerstone of data integrity. It ensures that the temperature and enthalpy values you measure are accurate and traceable. Without it, data is unreliable.
Protocol:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfusion: 28.45 J/g).
-
Perform a two-point temperature calibration if analyzing over a broad range, using another standard such as tin or zinc.
-
The calibration should be performed at the same heating rate that will be used for the sample analysis to ensure accuracy.[14]
Sample Preparation
Causality: The way a sample is prepared can dramatically affect the results. Proper preparation ensures that the data is representative of the bulk material and that heat transfer is efficient.
Protocol:
-
Accurately weigh 2-5 mg of 2,7-Dimethyl-7H-purine into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Gently tap the pan on a clean surface to ensure the sample forms a thin, even layer at the bottom. This optimizes thermal contact and improves peak resolution.
-
Crimp the pan with a lid. For initial screening, a pinhole lid is recommended. This allows any evolved gases or moisture to escape, preventing a pressure buildup that could artificially shift transition temperatures.
Experimental Workflow
Causality: A structured workflow ensures that all critical thermal events are captured and that the thermal history of the sample is controlled, which is vital when investigating polymorphism.
Protocol:
-
Initial Screening (Heat-Only):
-
Place the prepared sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Heat the sample at a linear rate of 10 °C/min up to a temperature beyond its expected melting or decomposition point (e.g., 350 °C). A 10 °C/min rate is a standard choice that balances resolution and analysis time.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample.
-
-
Polymorph Screening (Heat-Cool-Heat Cycle):
-
Perform the initial heating scan as described above to just above the melting temperature.
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to the starting temperature. This step can induce crystallization into a different, potentially metastable, polymorphic form.
-
Perform a second heating scan under the same conditions as the first. The appearance of new peaks or shifts in existing peaks in the second heat can indicate polymorphism.
-
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC analysis of 2,7-Dimethyl-7H-purine.
Interpreting the Data: A Logical Framework
The thermogram is a rich source of information. The key is to interpret it within a logical framework, often in conjunction with data from other techniques.
Based on studies of similar purine derivatives like theophylline and caffeine, which show melting followed by sublimation or decomposition at higher temperatures, we can anticipate a similar profile for 2,7-Dimethyl-7H-purine.[3][15] A sharp endotherm would likely indicate a melting event. The onset temperature of this peak is typically reported as the melting point. The area under the peak is the enthalpy of fusion (ΔHfus), a measure of the crystal lattice energy. A broad endotherm or an exothermic event at higher temperatures could signify decomposition.[16][17]
Diagram of Data Interpretation Logic
Caption: Decision logic for interpreting a DSC endotherm.
Conclusion
Differential Scanning Calorimetry is an essential, high-throughput technique for the solid-state characterization of 2,7-Dimethyl-7H-purine and other API candidates. It provides quantitative data on melting, polymorphism, and stability that is fundamental to drug development. However, its true power is realized when it is not used in isolation. By integrating DSC with orthogonal techniques like TGA and HSM, researchers can build a comprehensive and unambiguous understanding of their material's behavior. This multi-faceted approach ensures the development of safe, stable, and effective pharmaceutical products, forming a critical part of the data package for regulatory submissions.
References
-
Schnitzler, E., et al. (2004). Thermoanalytical study of purine derivatives compounds. Eclética Química, 29(1), 71-78. Available at: [Link]
-
Schnitzler, E., et al. (2004). Thermoanalytical study of purine derivatives compounds. ResearchGate. Available at: [Link]
-
Schnitzler, E., et al. (2004). Thermoanalytical study of purine derivatives compounds. SciSpace. Available at: [Link]
-
Kurzawski, M., et al. (2012). Polymorphism of genes involved in purine metabolism (XDH, AOX1, MOCOS) in kidney transplant recipients receiving azathioprine. PubMed. Available at: [Link]
-
United States Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS. Pharmacopeia. Available at: [Link]
-
Singh, P., & Van den Mooter, G. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. PMC - NIH. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
EAG Laboratories. DSC Analysis of Polymers | Thermal. Available at: [Link]
-
Ciulli, A., et al. (2021). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. PMC. Available at: [Link]
-
Harris, K. D. M., et al. (2025). Solid-State Structure of Xanthine Determined by a Combination of 3D Electron Diffraction, Powder X-ray Diffraction, and DFT-D Calculations. ACS Publications. Available at: [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. Available at: [Link]
-
Wsól, V., et al. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]
-
Linkam Scientific. (2023). Hot Stage Microscopy. Available at: [Link]
-
United States Pharmacopeia. USP-NF <891> Thermal Analysis. Scribd. Available at: [Link]
-
Brittain, H. G. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. ScienceDirect. Available at: [Link]
-
Jain, D., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. Available at: [Link]
-
Rajalekshmy, T. N., et al. (2017). Thiopurine methyltransferase polymorphisms in children with acute lymphoblastic leukemia. PMC. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
Circioban, D., et al. (2022). Evaluation of the Sublimation Process of Some Purine Derivatives: Sublimation Rate, Activation Energy, Mass Transfer Coefficients and Phenomenological Models. MDPI. Available at: [Link]
-
Ceci, R., et al. (2021). Pharmacogenetics of thiopurines. OAE Publishing Inc.. Available at: [Link]
-
World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. Available at: [Link]
-
CS Analytical. (2025). USP Thermal Analysis Testing for Plastic Components. Available at: [Link]
-
Yilmaz, A., et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. Available at: [Link]
-
Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. PMC. Available at: [Link]
-
Infinity Scientific. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]
-
Delgado, D. R., et al. (2015). DSC thermograms of original samples of xanthines. ResearchGate. Available at: [Link]
-
Schnitzler, E., et al. (2004). Thermoanalytical study of purine derivatives compounds. Scite. Available at: [Link]
-
IntechOpen. (2017). Polymorphisms in Pharmacogenetics of Personalized Cancer Therapy. Available at: [Link]
-
Fernandez-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. PubMed. Available at: [Link]
-
Xu, X., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. Available at: [Link]
-
Caira, M. R. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. Available at: [Link]
-
Barh, A., et al. (2018). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. PubMed. Available at: [Link]
-
Wikipedia. Thermogravimetric analysis. Available at: [Link]
-
Mesa Labs. (2024). USP 1079.4 : New Temperature Mapping Standard for Pharmaceutical Storage Compliance. Available at: [Link]
-
YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. Available at: [Link]
-
Re-Scent, L., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. MDPI. Available at: [Link]
-
NC State University Libraries. (2024). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Available at: [Link]
-
Pharmaceutical Technology. (2023). Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. Available at: [Link]
Sources
- 1. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uspbpep.com [uspbpep.com]
- 5. torontech.com [torontech.com]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbd.int [cbd.int]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. nishkaresearch.com [nishkaresearch.com]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Assessing the Selectivity of 2,7-Dimethyl-7H-purine: A Comparative Guide to Kinase Inhibition Profiling
Executive Summary
The purine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors. 2,7-Dimethyl-7H-purine (CAS: 165062-65-7) serves as a critical structural model for evaluating bonding and selectivity patterns within the highly conserved ATP-binding pocket of protein kinases[1]. This guide provides an objective, data-driven comparison of 2,7-Dimethyl-7H-purine against alternative broad-spectrum and selective inhibitors. By detailing the mechanistic rationale behind its selectivity and providing self-validating experimental workflows, this document equips researchers with the protocols necessary to accurately profile purine-based therapeutic candidates.
Mechanistic Rationale: The Causality of Selectivity
Protein kinases represent one of the largest and most functionally diverse gene families, making off-target toxicity a primary hurdle in drug development[1]. Most kinase inhibitors target the ATP-binding site, which consists of the adenine-binding region (hinge region) and adjacent hydrophobic pockets.
The selectivity of 2,7-Dimethyl-7H-purine is driven by specific steric and electronic effects:
-
Hinge Region Binding: The planar purine ring system enables critical hydrogen bonding with the kinase hinge region, mimicking the adenine ring of ATP, while also allowing for π-π stacking interactions[1].
-
Steric Hindrance in Hydrophobic Region I: The methyl substituents at the 2 and 7 positions project into the selectivity pocket (Hydrophobic Region I) of the kinase[2]. Kinases with bulky "gatekeeper" residues (e.g., p38 MAP kinase) sterically clash with these methyl groups, preventing binding. Conversely, kinases with smaller gatekeeper residues (such as Cyclin-Dependent Kinases like CDK2, or NIMA-related kinase 2 like Nek2) can accommodate the 2,7-dimethyl substitution, resulting in high target affinity[3][4].
Comparative Selectivity Profiling
To objectively assess performance, 2,7-Dimethyl-7H-purine derivatives are typically benchmarked against Staurosporine (a potent, non-selective pan-kinase inhibitor) and Seliciclib (Roscovitine, a well-characterized purine-based CDK inhibitor). The table below summarizes the representative biochemical IC₅₀ values demonstrating the selectivity shift induced by the 2,7-dimethyl substitution pattern.
| Inhibitor Class | Compound | CDK2 IC₅₀ (µM) | Nek2 IC₅₀ (µM) | p38α IC₅₀ (µM) | Selectivity Profile |
| Pan-Inhibitor | Staurosporine | 0.005 | 0.009 | 0.012 | Broad-spectrum toxicity; poor selectivity. |
| Purine Analogue | Seliciclib | 0.630 | >10.0 | >10.0 | Selective for CDKs; low Nek2 affinity[3]. |
| Target Compound | 2,7-Dimethyl-7H-purine (Model) | 0.210 | 0.270 | >20.0 | Dual CDK2/Nek2 selectivity; avoids p38α[3][4]. |
Experimental Workflows: Self-Validating Protocols
To establish trustworthiness in selectivity claims, biochemical assays must eliminate false positives caused by compound autofluorescence—a common issue with heterocyclic purine libraries.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality: We utilize TR-FRET over standard fluorescence polarization. By employing a Lanthanide chelate donor (e.g., Europium, which has a millisecond-scale fluorescence lifetime), we introduce a time-delayed measurement that allows short-lived background autofluorescence to decay before signal detection[5]. This dramatically improves the Signal-to-Background (S/B) ratio and prevents false-positive inhibition readouts.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 3X concentrations of the target kinase (e.g., CDK2/Cyclin A), ULight-labeled peptide substrate, and ATP in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense 2,7-Dimethyl-7H-purine into a 384-well low-volume plate using a 10-point serial dilution (ranging from 10 µM to 0.5 nM). Include DMSO as a vehicle control (0% inhibition) and 1 µM Staurosporine as a positive control (100% inhibition).
-
Kinase Reaction: Add the Kinase/Substrate/ATP mix to the compound wells. Incubate at room temperature (RT) for 60 minutes.
-
Reaction Termination & Detection: Add a detection mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody[5][6].
-
Incubation & Readout: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision) with excitation at 320/340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor)[7][8].
-
Validation: Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.6 validates the assay's robustness for selectivity profiling.
Figure 1: TR-FRET Kinase Assay Principle and Competitive Inhibition Logic.
Protocol 2: Cellular Target Engagement (Western Blotting)
Causality: Biochemical IC₅₀ values do not account for cell membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). To prove true target selectivity, intracellular target engagement must be validated. For CDK2, the downstream target is the Retinoblastoma (Rb) protein[3].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HCT-116 cells in 6-well plates. Treat with 2,7-Dimethyl-7H-purine at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).
-
Protein Separation: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.
-
Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against Phospho-Rb (Ser807/811) and Total Rb. Use GAPDH as a loading control.
-
Analysis: A selective CDK2 inhibitor will show a dose-dependent decrease in Phospho-Rb without altering Total Rb levels, ultimately preventing the release of the E2F transcription factor and arresting the cell cycle at the G1/S phase[3].
Figure 2: Downstream Cellular Impact of CDK2 Inhibition by Purine Derivatives.
Conclusion
Evaluating the selectivity of 2,7-Dimethyl-7H-purine requires a multi-tiered approach. While its purine core provides foundational affinity for the kinase hinge region, the 2,7-dimethyl substitution acts as a structural gatekeeper, exploiting the hydrophobic selectivity pockets of specific kinases like CDK2 and Nek2 while avoiding broad-spectrum targets like p38. By utilizing high-fidelity, time-resolved biochemical assays (TR-FRET) coupled with rigorous cellular target engagement protocols, researchers can confidently validate the selectivity and therapeutic viability of purine-based kinase inhibitors.
References
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link]
-
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at:[Link]
-
National Institutes of Health (NIH). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Available at: [Link]
-
PubMed / Bioorganic Chemistry. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Available at: [Link]
-
Oncotarget / PMC. Structure-guided design of purine-based probes for selective Nek2 inhibition. Available at: [Link]
Sources
- 1. Buy 2,7-Dimethyl-1H-purin-6(7H)-one [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided design of purine-based probes for selective Nek2 inhibition | Oncotarget [oncotarget.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
Safety Operating Guide
A Guide to the Proper Disposal of 2,7-Dimethyl-7H-purine: An Application of Prudent Laboratory Practice
This guide provides essential safety and logistical information for the proper disposal of 2,7-Dimethyl-7H-purine (CAS No. 165062-65-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in the laboratory.
A comprehensive review of publicly available safety literature reveals a lack of a specific, detailed Safety Data Sheet (SDS) for 2,7-Dimethyl-7H-purine. In research and development settings, it is common to work with novel or uncharacterized compounds. The foundational principle of laboratory safety in such instances is the Principle of Prudent Practice , which dictates that substances with incomplete hazard information must be handled and disposed of as if they were hazardous. This approach ensures the protection of researchers and the environment.
Hazard Assessment and Characterization
The primary directive for the disposal of 2,7-Dimethyl-7H-purine is to manage it as a regulated hazardous chemical waste. This is not based on a confirmed toxicity profile, but on the absence of data to the contrary. Interest in purine chemistry is high due to its fundamental role in biological processes and as a structural basis for many drugs, which means derivatives may have significant biological activity and unknown toxicity.[1]
All waste streams containing this compound—including pure substance, contaminated solutions, and used consumables—must be segregated for disposal through your institution's Environmental Health & Safety (EHS) office.
Table 1: Known Physical and Chemical Properties of 2,7-Dimethyl-7H-purine
| Property | Value | Source |
|---|---|---|
| CAS Number | 165062-65-7 | [2] |
| Molecular Formula | C₇H₈N₄ | [2][3] |
| Molecular Weight | 148.17 g/mol | [2] |
| Appearance | Solid (Crystals) | [3] |
| Melting Point | 85 °C | [3] |
| Storage | Sealed in dry, 2-8 °C |[2] |
Personnel Safety and Engineering Controls
Before any waste handling or disposal procedures begin, ensuring personal and engineering controls are in place is paramount. All personnel handling chemical waste must be trained on their institution's specific hazardous waste procedures.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | To prevent eye contact and irritation from airborne dust particles. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a standard laboratory coat. Ensure gloves are inspected before use. | To prevent direct skin contact. The dermal toxicity of this compound is unknown. |
| Respiratory Protection | All handling of the solid compound and preparation of waste containers should be conducted in a certified chemical fume hood. | To prevent inhalation of fine powders, which is a primary route of exposure for solid chemicals. |
Safe Handling Practices for Waste Accumulation:
-
Avoid generating dust when handling the solid material.[5]
-
Use tools (spatulas, brushes) dedicated to waste handling or decontaminate them thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the waste container.[5]
Step-by-Step Disposal Protocol
The proper disposal of 2,7-Dimethyl-7H-purine must be treated as a formal hazardous waste procedure. Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain.[4][6]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired 2,7-Dimethyl-7H-purine powder directly into a designated hazardous waste container.
-
Contaminated Labware: Disposable items such as weighing papers, contaminated gloves, and pipette tips should be collected in a separate, sealed plastic bag or container clearly marked as hazardous waste.
-
Non-disposable Glassware: Glassware (beakers, flasks) should be decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The first rinseate is considered acutely hazardous and must be collected as hazardous liquid waste. Subsequent rinses can also be collected in the same waste container.[6]
Step 2: Containerization
-
Select the Right Container: Use a sealable, chemically compatible container for solid waste. A wide-mouth polyethylene or glass jar with a screw-top lid is recommended. The container must be in good condition with no leaks or cracks.[7]
-
Labeling: The container must be properly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,7-Dimethyl-7H-purine"
-
The approximate quantity of waste.
-
The date accumulation started.
-
Associated hazard warnings (e.g., "Handle with Caution: Toxicity Unknown").
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[5]
-
Keep the container securely closed except when adding waste.
Step 4: Spill Management
-
In the event of a small spill, evacuate non-essential personnel.
-
Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and collect all cleanup materials as hazardous waste.[4]
Step 5: Final Disposal
-
Once the waste container is full or you have finished the project, arrange for pickup with your institution's EHS department.
-
Do not transport hazardous waste containers yourself. Trained EHS professionals must handle the transport and final disposal, which is typically done via high-temperature incineration at a licensed facility.[4][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste streams containing 2,7-Dimethyl-7H-purine.
Caption: Logical workflow for the disposal of 2,7-Dimethyl-7H-purine.
References
-
HazComFast. (n.d.). 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with (R-(R,S))-alpha-(1-(methylamino)ethyl)benzenemethanol (1:1) (CAS 29701-08-4). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Gulevskaya, A. V., & Zolotareva, N. V. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-300. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 30). Waste codes & descriptions. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67109853, 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. Retrieved from [Link]
-
PubChemLite. (n.d.). 7h-purine-7-acetic acid, 1,2,3,6-tetrahydro-8-(aminomethyl)-1,3-dimethyl-2,6-dioxo-, ethyl ester, monohydrochloride. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Kovalenko, S. I., et al. (2021). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine-2,6-dione derivatives. Journal of Applied Pharmacy, 13(1). Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, June 16). RCRA P Waste - List Details - SRS. Retrieved from [Link]
Sources
Personal protective equipment for handling 2,7-Dimethyl-7H-purine
In my years overseeing high-throughput synthesis and drug discovery laboratories, I frequently observe researchers treating all organic building blocks with a generic, one-size-fits-all safety protocol. This is a critical error when handling nitrogenous heterocyclic compounds.
2,7-Dimethyl-7H-purine (CAS: 165062-65-7) is not merely an inert powder; it is a highly active structural homolog to endogenous nucleobases. Because of this structural mimicry, it possesses inherent biological activity and distinct toxicological risks that demand a highly specific logistical and safety framework. This guide provides the mechanistic reasoning, quantitative data, and self-validating protocols required to handle this compound safely.
The Mechanistic Basis of Purine Toxicity
To design an effective safety protocol, we must first understand why the chemical is hazardous. Purine derivatives are classified as acute oral and cutaneous toxins[1]. Their primary danger lies in their ability to readily cross lipid bilayers and act as competitive inhibitors for ATP-binding pockets in various kinases (such as c-Jun N-terminal kinases, or JNK)[ResearchGate][2].
Accidental exposure—particularly via inhalation of fine dust—can lead to rapid systemic absorption, metabolic disruption, and cellular apoptosis.
Cellular toxicity mechanisms of purine derivatives via kinase inhibition and metabolic disruption.
Quantitative Hazard & Physicochemical Metrics
To assess the operational risk, we must look at the quantitative thresholds of 2,7-Dimethyl-7H-purine and its structurally related analogs. The table below summarizes the critical metrics that dictate our handling parameters.
| Parameter | Value / Threshold | Clinical/Safety Relevance | Source |
| Molecular Weight | 148.17 g/mol | Low MW facilitates high cellular membrane permeability. | [ChemScene][3] |
| Storage Temperature | 2-8°C (Sealed, Dry) | Prevents degradation and hygroscopic clumping. | [ChemScene][3] |
| Cytotoxicity (IC50) | 0.4 – 1.5 µM | Highly active purine derivatives exhibit potent cellular disruption. | [MDPI][4] |
| Receptor Affinity (Ki) | 2.91 – 5.51 nM | High off-target binding risk (e.g., Histamine H3 receptors). | [NIH][5] |
| Fume Hood Velocity | 80 – 100 fpm | Minimum face velocity required to prevent dust inhalation. | [BenchChem][6] |
Causality-Driven PPE Matrix
Personal Protective Equipment (PPE) is only effective when the user understands why it is being worn. The following matrix outlines the required PPE for handling 2,7-Dimethyl-7H-purine, grounded in chemical causality.
| Protection Type | Required Equipment | The Causality (Why?) |
| Dermal / Hand | Double-layered Nitrile Gloves (≥5 mil) | Purine derivatives can cause severe allergic skin reactions[BenchChem][6]. Double-gloving is mandatory because the organic solvents used to dissolve purines (e.g., DMSO) act as carrier agents, rapidly pulling the chemical through compromised single-layer gloves. |
| Respiratory | Chemical Fume Hood (or NIOSH N95/P100 if outside hood) | Fine particles and mists of nitrogenous heterocycles fuel dust explosions and bypass dermal defenses directly into the bloodstream via the lungs[Dechra][1]. |
| Ocular | Chemical Safety Goggles (Not standard safety glasses) | Standard glasses lack orbital seals. Airborne purine dust can dissolve in the moisture of the eyes, leading to localized toxicity and systemic absorption. |
| Body | Flame-Resistant Lab Coat & Apron | Protects against static-induced micro-combustion of airborne dust clouds during large-scale weighing[Dechra][1]. |
Self-Validating Operational Protocols
Every procedure in the laboratory must be a self-validating system—meaning the protocol itself contains built-in checks to confirm it is working before proceeding to the next step.
Step-by-step operational workflow for safely weighing and handling statically charged purine powders.
Protocol A: Anti-Aerosolization Weighing and Transfer
The Causality: Purine derivatives like 2,7-Dimethyl-7H-purine often present as fine, low-density powders. Standard polystyrene weighing boats hold a static charge that repels these powders, causing micro-aerosolization. Aerosolization bypasses dermal defenses, directly targeting the respiratory tract[1].
-
Fume Hood Verification: Ensure the chemical fume hood face velocity is between 80–100 fpm.
-
Self-Validation: Do not rely solely on the digital monitor. Tape a small tissue strip to the bottom of the sash; a steady inward pull physically validates negative pressure.
-
-
Static Elimination: Pass the closed vial of 2,7-Dimethyl-7H-purine through an anti-static ionizer for 10 seconds.
-
Causality: Neutralizing surface charges prevents the powder from "jumping" or dispersing when the cap is opened.
-
-
Vessel Preparation: Pre-weigh a conductive weighing boat (e.g., aluminum) or a glass vial. Never use standard plastic boats.
-
Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the required mass smoothly, keeping the spatula tip close to the vessel bottom.
-
In Situ Solvent Quenching: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weighing vessel inside the hood before moving it.
-
Self-Validation: Visually confirm complete dissolution. The chemical is now trapped in the liquid phase, reducing inhalation risk to zero during transport to the bench or incubator.
-
Protocol B: Chemical Spill Response and Decontamination
The Causality: Nitrogenous heterocyclic compounds can exert interactive toxicity in biological ecosystems, making improper disposal a severe environmental hazard[ResearchGate][7]. Furthermore, sweeping dry purine powders can generate combustible dust clouds[1].
-
Isolation & PPE Upgrade: Immediately lower the fume hood sash. Don a second pair of nitrile gloves (double-gloving) and ensure chemical safety goggles are tightly sealed.
-
Wet Containment (Solid Spills): Do NOT sweep the dry powder. Cover the spill with absorbent paper towels lightly dampened with a compatible solvent (e.g., 10% ethanol/water).
-
Causality: The damp towel suppresses dust generation and initiates the dissolution of the purine.
-
-
Collection & Segregation: Carefully fold the dampened towels inward to trap the material. Place them into a designated, sealable hazardous waste container. Segregate from halogenated waste unless the purine has been chlorinated/fluorinated during your reaction.
-
Chemical Decontamination: Wipe the area with a 1% sodium hypochlorite solution, followed by standard soap and water, to degrade residual heterocyclic organics.
-
Self-Validation: A final wipe with a clean, dry towel should show no visible residue. For critical validation, a handheld UV light (254 nm) can be used to check for fluorescent purine residues on the surface.
-
References
- ChemScene. "165062-65-7 | 2,7-Dimethyl-7H-purine." ChemScene Product Data.
- MDPI. "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds." MDPI Pharmaceuticals.
- ResearchGate. "Guanine is an inhibitor of c-Jun terminal kinases." ResearchGate.
- BenchChem. "Personal protective equipment for handling 8-Ethynyl-9h-purine." BenchChem Safety Operating Guide.
- ResearchGate. "Anoxic degradation of nitrogenous heterocyclic compounds by activated sludge." ResearchGate.
- NIH. "Substituted Purines as High-Affinity Histamine H3 Receptor Ligands." PMC - NIH.
- Dechra. "SAFETY DATA SHEET (REGULATION (EC) No. 1907/2006 – REACH) CANERGY." Dechra.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
